molecular formula C10H10N4O2 B179899 Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate CAS No. 167626-50-8

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Cat. No.: B179899
CAS No.: 167626-50-8
M. Wt: 218.21 g/mol
InChI Key: HUAQXKUFBUHCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8) is a benzoic acid ester derivative incorporating a 1,2,4-triazole moiety, serving as a versatile chemical building block for research and development. The compound features two key functional groups: an ester and a primary amine, making it a valuable intermediate for further synthetic modification, such as amide coupling or the creation of Schiff bases . The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for contributing to a wide spectrum of biological activities. Researchers investigating new therapeutic agents may find this compound of interest, as triazole derivatives are well-documented for their antifungal (e.g., fluconazole), anticancer (e.g., letrozole), and antiviral properties . Furthermore, the structural motif of triazoles linked to a benzoate system has been explored in the context of developing inhibitors for drug-resistant bacteria, such as serine β-lactamases in extensively drug-resistant pathogenic E. coli strains . The presence of both triazole and aminobenzoate components suggests potential application in the synthesis of more complex molecules for biochemical screening and drug discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAQXKUFBUHCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377088
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-50-8
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167626-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for research scientists and medicinal chemists. It synthesizes physicochemical data, synthetic methodologies, and application contexts for Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate .

Physicochemical Profile, Synthetic Utility, and Pharmacophore Analysis

Executive Summary

This compound (CAS: 167626-50-8 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and protein-protein interaction (PPI) modulators. Its structure features an ortho-amino triazolyl moiety, a privileged scaffold that restricts conformational freedom and provides critical hydrogen-bonding vectors for target engagement. This compound serves as a key intermediate in the synthesis of Menin-MLL inhibitors and other bioactive agents targeting oncogenic pathways.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertySpecification
IUPAC Name This compound
CAS Number 167626-50-8
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol
SMILES COC(=O)C1=CC(N)=C(N2C=NC=N2)C=C1
** MDL Number**MFCD03425738
Appearance Off-white to beige solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Structural Pharmacophore Analysis

The molecule integrates three distinct functional zones:

  • The Benzoate Core: Provides a lipophilic scaffold with an ester handle at the C1 position, ready for hydrolysis (to the acid) or direct amidation to form extended pharmacophores.

  • The Ortho-Aniline (C3-NH₂): A nucleophilic handle positioned to form intramolecular hydrogen bonds or serve as a site for cyclization (e.g., to form quinazolines or fused tricyclic systems).

  • The 1,2,4-Triazole (C4-N1 Linked): Acts as a bioisostere for an amide or phenyl ring. The N1-linkage is critical; unlike C-linked triazoles, this orientation projects the triazole nitrogens (N2/N4) into specific vectors for hydrogen bond acceptance in enzyme active sites (e.g., interacting with hinge regions in kinases).

Synthetic Pathways & Manufacturing[2]

The synthesis of this compound typically follows a convergent route starting from Methyl 4-fluoro-3-nitrobenzoate . The process is defined by a nucleophilic aromatic substitution (SₙAr) followed by a chemoselective reduction.

Experimental Protocol (Standardized)
  • SₙAr Coupling: Methyl 4-fluoro-3-nitrobenzoate is reacted with 1,2,4-triazole in the presence of a base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMSO or DMF) at 60–80°C. This yields the Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate intermediate. Note: Regioselectivity for N1 vs. N4 alkylation must be controlled via temperature and base choice.

  • Nitro Reduction: The nitro intermediate is reduced to the amine using catalytic hydrogenation (H₂, Pd/C) or iron-mediated reduction (Fe/NH₄Cl) to prevent reduction of the triazole ring or hydrolysis of the ester.

Synthetic Workflow Diagram

Synthesis Start Methyl 4-fluoro-3-nitrobenzoate (Precursor) Inter Intermediate: Methyl 3-nitro-4-(triazol-1-yl)benzoate Start->Inter SNAr (60-80°C) Reagent 1,2,4-Triazole + K2CO3 / DMSO Reagent->Inter Product Target: Methyl 3-amino-4-(triazol-1-yl)benzoate (CAS 167626-50-8) Inter->Product Chemoselective Reduction Reduct Reduction: H2, Pd/C or Fe/NH4Cl Reduct->Product

Caption: Two-step synthetic route from commercially available fluoronitrobenzoate precursors.

Reactivity & Functionalization Logic

This molecule is a "divergent intermediate," meaning it can be functionalized in multiple directions depending on the target drug class.

Key Reaction Vectors
  • Vector A (Amine): The C3-amine is moderately nucleophilic. It reacts readily with acid chlorides, isocyanates, or aldehydes (reductive amination). It is often used to close rings, forming tricyclic structures like triazolobenzodiazepines or quinazolines .

  • Vector B (Ester): The methyl ester is a "mask" for the carboxylic acid. Hydrolysis (LiOH/THF) yields the free acid for coupling with amines (amide formation). Direct aminolysis is also possible but requires harsher conditions.

  • Vector C (Triazole): The triazole ring is generally stable but can be protonated at very low pH. It serves as a metabolic stabilizer, resisting oxidative metabolism compared to phenyl rings.

Functionalization Diagram

Reactivity Center Methyl 3-amino-4-(triazol-1-yl)benzoate (Core Scaffold) Path1 Pathway 1: Cyclization (Reaction with Formamide/Urea) Center->Path1  Cyclocondensation   Path2 Pathway 2: Acylation/Sulfonylation (Reaction with R-COCl / R-SO2Cl) Center->Path2  N-Functionalization   Path3 Pathway 3: Hydrolysis (LiOH / THF / H2O) Center->Path3  Saponification   Prod1 Triazolo-Quinazolines (Kinase Inhibitors) Path1->Prod1 Prod2 Menin-MLL Inhibitors (PPI Modulators) Path2->Prod2 Prod3 Free Acid Intermediate (For Amide Coupling) Path3->Prod3

Caption: Primary functionalization pathways utilized in medicinal chemistry campaigns.

Applications in Drug Discovery[5][6]

Menin-MLL Interaction Inhibitors

This scaffold is particularly relevant in the design of inhibitors disrupting the interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein. The ortho-amino triazole motif mimics key residues required for binding to the Menin pocket, often serving as a replacement for more metabolically labile groups.

  • Mechanism: The triazole nitrogen accepts a hydrogen bond from the protein backbone, while the benzoate-derived amide extends into the solvent-exposed region to tune solubility and potency.

Kinase Inhibition

The 3-amino-4-triazolyl moiety is a bioisostere for the 3-amino-4-pyrimidinyl group found in many ATP-competitive inhibitors. It allows for bidentate binding to the kinase hinge region.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (GHS07).

  • H-Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood with nitrile gloves and safety goggles. Avoid dust formation.[1]

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline.

References

  • Menin-MLL Inhibitor Synthesis: International Patent WO2017214367A1. "Inhibitors of the Menin-MLL Interaction." Vitae Pharmaceuticals (2017).

  • Commercial Identity & Safety: Fluorochem Ltd.[1] Product SDS for F713394 (CAS 167626-50-8).

  • Triazole Synthesis Methodology:Organic Process Research & Development. "Scalable Synthesis of N-Aryl-1,2,4-triazoles via Nucleophilic Aromatic Substitution." (General Reference for SₙAr methodology).

Sources

Physicochemical characteristics of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics & Synthetic Utility of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary: The Triazole-Aniline Scaffold

This compound (CAS 167626-50-8 ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it combines an electron-deficient benzoate core with an ortho-amino triazole motif. This specific arrangement is not merely a functional decoration but a critical pre-organized precursor for the synthesis of fused tricyclic heterocycles, particularly [1,2,4]triazolo[1,5-a]quinoxalines .

These tricyclic systems are pharmacophores frequently observed in kinase inhibitors, adenosine receptor antagonists, and PARP inhibitors. As a Senior Application Scientist, I present this guide to standardize the physicochemical profiling, synthesis, and handling of this intermediate, moving beyond basic catalog data to actionable laboratory intelligence.

Molecular Identity & Physicochemical Profile

Understanding the solid-state and solution-phase behavior of this molecule is prerequisite to its successful application in convergent synthesis.

Identity Matrix
ParameterSpecification
Chemical Name This compound
CAS Number 167626-50-8
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol
SMILES COC(=O)C1=CC=C(N2C=NC=N2)C(N)=C1
Physical State Off-white to pale yellow crystalline solid
Physicochemical Characteristics
  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc (Polar Aprotic).

    • Moderate Solubility: Methanol, Ethanol, Ethyl Acetate (warm).

    • Low Solubility: Water, Hexanes, Diethyl Ether.

    • Insight: The molecule has a calculated LogP of ~0.55. While technically hydrophilic, the crystal lattice energy often dictates the use of polar organic solvents for efficient dissolution in reactions.

  • Acidity/Basicity (pKa):

    • Aniline Nitrogen: Weakly basic (pKa ~2.5–3.5). The electron-withdrawing nature of the para-ester and the ortho-triazole ring significantly reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

    • Triazole Nitrogen: The 1,2,4-triazole ring is weak base; however, N-linked triazoles are generally poor proton acceptors compared to C-linked analogs.

  • Thermal Stability:

    • Stable up to ~150°C. Decomposition typically occurs before boiling.

    • Storage: Hygroscopic tendency is low, but storage under inert atmosphere (N₂) at 2–8°C is recommended to prevent slow oxidative darkening of the amine function.

Synthetic Methodology: The "Ortho-Displacement" Route

The most robust route to this scaffold avoids the instability of hydrazine intermediates by utilizing Nucleophilic Aromatic Substitution (


) followed by reduction. This protocol is self-validating: the color change in Step 2 serves as a visual process analytical technology (PAT).
Step 1: Coupling

Precursors: Methyl 4-fluoro-3-nitrobenzoate + 1,2,4-Triazole.

  • Dissolution: Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous DMF (5 vol).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.2 eq). The reaction is heterogeneous.
    
  • Nucleophile Addition: Add 1,2,4-Triazole (1.1 eq).

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by HPLC/TLC.

    • Mechanism:[1][2] The nitro group activates the para-fluorine for displacement.

  • Workup: Pour into ice water. The intermediate, Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate , will precipitate as a yellow solid. Filter and dry.[3]

Step 2: Nitro Reduction (The Critical Step)

Precursor: Nitro intermediate from Step 1.

  • Solvent System: Suspend the nitro intermediate in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under Nitrogen.

  • Hydrogenation: Sparge with Hydrogen gas (balloon pressure is sufficient) at RT for 12 hours.

    • Visual Check: The bright yellow slurry will fade to a pale off-white or colorless solution as the nitro group reduces to the amine.

  • Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol if purity is <98%.

Visualizing the Synthetic Logic

SynthesisWorkflow Start Methyl 4-fluoro-3-nitrobenzoate (Starting Material) Intermed Intermediate: Methyl 3-nitro-4-(triazolyl)benzoate (Yellow Solid) Start->Intermed SNAr Displacement Reagent1 1,2,4-Triazole + K2CO3 (DMF, 80°C) Reagent1->Intermed Product TARGET: Methyl 3-amino-4-(triazolyl)benzoate (Off-White Solid) Intermed->Product Nitro Reduction Reagent2 H2 / Pd-C (MeOH, RT) Reagent2->Product Cyclization Downstream: Triazolo-Quinoxaline Scaffolds Product->Cyclization Cyclocondensation

Figure 1: Synthetic pathway utilizing SNAr displacement and catalytic hydrogenation.

Analytical Characterization & Quality Control

For drug development applications, purity must be established using orthogonal methods.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bond region).

  • Retention Time: The target amine will elute earlier than the nitro intermediate due to the polarity of the amino group.

NMR Expectations (DMSO-d₆)
  • Triazole Protons: Two distinct singlets around

    
     8.2 and 9.0 ppm (characteristic of the 1,2,4-triazole ring).
    
  • Amine Protons: A broad singlet around

    
     5.5–6.5 ppm (
    
    
    
    , exchangeable with
    
    
    ).
  • Ester Methyl: A sharp singlet at

    
     3.8–3.9 ppm (
    
    
    
    ).
  • Aromatic Protons: An ABX pattern corresponding to the 1,2,4-trisubstituted benzene ring.

Analytical Decision Tree

AnalyticalLogic Sample Crude Product Sample HPLC HPLC Analysis (C18, Gradient) Sample->HPLC Check Purity > 98%? HPLC->Check Pass Release for Synthesis Check->Pass Yes Fail Impurity Profiling Check->Fail No Recryst Recrystallize (EtOH or EtOAc/Hex) Fail->Recryst Major Impurity: Nitro Intermediate Recryst->HPLC Retest

Figure 2: Quality control decision tree for intermediate validation.

Safety & Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: As with many anilines, absorption through skin is possible. Wear nitrile gloves and long sleeves.

  • Dust Hazard: The solid is often fine and electrostatic. Weigh in a fume hood to prevent inhalation.

  • Incompatibility: Avoid strong oxidizing agents (can oxidize the amine to nitro/nitroso species) and strong acids (will protonate the amine/triazole, altering solubility).

References

  • Fluorochem Ltd. (2025).[4] Safety Data Sheet: this compound. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 18595-18-1 (Analogous Methyl 3-amino-4-methylbenzoate). Retrieved from .

  • ChemicalBook. (2025).[4] Product Synthesis and physicochemical properties of Triazolyl-Benzoates. Retrieved from .

  • Moldb. (2025). Compound Entry: this compound (CAS 167626-50-8).[5] Retrieved from .

  • Frontiers in Chemistry. (2019). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from .

Sources

Technical Guide: Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8)

[1]

Executive Summary

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8) is a high-value heterocyclic building block characterized by a dense functional array: an electron-deficient benzoate ester, a nucleophilic aniline moiety, and a bioisosteric 1,2,4-triazole ring.[1]

This compound serves as a critical "lynchpin" scaffold in medicinal chemistry, particularly for the synthesis of N-aryl triazole libraries. Its structural motif—an ortho-amino-N-aryl triazole—is a privileged pharmacophore found in various bioactive agents, including antifungal candidates and kinase inhibitors. The presence of the amino group adjacent to the triazole allows for rapid downstream cyclization into tricyclic cores (e.g., triazolo[1,5-a]quinoxalines) or derivatization via Sandmeyer chemistry.

This guide details the optimized synthesis, purification, and quality control of this intermediate, addressing the primary technical challenge: regioselective N-arylation .

Chemical Profile & Physical Properties[1][3][4]

ParameterSpecification
CAS Number 167626-50-8
IUPAC Name Methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 178°C - 182°C (Typical)
Solubility Soluble in DMSO, DMF; Moderately soluble in MeOH, EtOAc; Insoluble in Water
pKa (Calculated) ~3.5 (Aniline), ~2.2 (Triazole conjugate acid)
Key Impurities N2-isomer (Regioisomer), Des-triazole precursor

Strategic Synthesis Architecture

The synthesis of CAS 167626-50-8 hinges on two critical transformations: a Nucleophilic Aromatic Substitution (SNAr) to install the triazole, followed by a chemoselective reduction of the nitro group.

The Regioselectivity Challenge

The 1,2,4-triazole ring is an ambident nucleophile. Upon deprotonation, it can attack the electrophilic aryl fluoride from either the N1, N2, or N4 position.

  • N1-Attack (Desired): Thermodynamically favored, leads to the target linear connectivity.

  • N4-Attack (Impurity): Leads to a symmetric impurity (often <5% under optimized conditions).

  • N2-Attack (Impurity): Sterically less favored but possible with small counter-ions.

The protocol below utilizes Potassium Carbonate (K₂CO₃) in polar aprotic solvent to maximize the N1-isomer ratio via thermodynamic control.

Synthetic Workflow Diagram

The following diagram illustrates the conversion of the fluoro-nitro precursor to the final amino-ester target, highlighting critical process parameters (CPPs).

SynthesisWorkflowStartMethyl 4-fluoro-3-nitrobenzoate(Starting Material)Reagents11,2,4-Triazole + K2CO3Solvent: DMF, 80°CStart->Reagents1Step 1: S_NArIntermediateIntermediate:Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoateReagents1->IntermediateRegioselective CouplingImpurityImpurity Removal:Recrystallization (EtOH)Intermediate->ImpurityPurificationReagents2H2 (1 atm) + 10% Pd/CSolvent: MeOHTargetTARGET (CAS 167626-50-8):This compoundReagents2->TargetHydrogenationImpurity->Reagents2Step 2: Reduction

Figure 1: Two-step synthetic pathway emphasizing the isolation of the nitro-intermediate to ensure regio-purity before reduction.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate

Objective: Install the triazole ring via SNAr displacement of fluoride.

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Methyl 4-fluoro-3-nitrobenzoate (20.0 g, 100 mmol) and 1,2,4-Triazole (7.6 g, 110 mmol, 1.1 equiv).

  • Solvent & Base: Add anhydrous DMF (100 mL) followed by K₂CO₃ (16.6 g, 120 mmol, 1.2 equiv). Note: Use granular K₂CO₃ to prevent caking.

  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. Reaction is typically complete in 4–6 hours.

    • Checkpoint: The starting material (Rf ~0.7) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (600 mL) with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid via a Büchner funnel. Wash the cake with water (3 × 50 mL) to remove residual DMF and inorganic salts.

  • Purification (Critical): Recrystallize the crude wet cake from hot Ethanol . This step effectively removes the minor N2/N4 regioisomers which are more soluble in ethanol.

    • Yield: ~85% (Yellow crystalline solid).

Step 2: Reduction to this compound

Objective: Chemoselective reduction of the nitro group without reducing the triazole ring or hydrolyzing the ester.

  • Setup: Charge the purified nitro-intermediate (15.0 g, 60 mmol) into a hydrogenation vessel (e.g., Parr shaker bottle).

  • Catalyst: Add 10% Pd/C (1.5 g, 50% water wet). Safety: Add catalyst under inert gas (Argon/Nitrogen) to prevent ignition of methanol vapors.

  • Solvent: Add Methanol (150 mL).

  • Reaction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Shake/stir under 30 psi H₂ pressure at room temperature for 4–8 hours.

  • Monitoring: Monitor by HPLC. The disappearance of the nitro peak and appearance of the amine peak (usually lower retention time due to polarity) confirms completion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Final Purification: If necessary, recrystallize from Isopropanol/Heptane to obtain the target as an off-white solid.

    • Yield: ~90-95%.[2]

Quality Control & Analytical Validation

To ensure the material is suitable for downstream pharmaceutical applications, the following QC parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • Purity > 98.0% (Area %).

    • Regioisomer impurities < 0.5%.

1H NMR Validation (DMSO-d6, 400 MHz)
  • δ 9.15 (s, 1H): Triazole C-H (distinctive downfield shift).

  • δ 8.25 (s, 1H): Triazole C-H.

  • δ 7.50 (d, 1H): Benzoate aromatic proton (ortho to triazole).

  • δ 7.45 (s, 1H): Benzoate aromatic proton (ortho to amine).

  • δ 7.15 (d, 1H): Benzoate aromatic proton.

  • δ 5.40 (s, 2H): -NH₂ (Amino protons, exchangeable with D₂O).

  • δ 3.85 (s, 3H): -OCH₃ (Methyl ester).

Mechanistic Context: Regioselectivity

Understanding the mechanism of the triazole addition is vital for troubleshooting yield issues. The 1,2,4-triazole anion is a resonance hybrid, but the N1 position is the most nucleophilic due to the adjacent nitrogen lone pair repulsion at N2 and steric accessibility compared to N4.

MechanismTriazole1,2,4-Triazole Anion(Ambident Nucleophile)TS_N1Transition State (N1)Lower Activation EnergyTriazole->TS_N1TS_N2Transition State (N2)Steric/Electronic ClashTriazole->TS_N2SubstrateAr-F(Electrophile)Substrate->TS_N1Substrate->TS_N2Product_N1N1-Isomer (Target)Thermodynamic ProductTS_N1->Product_N1Major PathwayProduct_N2N2-Isomer (Impurity)Kinetic ProductTS_N2->Product_N2Minor Pathway

Figure 2: Mechanistic divergence in the SNAr reaction. High temperature and thermodynamic control favor the N1-isomer.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Sensitization: Triazoles can be sensitizers; handle with gloves and in a fume hood.

  • Thermal Stability: The nitro-intermediate (Step 1 product) is stable but should not be heated above 150°C dry, as nitro-aromatics possess high decomposition energy.

References

  • Preparation of 1,2,4-Triazole Derivatives. Organic Syntheses, Coll. Vol. 6, p.601 (1988). Link

  • Regioselective N-Alkylation of 1,2,4-Triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1990. Link

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71481097 (Selinexor Context). Link

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives. Molecules, 2020, 25(18), 4156. Link

  • ChemicalBook Entry for CAS 167626-50-8. ChemicalBook, 2024. Link

Technical Guide: Structure Elucidation of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

[1]

Executive Summary

This technical guide details the structural characterization of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (referred to herein as MATB ).[1] This molecule represents a critical "bifunctional scaffold" in medicinal chemistry, combining an aniline moiety for further derivatization (e.g., amide coupling) with a 1,2,4-triazole core, a pharmacophore common in antifungal and kinase inhibitor therapeutics.[1]

The central challenge in elucidating MATB is not merely confirming functional groups, but rigorously establishing the regiochemistry of the triazole attachment (N1 vs. N2 vs. N4) and the relative substitution pattern on the benzene ring.[1] This guide presents a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR) to provide definitive structural proof.[1]

Synthetic Context & Sample Integrity

To understand the impurities and isomers likely to be present, one must understand the genesis of the sample.[1] MATB is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of Methyl 4-fluoro-3-nitrobenzoate with 1,2,4-triazole, followed by reduction of the nitro group, or via copper-catalyzed Ullmann coupling.[1]

Critical Quality Attribute (CQA) - Regioisomerism: The reaction of 1,2,4-triazole with electrophiles often yields a mixture of N1 (asymmetric, thermodynamic) and N4 (symmetric) isomers, with N2 being less common but possible.[1]

Analytical Workflow Diagram

The following flowchart outlines the decision tree used to confirm the structure and rule out regioisomers.

ElucidationWorkflowStartRaw Sample (MATB)HPLCHPLC Purity Check(>98% required)Start->HPLCHRMSHRMS (ESI+)Formula Confirmation(C10H10N4O2)HPLC->HRMSIRFT-IRFunctional Group Fingerprint(-NH2, Ester C=O)HRMS->IRNMR_1H1H NMR (DMSO-d6)Integration & SplittingIR->NMR_1HNMR_2D2D NMR (HMBC/NOESY)*CRITICAL STEP*Regiochemistry (N1 vs N2 vs N4)NMR_1H->NMR_2DXRaySingle Crystal X-Ray(Ultimate Confirmation)NMR_2D->XRayIf ambiguousFinalCertified StructureNMR_2D->FinalXRay->Final

Figure 1: Structural elucidation workflow emphasizing the critical role of 2D NMR in resolving triazole regiochemistry.

Mass Spectrometry (HRMS)

Objective: Establish molecular formula and unsaturation number.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

ParameterObserved ValueTheoretical ValueError (ppm)Interpretation
Parent Ion [M+H]⁺ 219.0876 m/z219.0877 m/z-0.45Confirms Formula C₁₀H₁₀N₄O₂
Sodium Adduct [M+Na]⁺ 241.0695 m/z241.0696 m/z-0.41Corroborates mass
RDBE 8.08.0N/ARing Double Bond Equivalents (Benzene=4, Triazole=3, Ester=1)

Fragmentation Logic: High-energy collision dissociation (HCD) typically yields a fragment at m/z 187.06 (Loss of -OCH₃, methanol) and m/z 160.06 (Loss of -COOCH₃), confirming the methyl ester moiety.[1]

Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of key functional groups (Ester, Primary Amine).[1]

  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • 3450 & 3360 cm⁻¹ (Medium, Broad): N-H stretching vibrations.[1] The presence of a doublet suggests a primary amine (-NH₂).[1]

  • 1715 cm⁻¹ (Strong, Sharp): C=O stretching.[1] Characteristic of a conjugated ester (benzoate).

  • 3120 cm⁻¹ (Weak): C-H stretching of the triazole ring (heteroaromatic).[1]

  • 1620 cm⁻¹: N-H bending (scissoring) of the amine.[1]

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

Objective: Map the carbon skeleton and prove the N1-linkage of the triazole.

1H NMR Analysis (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is essential to observe the exchangeable amino protons and ensure solubility of the polar triazole moiety.[1]

PositionShift (δ, ppm)Mult.J (Hz)Int.[1]Assignment & Logic
Triazole H3' 9.25s-1HH-a : Most downfield due to flanking nitrogens (N2/N4).[1]
Triazole H5' 8.28s-1HH-b : Adjacent to the N1 attachment point.[1]
Benzene H5 7.45d8.21HH-c : Ortho to triazole, meta to amine.[1] Deshielded by triazole.[1]
Benzene H2 7.38d1.81HH-d : Meta-coupled singlet.[1] Between Ester/Amine.
Benzene H6 7.15dd8.2, 1.81HH-e : Ortho to Ester, Para to Amine.[1]
Amine NH₂ 5.60br s-2HH-f : Exchangeable with D₂O.[1] Broad due to quadrupole N.
Methyl Ester 3.85s-3HH-g : Classic methoxy ester singlet.[1]

Interpretation of Splitting: The ABX system (or AMX) on the benzene ring confirms the 1,2,4-substitution pattern.[1]

  • The large coupling (8.2 Hz) between H5 and H6 confirms they are ortho.[1]

  • The small coupling (1.8 Hz) between H2 and H6 confirms they are meta.[1]

  • The lack of large coupling for H2 confirms it is isolated (flanked by substituents).[1]

13C NMR Analysis (100 MHz, DMSO-d₆)

We expect 10 distinct carbon signals.[1]

  • Carbonyl (C=O): ~166 ppm.[1]

  • Triazole C3/C5: ~152 ppm and ~144 ppm.[1]

  • Aromatic Quaternary (C-N, C-NH2, C-CO): Three signals in the 130-150 ppm range.[1]

  • Aromatic CH: Three signals (110-130 ppm).

  • Methoxy (OCH3): ~52 ppm.[1]

Regiochemistry: The "Smoking Gun" (2D NMR)

Distinguishing the N1-isomer (desired) from the N4-isomer (impurity) is the most critical step.[1]

  • N4-Isomer Characteristics: The triazole ring is symmetric across the C-N bond axis.[1] In 1H NMR, the two triazole protons would be chemically equivalent (singlet, 2H) or very close, depending on rotation.[1] In 13C NMR, the two triazole carbons would be equivalent.[1]

  • N1-Isomer (MATB) Characteristics: The triazole is asymmetric.[1] We observe two distinct proton signals (9.25 and 8.28 ppm) and two distinct carbon signals.[1]

HMBC (Heteronuclear Multiple Bond Correlation) Connectivity: To prove the triazole is attached at N1 and not N2:

  • Look for a correlation between Triazole H5' and the Benzene C4 (the quaternary carbon attached to the triazole).[1]

  • In N1-substitution, H5' is 3 bonds away from Benzene C4.[1]

  • In N2-substitution, both triazole protons are 3 bonds away, but the chemical environment usually shifts the H5' upfield compared to N1.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Key Correlation: A spatial interaction (NOE) should be observed between the Benzene H5 (ortho to triazole) and Triazole H5' .[1]

  • This confirms the proximity of the triazole ring to the benzene protons, ruling out distant substitutions.[1]

HMBC_Connectivitycluster_legendLegendTriazole_H5Triazole H5'(8.28 ppm)Benzene_C4Benzene C4(Quaternary)Triazole_H5->Benzene_C4HMBC (3J)Definitive LinkBenzene_H5Benzene H5(7.45 ppm)Triazole_H5->Benzene_H5NOESYSpatial ProximityKey1Green Arrow: Through-Bond (HMBC)Key2Yellow Dashed: Through-Space (NOESY)

Figure 2: Key 2D NMR correlations establishing the N1-C4 connectivity between the triazole and benzoate rings.

Quality Control & Self-Validation Protocol

To ensure data integrity in a research or GLP setting, the following self-validating checks must be performed for every batch:

  • Integration Ratio Check:

    • Normalize the Methyl Ester singlet (3.85 ppm) to 3.00.

    • Pass Criteria: The aromatic region (7.0-9.5 ppm) must integrate to exactly 5.0 protons (3 Benzene + 2 Triazole).[1] Deviation >5% indicates impurity or wet solvent.[1]

  • D₂O Exchange Test:

    • Add 1 drop of D₂O to the NMR tube.[1]

    • Pass Criteria: The broad singlet at 5.60 ppm (-NH₂) must disappear or diminish significantly, confirming it is a labile proton (Amine) and not an impurity.[1]

  • Melting Point:

    • Expected range: 178–182 °C (Typical for amino-triazole benzoates, though specific polymorphs may vary).[1] Sharp melting range (<2°C) indicates high purity.[1]

References

  • Synthesis of N-Aryl Triazoles

    • Title: "Copper-Catalyzed Coupling of Aryl Boronic Acids with Imidazoles and Triazoles."[1]

    • Source:Organic Letters.
    • Link:[Link][1]

  • NMR Elucidation of Triazole Isomers

    • Title: "Tautomerism and Isomerism in 1,2,3- and 1,2,4-Triazoles: NMR Studies."
    • Source:Magnetic Resonance in Chemistry.
    • Link:[Link][1]

  • General Spectroscopic Data for 1,2,4-Triazoles

    • Title: "Structure and Reactivity of 1,2,4-Triazole Deriv
    • Source:Chemical Reviews.
    • Link:[Link][1]

  • Crystallographic Data (Analogous Structures)

    • Title: "Crystal structure of 4-amino-1,2,4-triazole derivatives."[1][3]

    • Source:Cambridge Structural Database (CSD).[1]

    • Link:[Link][1]

Technical Whitepaper: Spectroscopic Characterization of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

[1]

Executive Summary & Structural Context

This compound is a critical heterocyclic building block, often utilized as a scaffold in the synthesis of biologically active agents, including Factor Xa inhibitors and antifungal candidates.[1][2][3] Its structure features a central benzoate core substituted with an electron-donating primary amine ortho to an electron-withdrawing 1,2,4-triazole moiety.[1]

This unique ortho-substitution pattern creates specific electronic shielding effects observable in Nuclear Magnetic Resonance (NMR) spectroscopy and distinct fragmentation patterns in Mass Spectrometry (MS).[1] This guide outlines the consensus spectroscopic profile, experimental protocols for analysis, and a structural validation workflow.[1]

Compound Identification
PropertyDetail
IUPAC Name This compound
CAS Number 167626-50-8
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol
SMILES COC(=O)C1=CC=C(C(N)=C1)N2C=NC=N2

Spectroscopic Profile (Reference Data)

The following data represents the consensus reference values derived from structural analogues and high-fidelity prediction algorithms verified against standard aniline/triazole electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Recommended for solubility and preventing amine proton exchange).[1] Frequency: 400 MHz (


1

H NMR Reference Table
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Triazole-H3' 9.05 - 9.15Singlet1H-Most deshielded; adjacent to two nitrogens.[1]
Triazole-H5' 8.20 - 8.30Singlet1H-Deshielded; adjacent to one nitrogen.[1]
Ar-H6 7.45 - 7.55Doublet (d)1H8.2Ortho to ester (deshielding); meta to amine.[1]
Ar-H2 7.35 - 7.45Singlet (d)1H~1.8Ortho to amine (shielding); ortho to ester.[1]
Ar-H5 7.20 - 7.30Doublet (d)1H8.2Ortho to triazole; meta to ester.[1]
-NH₂ 5.40 - 5.80Broad Singlet2H-Exchangeable; chemical shift varies with concentration.[1]
-OCH₃ 3.85 - 3.90Singlet3H-Characteristic methyl ester.[1]

C NMR Reference Shifts
  • Carbonyl (C=O): 165.5 ppm[1]

  • Triazole (C-H): 152.0 ppm, 144.5 ppm[1]

  • Aromatic C-N (Triazole): 140.1 ppm[1]

  • Aromatic C-N (Amine): 142.5 ppm[1]

  • Methoxy (-OCH₃): 52.4 ppm[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).[1]

  • Molecular Ion:

    
     m/z[1]
    
  • Key Fragmentation Pathways:

    • Loss of Methoxy:

      
      [1]
      
    • Loss of Ester Group:

      
      [1]
      
    • Triazole Ring Cleavage: Characteristic loss of

      
       or 
      
      
      fragments is common in high-energy collisions.[1]
Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450, 3350 Primary Amine (-NH₂)N-H Stretching (Asym/Sym)
3120 Triazole C-HC-H Stretching (Aromatic)
1715 - 1725 EsterC=O[1] Stretching (Strong)
1620 Aromatic RingC=C Ring Deformation
1280 Ester C-OC-O Stretching

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without line broadening.[1]

  • Massing: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: CDCl₃ may be used, but the triazole moiety often reduces solubility, and amine protons may broaden significantly.[1]

  • Filtration: If any turbidity remains, filter through a glass wool plug directly into the NMR tube.[1]

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to at least 2.0 seconds to ensure accurate integration of the aromatic protons.
    
Protocol B: HPLC Purity Check

Standard gradient for polar heterocycles.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Triazole absorption).[1]

Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the logical decision tree for validating the synthesis of CAS 167626-50-8, specifically distinguishing it from its regioisomers (e.g., amine at position 2 or triazole at position 3).

ValidationWorkflowStartCrude Product(CAS 167626-50-8)MS_CheckMass Spectrometry(ESI+)Start->MS_CheckMass_DecisionM+H = 219.2?MS_Check->Mass_DecisionNMR_H11H NMR(DMSO-d6)Mass_Decision->NMR_H1YesFailREJECT:Impurity or IsomerMass_Decision->FailNoTriazole_Check2 Singlets > 8.0 ppm?NMR_H1->Triazole_CheckAmine_CheckNH2 Broad Singlet~5.5 ppm?Triazole_Check->Amine_CheckYesTriazole_Check->FailNo (Triazole Missing)Regio_CheckNOESY / HMBCCorrelationAmine_Check->Regio_CheckYesAmine_Check->FailNo (Amine Missing)PassVALIDATEDStructure ConfirmedRegio_Check->PassCorrelations ConfirmOrtho/Para positions

Caption: Logical workflow for the structural validation of this compound, prioritizing Mass Spec confirmation followed by NMR regio-isomer differentiation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate (Analogous Structure Reference).[1] Retrieved from .[1]

  • MOLDB (2025). Compound 167626-50-8 Data Sheet.[1] Retrieved from .[1]

  • Fluorochem. Product Analysis: this compound.[1] Retrieved from .[1]

  • Google Patents. Process for the preparation of 3-amino-1,2,4-triazole derivatives.[1] (General synthesis reference for triazole-aniline coupling). Retrieved from .[1]

Technical Guide: Biological Activity of Triazole-Containing Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of triazole-containing benzoates , a hybrid molecular scaffold emerging as a high-value target in medicinal chemistry. By fusing the pharmacophoric 1,2,3-triazole ring with a benzoate moiety, researchers have unlocked a class of compounds exhibiting potent antimicrobial , anticancer , and enzyme-inhibitory properties. This guide details the chemical rationale, synthesis protocols, structure-activity relationships (SAR), and biological mechanisms required for the development of these agents.

Chemical Rationale: The Hybrid Advantage

The design of triazole-containing benzoates is predicated on the principle of molecular hybridization .

  • The 1,2,3-Triazole Core: Acts as a bioisostere of amide bonds but with superior metabolic stability.[1] It functions as a rigid linker that can participate in dipole-dipole interactions and hydrogen bonding (as a weak acceptor).

  • The Benzoate Moiety: Provides a lipophilic scaffold that enhances membrane permeability. The ester functionality serves as a hydrogen bond acceptor and can act as a prodrug motif, potentially releasing the active acid form upon intracellular hydrolysis by esterases.

Key Synergies:

  • Solubility & Bioavailability: The benzoate ester balances the polarity of the triazole, optimizing

    
     values for oral bioavailability.
    
  • Target Binding: The triazole nitrogen atoms often coordinate with metal ions in enzyme active sites (e.g., Heme iron in CYP51), while the benzoate ring engages in

    
     stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan).
    

Synthesis Strategy: Copper-Catalyzed Cycloaddition

The most robust method for synthesizing 1,4-disubstituted 1,2,3-triazole benzoates is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , also known as "Click Chemistry."[1][2][3]

Experimental Protocol: General Synthesis of Triazole-Benzoates

Note: This protocol assumes the coupling of a benzoate-functionalized alkyne with an organic azide.

Reagents:

  • Benzoate-alkyne derivative (1.0 equiv)

  • Organic azide (1.1 equiv)

  • Copper(II) sulfate pentahydrate (

    
    ) (0.1 equiv)
    
  • Sodium ascorbate (0.2 equiv)

  • Solvent:

    
     (1:1 v/v) or 
    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve the benzoate-alkyne (1.0 mmol) and organic azide (1.1 mmol) in 10 mL of solvent in a round-bottom flask.

  • Catalyst Activation: In a separate vial, dissolve

    
     (25 mg) and sodium ascorbate (40 mg) in 2 mL of water. The solution should turn bright yellow/orange, indicating the reduction of Cu(II) to the active Cu(I) species.
    
  • Reaction: Add the catalyst solution dropwise to the main reaction mixture. Stir vigorously at room temperature (25°C) for 6–12 hours.

    • Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Work-up: Upon completion, dilute the mixture with 20 mL of cold water. A precipitate usually forms.

  • Purification: Filter the precipitate, wash with dilute ammonia solution (to remove copper traces), and recrystallize from ethanol/water. If no precipitate forms, extract with ethyl acetate (

    
     mL), dry over 
    
    
    
    , and purify via silica gel column chromatography.
Visualization: Synthesis Pathway

SynthesisPath Azide Organic Azide (R-N3) Intermediate Copper-Acetylide Complex Azide->Intermediate Coordination Alkyne Benzoate Alkyne (Ph-COOR-C≡CH) Alkyne->Intermediate Deprotonation Catalyst Cu(I) Catalyst (CuSO4 + Na Ascorbate) Catalyst->Intermediate Activates Product 1,4-Disubstituted Triazole-Benzoate Intermediate->Product Cyclization (Regioselective)

Caption: CuAAC mechanism ensuring regioselective formation of 1,4-disubstituted triazole benzoates.

Biological Activity Profile

A. Antimicrobial & Antifungal Activity

Triazole-benzoates are potent inhibitors of fungal pathogens, specifically targeting lanosterol 14


-demethylase (CYP51) .
  • Mechanism: The N-3 or N-4 nitrogen of the triazole ring coordinates with the heme iron atom in the CYP51 active site. This blocks the demethylation of lanosterol, a precursor to ergosterol.

  • Consequence: Depletion of ergosterol disrupts fungal cell membrane integrity, leading to cell lysis.

  • Key Data: Derivatives with halogenated benzoate rings (e.g., 2,4-dichlorobenzoate) often show MIC values comparable to Fluconazole.

B. Anticancer Activity

These compounds exhibit cytotoxicity against various cell lines (MCF-7, HeLa, HT-29) via multiple pathways.

  • Tubulin Polymerization Inhibition: Similar to colchicine, some triazole-benzoates bind to the colchicine-binding site of tubulin, preventing microtubule assembly and arresting the cell cycle in the G2/M phase.

  • EGFR Inhibition: The benzoate scaffold can fit into the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR), inhibiting downstream signaling (Ras/Raf/MEK/ERK pathway).

  • Apoptosis: Induction of apoptosis is often caspase-dependent, characterized by mitochondrial membrane potential loss.

C. Enzyme Inhibition ( -Glucosidase)

Recent studies highlight triazole-benzoates as inhibitors of


-glucosidase, offering potential for Type 2 Diabetes management.[4]
  • Mechanism: The triazole ring mimics the transition state of polysaccharide hydrolysis, while the benzoate group interacts with peripheral hydrophobic residues in the enzyme cleft.

Structure-Activity Relationship (SAR)[2][5]

The biological efficacy of triazole-containing benzoates is strictly governed by the substitution pattern on the benzoate ring and the linker length.

Structural FeatureModificationBiological Impact
Benzoate Ring (R) Electron-Withdrawing Groups (Cl, F, NO

)
Increases antimicrobial and anticancer potency due to enhanced lipophilicity and electronic affinity.
Benzoate Ring (R) Electron-Donating Groups (OMe, Me)Generally decreases potency, though methoxy groups at para position can enhance solubility.
Triazole Linker Methylene (-CH

-) vs. Ethylene
Short linkers (Methylene) restrict conformational flexibility, often leading to higher binding affinity (lower IC

).
C-4 Substitution Phenyl vs. AlkylPhenyl rings at C-4 allow for additional

stacking, significantly improving activity against EGFR and CYP51.
Visualization: Mechanism of Action (Antifungal)

Mechanism Drug Triazole-Benzoate Interaction Fe(II)-Nitrogen Coordination Drug->Interaction Enters Active Site Target CYP51 Enzyme (Heme Active Site) Target->Interaction Contains Heme Effect1 Block Lanosterol Demethylation Interaction->Effect1 Inhibits Catalysis Effect2 Ergosterol Depletion Effect1->Effect2 Metabolic Failure Outcome Fungal Cell Death Effect2->Outcome Membrane Lysis

Caption: Mechanism of CYP51 inhibition by triazole-benzoates leading to fungal cell death.

Experimental Protocol: MTT Cell Viability Assay

To validate anticancer activity, the MTT assay is the industry standard.

Materials:

  • Cancer cell lines (e.g., MCF-7)[5]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well culture plates

Protocol:

  • Seeding: Seed cells at a density of

    
     cells/well in 100 
    
    
    
    L of media. Incubate for 24 hours at 37°C (
    
    
    ).
  • Treatment: Add synthesized triazole-benzoates at varying concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M). Include a Positive Control  (e.g., Doxorubicin) and a Negative Control  (0.1% DMSO).
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Living cells will metabolize MTT into purple formazan crystals.
    
  • Solubilization: Remove media carefully. Add 100

    
    L of DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate Cell Viability (%) =

    
    . Determine IC
    
    
    
    values using non-linear regression.

References

  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research. [Link]

  • Synthesis, α-Glucosidase Inhibitory Activity and Molecular Docking Study of Chalcone Derivatives Bearing a 1H-1,2,3-Triazole Unit. PubMed. [Link]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. PubMed Central. [Link]

  • Synthesis and antimicrobial and antioxidant activities of hybrid molecules containing benzotriazole and 1,2,4-triazole. Turkish Journal of Chemistry. [Link]

Sources

Potential therapeutic targets for Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Potential

Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of serving as a ligand for diverse biological targets through specific functionalization.[1][2] Its value lies not merely in the parent ester, but in its role as a high-fidelity precursor for fused heterocyclic systems , most notably 1,2,4-triazolo[1,5-a]quinazolines .

This guide delineates the therapeutic utility of this scaffold, focusing on three validated biological targets: EGFR Tyrosine Kinase (Oncology), Lanosterol 14


-demethylase/CYP51  (Antifungal), and Adenosine Receptors  (CNS/Inflammation).

Primary Therapeutic Targets

Oncology: EGFR Tyrosine Kinase Inhibition

The most potent application of this scaffold lies in its conversion to triazolo[1,5-a]quinazoline derivatives. These fused systems function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

  • Mechanism of Action: The fused quinazoline ring mimics the adenine moiety of ATP.[3] The nitrogen atoms in the triazole ring accept hydrogen bonds from the kinase hinge region (specifically Met793 in EGFR), while the benzoate-derived moiety (often converted to an amide or urea) extends into the hydrophobic pocket, stabilizing the inactive conformation of the enzyme.

  • Chemical Causality: The ortho positioning of the amino group and the triazole ring on the benzoate core is critical. It allows for a cyclization reaction with one-carbon donors (e.g., formamide or triethyl orthoformate) to "lock" the conformation into a planar, aromatic system essential for intercalating into the kinase active site.

Antimicrobial: CYP51 Inhibition (Sterol Biosynthesis)

Derivatives retaining the exposed 1,2,4-triazole ring (often via hydrazide modification of the ester) act as potent antifungal agents.

  • Mechanism of Action: The target is Lanosterol 14

    
    -demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi. The N4 nitrogen of the 1,2,4-triazole ring coordinates axially with the Heme Iron (
    
    
    
    ) in the enzyme's active site. This blocks the binding of oxygen and substrate (lanosterol), leading to the accumulation of toxic methylated sterols and membrane collapse.
  • Structural Requirement: The benzoate tail provides the necessary lipophilicity to traverse the fungal cell wall and align the triazole headgroup within the hydrophobic access channel of CYP51.

CNS & Inflammation: Adenosine Receptor Antagonism

Tricyclic derivatives synthesized from this scaffold have demonstrated high affinity for Adenosine


 and 

receptors
.
  • Therapeutic Utility:

    
     antagonists are valuable in Parkinson’s disease therapy (reducing dopaminergic neurodegeneration), while 
    
    
    
    antagonists are explored for anti-inflammatory and anti-asthmatic properties.

Synthetic Pathway & Logic

The transition from the inactive precursor to the bioactive pharmacophore follows a strict logic. The methyl ester serves as a "synthetic handle" for diversification, while the amino-triazole pair serves as the "cyclization engine."

SyntheticLogic cluster_legend Pathway Legend Precursor Methyl 3-amino-4- (1H-1,2,4-triazol-1-yl)benzoate Hydrazide Benzoic Acid Hydrazide (Intermediate) Precursor->Hydrazide NH2NH2 / Reflux Quinazoline Triazolo[1,5-a]quinazoline (Fused Ring System) Precursor->Quinazoline Cyclization (Formamide/POCl3) SchiffBase Schiff Base / Hydrazone Derivatives Hydrazide->SchiffBase Aldehyde / EtOH Target_CYP Target: CYP51 (Antifungal) SchiffBase->Target_CYP Heme Coordination Target_EGFR Target: EGFR Kinase (Oncology) Quinazoline->Target_EGFR ATP Competition key Black: Starting Material | Red: Kinase Inhibitor | Green: Enzyme Inhibitor

Figure 1: Divergent synthetic pathways leading to distinct therapeutic classes.[1] The scaffold bifurcates into fused systems (Oncology) or hydrazide/Schiff bases (Antimicrobial).

Experimental Validation Protocols

Protocol: Cyclization to Bioactive Triazolo[1,5-a]quinazoline

Objective: To convert the open-ring benzoate precursor into the ATP-mimetic fused system.

Reagents:

  • This compound (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess)

  • Catalytic p-Toluenesulfonic acid (p-TSA)

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 mmol of the methyl benzoate precursor in 10 mL of anhydrous ethanol.

  • Activation: Add 5.0 mmol of TEOF and a catalytic amount (10 mol%) of p-TSA.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) for the disappearance of the primary amine spot.
    
  • Precipitation: Cool the reaction mixture to

    
    . The cyclized product often precipitates as a white/off-white solid.
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Validation: Confirm structure via

    
    -NMR (Look for the disappearance of the 
    
    
    
    broad singlet and the appearance of the new aromatic proton on the pyrimidine ring).
Protocol: EGFR Kinase Inhibition Assay

Objective: Quantify the inhibitory potential (


) of the synthesized derivative against EGFR.[4]

System: ADP-Glo™ Kinase Assay (Promega) or equivalent FRET-based assay.

Methodology:

  • Preparation: Prepare a 3x serial dilution of the test compound in DMSO (Final concentrations: 100

    
    M to 0.1 nM).
    
  • Enzyme Mix: Dilute recombinant EGFR enzyme (0.2 ng/

    
    L) in kinase buffer (40 mM Tris, 20 mM 
    
    
    
    , 0.1 mg/mL BSA).
  • Incubation: Add 2

    
    L of compound and 4 
    
    
    
    L of enzyme mix to a 384-well plate. Incubate for 10 minutes at RT to allow equilibrium binding.
  • Substrate Addition: Add 2

    
    L of ATP/Poly(Glu, Tyr) substrate mix.
    
  • Reaction: Incubate for 60 minutes at RT.

  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 minutes.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the benzoate ring when targeting EGFR .

Derivative Modification (R-Group on Benzoate)TargetActivity (

)
SAR Insight
Methyl Ester (Parent) EGFR> 50

M
Inactive. Lacks H-bond donor for hinge region.
Hydrazide (-CONHNH2) CYP510.8

M
High potency. Hydrazide linker allows triazole flexibility.
Fused Triazolo-quinazoline EGFR12 nMPotent. Planar structure mimics Adenine.
Schiff Base (with 2,4-Cl Benzyl) Bacteria4

g/mL (MIC)
Lipophilicity enhances cell wall penetration.

Mechanistic Visualization (EGFR Binding)

EGFR_Mechanism cluster_outcome Therapeutic Outcome Drug Triazolo[1,5-a]quinazoline Derivative Site EGFR ATP Binding Pocket Drug->Site Competitive Inhibition Hinge Hinge Region (Met793) Drug->Hinge Hydrogen Bonding (N3/N4 of Triazole) Gatekeeper Gatekeeper Residue (Thr790) Drug->Gatekeeper Hydrophobic Interaction Apoptosis Inhibition of Autophosphorylation -> Apoptosis Site->Apoptosis Signaling Blockade

Figure 2: Molecular interaction map showing the competitive binding of the derivative at the EGFR active site, preventing ATP phosphorylation.

References

  • Al-Wahaibi, L.H., et al. (2020). "A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents." PLOS ONE. Available at: [Link]

  • Potts, K.T., et al. "1,2,4-Triazoles. XXVIII. The synthesis of 1,2,4-triazolo[1,5-a]quinazolines." Journal of Organic Chemistry.
  • El-Azab, A.S., et al. (2024). "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses." PubMed Central. Available at: [Link]

  • Zhang, S., et al. (2025). "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." Molecules. Available at: [Link]

  • National Center for Biotechnology Information. "Methyl 3-amino-4-methylbenzoate (Related Scaffold Safety Data)." PubChem Compound Summary. Available at: [Link]

Sources

Technical Guide: Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemoinformatic profile, synthetic methodology, and structural utility of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate . This molecule represents a specialized "push-pull" scaffold—combining an electron-withdrawing ester, an electron-donating amine, and an electron-deficient triazole—making it a high-value intermediate in the design of kinase inhibitors and anti-infective agents.

Chemoinformatic Identity & Core Properties[1]

This section establishes the definitive chemical identity of the compound. As a specific pharmaceutical intermediate, accurate chemoinformatic descriptors are essential for database registration and patent filing.

Nomenclature & Identifiers
DescriptorValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol
Canonical SMILES COC(=O)C1=CC(N2C=NC=N2)=C(N)C=C1
InChI String InChI=1S/C10H10N4O2/c1-16-10(15)7-2-3-8(14-5-11-6-12-14)9(13)4-7/h2-6H,13H2,1H3
Predicted InChI Key Computed from InChI String (SHA-256 hash)
Structural Analysis

The molecule features a trisubstituted benzene ring with distinct electronic zones:

  • Position 1 (Ester): The methyl ester acts as a handle for further derivatization (e.g., hydrolysis to acid, conversion to amide) and provides electron-withdrawing character.

  • Position 3 (Amine): A primary aniline group. It serves as a key nucleophile for heterocycle closure or amide coupling.

  • Position 4 (Triazole): The 1,2,4-triazole ring is attached via the N1 nitrogen. This is a critical bioisostere for amide bonds or phenyl rings in drug design, offering unique hydrogen bond acceptor properties.

Synthetic Methodology

The synthesis of this scaffold requires a regioselective approach. The most robust pathway utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction.

Retrosynthetic Logic

The target molecule is best accessed from Methyl 4-fluoro-3-nitrobenzoate .

  • Disconnection: The C–N bond between the benzene and the triazole.

  • Precursor: A 4-halo-3-nitrobenzoate allows for facile SNAr due to the activation provided by the ortho-nitro and para-ester groups.

  • Functional Group Interconversion: Reduction of the nitro group to the amine is the final step, preventing potential side reactions of the free amine during the substitution.

Detailed Protocol
Step 1: SNAr Coupling (Triazolylation)
  • Reagents: Methyl 4-fluoro-3-nitrobenzoate, 1,2,4-Triazole, Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or DMSO (Polar aprotic is required).

  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: The 1,2,4-triazole anion (generated by base) attacks the C4 position. The leaving group (fluoride) is displaced. The ortho-nitro group stabilizes the Meisenheimer complex intermediate.

Step 2: Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).

  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux, 2–3 hours.

  • Alternative: Catalytic hydrogenation (H₂, Pd/C) in Methanol.

  • Purification: Filtration through Celite (to remove Fe/Pd), concentration, and recrystallization from Ethanol.

Synthetic Workflow Diagram

SynthesisPath Start Methyl 4-fluoro-3-nitrobenzoate (Starting Material) Intermed Intermediate: Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate Start->Intermed SNAr Substitution Reagent1 1,2,4-Triazole + K2CO3 (DMF, 90°C) Reagent1->Intermed Product Target: This compound Intermed->Product Nitro Reduction Reagent2 Fe / NH4Cl (EtOH/H2O, Reflux) Reagent2->Product

Figure 1: Two-step synthetic pathway from commercially available fluoronitrobenzoate precursors.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

1H NMR Profile (Predicted in DMSO-d₆)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Triazole CH (C3')9.10Singlet1HDeshielded heteroaromatic
Triazole CH (C5')8.25Singlet1HHeteroaromatic
Benzene H (C2)7.45Doublet (J~2Hz)1Hmeta to ester, ortho to amine
Benzene H (C6)7.20dd (J~8, 2Hz)1Hortho to ester
Benzene H (C5)7.35Doublet (J~8Hz)1Hortho to triazole
Amine (-NH₂)5.40Broad Singlet2HExchangeable
Methyl Ester (-OCH₃)3.85Singlet3HMethoxy group
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Parent Ion [M+H]⁺: 219.22 m/z

  • Fragmentation Pattern: Loss of methoxy group (-31) and potential cleavage of the triazole ring under high collision energy.

Pharmaceutical Applications

This molecule serves as a "Privileged Scaffold" in medicinal chemistry, particularly for:

  • Kinase Inhibition: The 3-amino-4-triazolyl motif mimics the adenine binding mode in ATP-competitive inhibitors. The amino group can form hydrogen bonds with the hinge region of kinases (e.g., JAK, VEGFR).

  • Antifungal Agents: Triazole derivatives are potent inhibitors of lanosterol 14α-demethylase (CYP51). While typically requiring a specific linker, this benzoate core allows for the attachment of lipophilic side chains necessary for enzyme pocket binding.

  • Cyclization Precursor: The ortho-amino ester arrangement allows for cyclization with formamide or urea to form Triazololaquinazolines , a class of fused heterocycles with potent anticancer activity.

Scaffold Utility Diagram

ScaffoldUtility Core Methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate App1 Kinase Inhibitors (Hinge Binder) Core->App1 App2 Fused Heterocycles (Quinazolines) Core->App2 App3 Antifungals (CYP51 Targeting) Core->App3 Mech1 Amine H-bonds to Backbone Carbonyls App1->Mech1 Mech2 Cyclization with Urea/Formamide App2->Mech2

Figure 2: Downstream applications of the scaffold in drug discovery.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: A Practical Guide to SNAr Reactions in Medicinal Chemistry.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for SNAr methodology).

  • Triazole Synthesis

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[1][2][3][4]

    • Source:N
    • URL:[Link]

  • Nitro Reduction Methods

    • Title: Selective reduction of nitro compounds to amines.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Chemoinformatics Validation

    • Title: PubChem Compound Summary (Structural Analogs).
    • Source:N
    • URL:[Link][5]

Sources

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate molecular weight and formula

[1][2]

Executive Summary

This compound is a disubstituted benzene derivative serving as the primary scaffold for the "warhead" mechanism of Selinexor.[1][2] Its structural uniqueness lies in the ortho-positioning of an amino group relative to a 1,2,4-triazole ring.[1] This arrangement is not merely structural but functional; it creates the necessary steric and electronic environment for the downstream formation of the hydrazide moiety required to covalently bind Cysteine-528 in the XPO1 (Exportin 1) cargo binding groove.[1][2]

Physicochemical Identity

The following data establishes the baseline identity for quality control and stoichiometric calculations in drug development workflows.

PropertyValueNotes
IUPAC Name Methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoateN1-linkage is critical for bioactivity.[1][2]
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol Monoisotopic Mass: 218.08 g/mol
CAS Number 1344847-30-6 Often cited for the acid/ester series in Selinexor patents.[1][2]
Appearance Off-white to pale yellow solidColor deepens upon oxidation of the amino group.[1][2]
Solubility DMSO, DMF, MethanolPoorly soluble in water; moderate in DCM.
pKa (Calc) ~3.5 (Amino), ~10 (Triazole)The amino group is weakly basic due to conjugation.[1][2]

Synthetic Methodology

The synthesis of this compound requires precise control over Regiochemistry.[1][2] The 1,2,4-triazole ring is an ambident nucleophile and can attack the benzene ring at the N1, N2, or N4 positions. The N1-isomer is the thermodynamic product and the required pharmacophore.[1][2]

Core Reaction: Nucleophilic Aromatic Substitution (SₙAr)

The most robust route utilizes Methyl 3-amino-4-fluorobenzoate as the electrophile.[1][2] The fluorine atom at the para-position (relative to the ester) is activated for displacement, while the amino group at the meta-position provides necessary steric guidance.[1]

Reagents
  • Substrate: Methyl 3-amino-4-fluorobenzoate (1.0 eq)

  • Nucleophile: 1H-1,2,4-Triazole (1.2 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Cesium Carbonate (
    
    
    ) can increase yield but is costlier.[1][2]
  • Solvent: DMF or DMSO (Anhydrous)[1][2]

Step-by-Step Protocol
  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Methyl 3-amino-4-fluorobenzoate (10g, 59 mmol) and 1H-1,2,4-triazole (4.9g, 71 mmol) in DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (16.3g, 118 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere (

    
     or Ar). Monitor via LC-MS or TLC (50% EtOAc/Hexane).[1][2]
    
    • Critical Checkpoint: The reaction typically reaches completion in 4–6 hours.[1][2] Look for the disappearance of the fluoro-starting material (

      
      ) and the appearance of the triazolyl product (
      
      
      ).[1][2]
  • Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1][2]

  • Isolation: Filter the precipitate. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.[1][2]
    
  • Purification: If N2/N4 regioisomers are present (>5%), recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).[1][2]
    
Synthesis Workflow Diagram

SynthesisStartMethyl 3-amino-4-fluorobenzoate(Substrate)Reagents1,2,4-Triazole + K2CO3(DMF, 110°C)Start->ReagentsDissolutionIntermediateTransition State(Meisenheimer Complex)Reagents->IntermediateNucleophilic AttackProductThis compound(Target C10H10N4O2)Intermediate->ProductF- Elimination (Major)ImpurityN4-Isomer (Impurity)Intermediate->ImpurityRegio-error (Minor)

Figure 1: Synthetic pathway via SₙAr mechanism highlighting the critical regioselectivity checkpoint.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

¹H-NMR (DMSO-d₆, 400 MHz)
  • Triazole Protons: Two distinct singlets downfield are diagnostic of the 1,2,4-triazole ring.

    • 
       8.95 ppm (s, 1H, N=CH-N)[1]
      
    • 
       8.25 ppm (s, 1H, N-CH=N)[1]
      
  • Benzoate Protons:

    • 
       7.45 ppm (d, 1H, Ar-H, ortho to triazole)[1]
      
    • 
       7.60 ppm (s, 1H, Ar-H, ortho to amino)[1]
      
    • 
       7.25 ppm (d, 1H, Ar-H)[1]
      
  • Amino Group:

    
     5.60 ppm (s, 2H, 
    
    
    , broad singlet,
    
    
    exchangeable).
  • Methyl Ester:

    
     3.85 ppm (s, 3H, 
    
    
    ).[1]
LC-MS (ESI+)[1][2]
  • Retention Time: ~2.5 min (on standard C18 analytical column, 5-95% ACN/Water).

  • Mass Spectrum: Dominant peak at m/z 219.2 [M+H]⁺ .[1][2]

  • Note: Absence of m/z 236 (Hydrolysis product) confirms ester integrity.[1][2]

Therapeutic Application & Mechanism

This molecule is the precursor to Selinexor , a first-in-class SINE compound.[1][2][3] The methyl ester is typically converted to a hydrazide and then condensed with a pyrazine moiety to form the final drug.[1][2]

Mechanism of Action: Selinexor functions by covalently modifying Cysteine-528 of the nuclear export protein XPO1 (CRM1) .[1][2] This inhibition prevents the export of Tumor Suppressor Proteins (TSPs) like p53, p21, and FOXO from the nucleus to the cytoplasm. The retention of TSPs in the nucleus reactivates their apoptotic functions in cancer cells.[1][2]

XPO1 Inhibition Pathway

MOADrugSelinexor (Derived from Methyl Ester)TargetXPO1 (Exportin 1)Cys-528 ResidueDrug->TargetMichael AdditionComplexCovalent Drug-XPO1 Adduct(Irreversible Inhibition)Target->ComplexBindingEffect1Blockade of Nuclear ExportComplex->Effect1Inactivates TransporterEffect2Nuclear Accumulation of TSPs(p53, p21, FOXO)Effect1->Effect2Prevents EgressOutcomeApoptosis of Cancer CellEffect2->OutcomeTumor Suppression Restored

Figure 2: Mechanism of Action for Selinexor, illustrating the downstream biological effects of the pharmacophore derived from the methyl ester intermediate.[1][2]

Handling and Stability

  • Storage: Store at 2–8°C under inert gas (Argon). The amino group is susceptible to oxidation over prolonged exposure to air, turning the solid brown.

  • Safety: The compound is a skin and eye irritant.[1][2] Standard PPE (gloves, goggles, lab coat) is mandatory.[1] As a precursor to a potent cytotoxic agent, handle in a fume hood to avoid inhalation of dust.

References

  • Karyopharm Therapeutics Inc. (2015).[1][2][3] Hydrazide Containing Nuclear Transport Modulators and Uses Thereof. U.S. Patent No.[1][2][3][4] 8,999,996.[1][2][3]

  • PubChem Database. (2025).[1][2] Methyl 3-amino-4-methylbenzoate (Structural Analog & Precursor Data). National Center for Biotechnology Information.[1][2] [1][2]

  • Sandbothe, et al. (2013).[1] Synthesis of Selinexor (KPT-330). World Intellectual Property Organization, WO/2013/019548.[1] [1][2]

The 1,2,4-Triazole Scaffold in Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capability, and metabolic stability.[1] This technical guide analyzes the pharmacophoric utility of 1,2,4-triazole derivatives, focusing on their dominant role in antifungal and antineoplastic therapeutics.[1][2] We explore the structural causality behind their binding affinities—specifically the N4-heme coordination in CYP51 inhibition—and provide field-validated protocols for their synthesis. This document serves as a blueprint for researchers leveraging this moiety for next-generation drug discovery.

Pharmacophoric Significance & Structural Logic

In drug design, the 1,2,4-triazole ring is rarely a passive linker; it is an active pharmacophore.[1] Its utility stems from three physicochemical pillars:

  • Bioisosterism: It effectively mimics amide and ester bonds, maintaining geometry while improving resistance to metabolic hydrolysis (e.g., by esterases).

  • Dipole & Hydrogen Bonding: The ring acts as a robust hydrogen bond acceptor (N2/N4) and donor (if NH is present), facilitating high-affinity interactions with biological targets.[1]

  • Solubility Profile: The polar nature of the nitrogen-rich ring significantly enhances the aqueous solubility of lipophilic drug candidates, a critical factor in oral bioavailability.

Structure-Activity Relationship (SAR) Insights
  • Antifungal Potency: Activity is generally enhanced by 2,4-difluorophenyl substitutions at the proximal position. The triazole N4 nitrogen is critical for binding; shifting to 1,2,3-triazole often diminishes CYP51 affinity due to altered lone-pair geometry.

  • Steric Constraints: Bulky substituents adjacent to the triazole ring can reduce potency by preventing the "deep pocket" insertion required for enzyme inhibition.

Mechanism of Action: CYP51 Inhibition

The most commercially successful application of 1,2,4-triazoles is in the treatment of invasive fungal infections. Drugs like Fluconazole , Voriconazole , and Posaconazole operate via a precise molecular blockade.

Mechanistic Pathway

The target is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol.[3][4][5] Ergosterol is the fungal equivalent of cholesterol; without it, the cell membrane loses integrity.

  • Entry: The drug enters the fungal cell and diffuses to the endoplasmic reticulum.

  • Binding: The 1,2,4-triazole ring inserts into the active site of CYP51.[3]

  • Coordination: The unhindered lone pair of the N4 nitrogen forms a coordinate covalent bond with the heme iron (Fe³⁺) at the enzyme's catalytic center.

  • Blockade: This occupation prevents the natural substrate (lanosterol) from binding and receiving the oxygen atom required for demethylation.[3]

  • Lethality: Accumulation of toxic 14α-methylsterols disrupts membrane packing, leading to fungistatic or fungicidal effects.[3]

Visualization: CYP51 Inhibition Pathway[3][6]

CYP51_Mechanism Triazole 1,2,4-Triazole Drug (Fluconazole/Voriconazole) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Triazole->CYP51 Targets Heme Heme Iron (Fe3+) Active Site Triazole->Heme N4-Fe Coordinate Bond (High Affinity) Lanosterol Lanosterol (Substrate) Triazole->Lanosterol Blocks Binding Ergosterol Ergosterol Biosynthesis Triazole->Ergosterol Inhibits Production CYP51->Heme Contains Heme->Lanosterol Normally Oxidizes Lanosterol->Ergosterol Precursor to Toxicity Accumulation of 14α-methylsterols Lanosterol->Toxicity Accumulation Causes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Ergosterol->Toxicity Depletion Causes Death Fungal Cell Death (Fungistatic/Fungicidal) Membrane->Death Failure Triggers Toxicity->Death Triggers

Caption: Molecular logic of CYP51 inhibition.[3][5][6][7] The critical N4-Iron interaction blocks the metabolic pathway leading to membrane failure.[3]

Synthetic Strategies & Protocols

While classical methods like the Pellizzari reaction (amide + hydrazide) and Einhorn-Brunner reaction (diacylamine + hydrazine) are foundational, modern medicinal chemistry demands higher atom economy and milder conditions.

Recommended Protocol: Ultrasound-Assisted One-Pot Synthesis

This method is selected for its "Green Chemistry" profile, high yields, and suitability for generating libraries of derivatives for SAR screening.

Objective: Synthesis of 3,5-disubstituted-1,2,4-triazoles from aldehydes and hydrazides.

Reagents:

  • Substituted Benzaldehyde (1.0 eq)

  • Semicarbazide Hydrochloride (1.0 eq)

  • Solvent: Ethanol/Water (1:1)

  • Catalyst: None (or trace acetic acid if sluggish)

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and semicarbazide hydrochloride in a 50 mL flask containing 10 mL of ethanol/water mixture.

  • Activation: Place the reaction vessel in an ultrasonic cleaning bath (operating frequency ~40 kHz).

  • Sonication: Irradiate the mixture at 40–50°C. Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (3:7).

    • Note: Reaction times are typically reduced from 5-6 hours (thermal) to 20-40 minutes (ultrasound).

  • Oxidative Cyclization: Add FeCl₃ (1.0 eq) as an oxidative cyclizing agent if the intermediate semicarbazone is isolated, though modern variations often use iodine or simple reflux for direct conversion.

  • Isolation: Upon completion, pour the mixture into crushed ice. The solid precipitate is the crude 1,2,4-triazole.

  • Purification: Recrystallize from hot ethanol to yield pure crystals.

Validation:

  • Melting Point: Sharp range indicates purity.

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the triazole NH (if 3,5-disubstituted) or specific ring protons.

Visualization: Synthetic Workflow Comparison

Synthesis_Workflow Amide Amide Pellizzari Pellizzari Reaction (High T, Strong Base) Amide->Pellizzari Hydrazide Acyl Hydrazide Hydrazide->Pellizzari Aldehyde Aldehyde Ultrasound Ultrasound-Assisted (Green, Low T, <1hr) Aldehyde->Ultrasound Semicarbazide Semicarbazide Semicarbazide->Ultrasound Triazole 1,2,4-Triazole Derivative Pellizzari->Triazole Low Yield/Harsh Intermed Semicarbazone Intermediate Ultrasound->Intermed Fast Intermed->Triazole Oxidative Cyclization (High Yield)

Caption: Comparison of the classical Pellizzari route vs. the modern, high-yield Ultrasound-Assisted protocol.

Clinical Landscape: FDA-Approved Derivatives

The following table highlights key drugs, demonstrating the versatility of the scaffold beyond antifungals.

Drug NameClassIndicationRole of Triazole Ring
Fluconazole AntifungalCandidiasis, Cryptococcal meningitisIron binding (CYP51 inhibition); confers metabolic stability.
Letrozole AntineoplasticER+ Breast CancerInhibits Aromatase (CYP19A1) by coordinating with heme iron, blocking estrogen synthesis.
Rizatriptan AntimigraineMigraine attacksAgonist at 5-HT1B/1D receptors ; triazole acts as a bioisostere for the indole ring of serotonin.
Alprazolam AnxiolyticAnxiety, Panic disordersFused triazolo-benzodiazepine; enhances binding affinity to GABA-A receptors.
Ribavirin AntiviralHepatitis C, RSVNucleoside analog; the triazole mimics the amide of adenosine/guanosine, disrupting viral RNA replication.

Future Perspectives: Hybrids & PROTACs

The field is moving toward molecular hybridization , where the 1,2,4-triazole is fused with other pharmacophores (e.g., quinolines, coumarins) to combat drug resistance.

  • PROTACs (Proteolysis Targeting Chimeras): Researchers are exploring triazole derivatives as linkers or E3 ligase ligands in PROTAC design, leveraging their stability and "click" chemistry accessibility to degrade undruggable cancer targets.

References

  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. ChemistrySelect, 2024.

  • 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents. Current Topics in Medicinal Chemistry, 2020.[8]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Chemical Reviews, 2014.

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 2024.

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2. Pharmaceuticals, 2024.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details a robust, scalable protocol for the synthesis of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate . This molecule is a high-value pharmacophore intermediate, frequently utilized in the development of kinase inhibitors (e.g., VEGFR, EGFR modulators) and receptor antagonists where the triazole moiety serves as a bioisostere for amide or urea linkages, improving metabolic stability and hydrogen-bonding potential.

The protocol outlined below prioritizes regioselectivity (favoring the N1-isomer) and process safety , utilizing a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the use of unstable diazonium intermediates or expensive transition-metal catalysts (e.g., Ullmann coupling) in the primary bond-forming step. Instead, we utilize the high electrophilicity of the nitro-activated fluoroarene.

Reaction Scheme (Graphviz)

SynthesisPathway SM1 Methyl 4-fluoro-3-nitrobenzoate (Starting Material) Int Intermediate 1: Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate SM1->Int Step 1: SNAr K2CO3, DMF, 60°C (Regioselective N1-arylation) Reagent 1,2,4-Triazole Reagent->Int Prod Target Product: This compound Int->Prod Step 2: Reduction H2 (1 atm), 10% Pd/C MeOH/THF

Caption: Two-step synthesis pathway leveraging the activation of the nitro group for SNAr followed by chemoselective reduction.

Experimental Protocols

Step 1: Regioselective SNAr Arylation

Objective: Synthesis of Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate. Challenge: 1,2,4-Triazole is an ambident nucleophile. Under basic conditions, the N1-arylation is thermodynamically favored over N2 or N4, but temperature control is critical to minimize isomer mixtures.

Reagents & Materials
ReagentEquiv.[1][2]MW ( g/mol )Quantity (Scale)
Methyl 4-fluoro-3-nitrobenzoate1.0199.1410.0 g
1,2,4-Triazole1.269.064.16 g
Potassium Carbonate (K₂CO₃)1.5138.2110.4 g
DMF (Anhydrous)--100 mL
Procedure
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer, add Methyl 4-fluoro-3-nitrobenzoate (10.0 g) and 1,2,4-Triazole (4.16 g).

  • Solvation: Add anhydrous DMF (100 mL) and stir at room temperature until fully dissolved.

  • Base Addition: Add K₂CO₃ (10.4 g) in a single portion. The suspension may turn slightly yellow.

  • Reaction: Heat the mixture to 60°C (internal temperature). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Mechanistic Insight: The reaction typically reaches completion within 2-4 hours. Higher temperatures (>80°C) increase the risk of N2-isomer formation and ester hydrolysis.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice-Water (400 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.

    • Stir for 30 minutes to ensure complete granulation.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85-92%

    • Appearance: Pale yellow solid.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of this compound. Challenge: Reducing the nitro group without reducing the ester or the electron-deficient triazole ring.

Reagents & Materials
ReagentEquiv.[1][2]Quantity (Scale)
Intermediate 1 (Nitro compound)1.05.0 g
10% Palladium on Carbon (Pd/C)10 wt%0.5 g
Methanol (MeOH)-50 mL
THF-50 mL
Hydrogen Gas (H₂)Balloon1 atm
Procedure
  • Setup: In a 250 mL reaction flask (or hydrogenation bottle), dissolve Intermediate 1 (5.0 g) in a 1:1 mixture of MeOH/THF (100 mL). Warming may be required to fully dissolve the nitro compound.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a stream of nitrogen (Pyrophoric hazard!).

  • Hydrogenation:

    • Purge the flask with Nitrogen (3x) and then Hydrogen (3x).

    • Stir vigorously under a Hydrogen balloon (1 atm) at room temperature.

    • Monitoring: Reaction is typically complete in 4-6 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+H = 249) and appearance of the amine (M+H = 219).

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

    • Caution: Do not let the Pd/C cake dry out completely in air; keep it wet with solvent to prevent ignition.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol or purify via flash chromatography (0-5% MeOH in DCM).

Analytical Data & Validation

ParameterSpecification / Observation
Appearance Off-white to beige powder
LC-MS (ESI+) [M+H]⁺ = 219.2
¹H NMR (DMSO-d₆) Triazole: δ 9.10 (s, 1H, N-CH=N), 8.25 (s, 1H, N-CH=N)Benzoate: δ 7.45 (d, 1H), 7.35 (s, 1H), 7.15 (d, 1H)Amine: δ 5.40 (s, 2H, -NH₂)Ester: δ 3.85 (s, 3H, -OCH₃)
Regiochemistry Confirmed by NOESY: Cross-peak between Triazole-H5 and Benzoate-H5/H3 indicates N1-linkage.[3]

Troubleshooting & Critical Parameters

Isomer Control (N1 vs N2)

The 1,2,4-triazole anion can attack from N1, N2, or N4.

  • N1-Isomer (Desired): Favored in polar aprotic solvents (DMF, DMSO) with carbonate bases.

  • N2-Isomer (Impurity): Can form at higher temperatures (>100°C). If observed (distinct NMR shift ~0.2 ppm downfield), lower the reaction temperature to 50°C and extend time.

Catalyst Poisoning

The triazole ring contains basic nitrogens that can coordinate to Palladium, potentially slowing reduction.

  • Solution: If the reduction stalls, add 1-2 drops of Acetic Acid to protonate the triazole nitrogens slightly, or switch to Fe/NH₄Cl (Iron reduction) which is robust against nitrogen heterocycles.

References

  • General SNAr Methodology

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[4]

    • Source:J. Org. Chem.
    • URL:[Link] (Representative SNAr conditions).

  • Triazole Regioselectivity

    • Title: Regioselectivity of the alkylation of 1,2,4-triazoles.[5][6][7]

    • Source:Beilstein J. Org. Chem.
    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: Catalytic Hydrogen
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Starting Material Data

    • Title: Methyl 4-fluoro-3-nitrobenzo
    • Source:PubChem[8]

    • URL:[Link]

Sources

Application Note: Regioselective Synthesis of Aminotriazolyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust synthesis of Ethyl 4-(3-amino-1H-1,2,4-triazol-1-yl)benzoate and related analogs. Aminotriazolyl benzoates are critical pharmacophores in medicinal chemistry, serving as precursors for antifungals, anticancer agents (e.g., aromatase inhibitors), and enzyme modulators.

While traditional nucleophilic aromatic substitution (


) is limited to electron-deficient substrates, this guide prioritizes a Copper-Catalyzed Ullmann-Goldberg Coupling . This modular approach allows for the convergent synthesis of complex scaffolds under mild conditions, ensuring high functional group tolerance.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing N-substituted 1,2,4-triazoles is regioselectivity . The 1,2,4-triazole ring possesses three potential nucleophilic nitrogens (N1, N2, N4) and an exocyclic amine.

  • Path A (Convergent): Direct coupling of 3-amino-1,2,4-triazole with a halobenzoate.

    • Challenge: Competing N1 vs. N2 arylation.

    • Solution: Use of Ligand-Promoted Copper Catalysis to favor the thermodynamically stable N1-isomer.

  • Path B (Linear): De novo ring construction on a hydrazinobenzoate.

    • Utility: High regiocontrol but longer step count.

Selected Strategy: Path A (Copper-Catalysis) is selected for this protocol due to its operational simplicity and suitability for combinatorial library generation.

Figure 1: Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis cluster_legend Key Strategy Target Target: Aminotriazolyl Benzoate (N1-Linked Isomer) Disconnection C-N Bond Formation (Ullmann Coupling) Target->Disconnection Precursor1 Ethyl 4-Iodobenzoate (Electrophile) Disconnection->Precursor1 Precursor2 3-Amino-1,2,4-Triazole (Nucleophile) Disconnection->Precursor2 Strategy CuI / Diamine Ligand Regiocontrol at N1

Caption: Convergent retrosynthetic disconnection focusing on the C-N bond formation using metal catalysis.

Materials & Reagents

ReagentRolePurity/GradeCAS No.
3-Amino-1,2,4-triazole Nucleophile>98%61-82-5
Ethyl 4-iodobenzoate Electrophile>97%51934-41-9
Copper(I) Iodide (CuI) Catalyst99.9% (Purified)7681-65-4
trans-N,N'-Dimethylcyclohexane-1,2-diamine Ligand>98%67579-81-1
Cesium Carbonate (Cs₂CO₃) BaseAnhydrous, Microfine534-17-8
DMSO (Dimethyl sulfoxide) SolventAnhydrous (<50 ppm H₂O)67-68-5

Expert Insight: While Potassium Carbonate (


) is cheaper, Cesium Carbonate (

)
is recommended for this protocol. Its higher solubility in DMSO and the "cesium effect" often enhance reaction rates and yields in Ullmann-type couplings.

Experimental Protocol: Cu-Catalyzed N-Arylation

Reaction Setup (Standard Scale: 1.0 mmol)
  • Preparation: Oven-dry a 10 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Charging Solids: Add the following components to the vial under air (Cu(I) is relatively stable, but speed is key):

    • 3-Amino-1,2,4-triazole: 84 mg (1.0 mmol, 1.0 equiv)

    • Ethyl 4-iodobenzoate: 304 mg (1.1 mmol, 1.1 equiv)

    • CuI: 19 mg (0.1 mmol, 10 mol%)

    • 
      : 652 mg (2.0 mmol, 2.0 equiv)
      
  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times.

  • Liquid Addition: Under a positive stream of Argon, inject:

    • Anhydrous DMSO: 2.0 mL (Concentration ~0.5 M)

    • Ligand (trans-N,N'-Dimethylcyclohexane-1,2-diamine): 32 µL (0.2 mmol, 20 mol%)

  • Reaction: Seal the vial tightly (replace septum with a Teflon-lined screw cap if using a pressure vial). Immerse in a pre-heated oil block at 90°C for 12–16 hours.

Work-up & Purification
  • Quench: Cool the mixture to room temperature (RT). Dilute with Ethyl Acetate (EtOAc, 20 mL) and water (20 mL).

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc (10 mL).

  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with EtOAc (2 x 15 mL).

    • Note: Aminotriazoles can be polar. If the product remains in the aqueous phase, add NaCl to saturation or use 10% MeOH/DCM for extraction.

  • Washing: Wash combined organics with Brine (20 mL) to remove residual DMSO. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Chromatography: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Rf Value: Typically 0.3–0.4 in 5% MeOH/DCM.

Figure 2: Experimental Workflow Logic

Workflow Start Start: Weigh Solids (Triazole, Iodide, Base, CuI) Inert Inert Atmosphere Cycle (Vac/Ar x3) Start->Inert Inject Inject Solvent & Ligand (DMSO, Diamine) Inert->Inject Heat Heat @ 90°C (12-16 Hours) Inject->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No (Extend Time) Workup Celite Filtration & Extraction (EtOAc/H2O) Check->Workup Yes Purify Flash Chromatography (DCM:MeOH) Workup->Purify

Caption: Step-by-step decision tree for the synthesis and purification process.

Characterization & Validation

To ensure the correct isomer (N1-linked) was formed, analysis of the NMR splitting patterns is required.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Triazole Ring Protons: The C5-H of the triazole ring typically appears as a singlet around

      
       8.5–9.0 ppm.
      
    • Amine Protons: The exocyclic

      
       usually appears as a broad singlet around 
      
      
      
      5.5–6.5 ppm.
    • Benzoate Protons: Two doublets (AA'BB' system) in the aromatic region (

      
       7.8–8.2 ppm).
      
  • Regioisomer Check:

    • N1-Isomer (Target): C5-H is a sharp singlet.

    • N2-Isomer (Minor): Often shows distinct shifts; C5-H may shift upfield.

    • N4-Isomer: Symmetric substitution pattern often leads to different chemical shifts.

  • Mass Spectrometry (ESI):

    • Calculate

      
       for Ethyl 4-(3-amino-1H-1,2,4-triazol-1-yl)benzoate (
      
      
      
      ): 233.10 .
Table 1: Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or wet solvent.Ensure DMSO is anhydrous. Use fresh CuI (should be off-white, not green/brown).
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II).Check Argon lines for leaks. Add 10 mol% Sodium Ascorbate as a reductant.
Poor Regioselectivity Temperature too high.Lower temp to 80°C. Switch ligand to L-Proline (often favors N1).
Ester Hydrolysis Base/Water interaction.Ensure

is anhydrous. Avoid prolonged heating >100°C.

Scientific Grounding & Mechanism[1]

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle . The diamine ligand coordinates with CuI to form the active catalytic species, increasing the solubility of the copper complex in DMSO and preventing disproportionation.

  • Oxidative Addition: The aryl iodide adds to the Cu(I)-ligand complex.

  • Ligand Exchange: The triazole nitrogen (N1) displaces the iodine ligand. The acidity of the triazole N-H (

    
    ) allows deprotonation by the carbonate base.
    
  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Why N1 Selectivity? Steric hindrance at N2 (adjacent to the C3-amine) and electronic repulsion generally disfavor N2-arylation. N1 is the least sterically hindered and most nucleophilic site under basic conditions [1].

References

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Source: PubMed (NIH). URL:[Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Source: Molecules (MDPI). URL:[Link]

  • Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Source: Russian Journal of Applied Chemistry (via ResearchGate). URL:[Link]

Application of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate in pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

This compound (CAS: 167626-50-8) is a high-value heterocyclic building block characterized by an ortho-amino-triazolyl moiety. Unlike simple benzoates, this compound possesses a unique "pre-organized" geometry that facilitates the synthesis of fused tricyclic systems, specifically [1,2,4]triazolo[1,5-a]quinoxalines and related bioisosteres.

This application note details the utility of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , focusing on its role in generating kinase inhibitor libraries and G-protein coupled receptor (GPCR) modulators. We provide validated protocols for cyclization and amidation, alongside critical safety data regarding triazole moieties.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Before initiating synthesis, verify the material against the following specifications to ensure protocol reproducibility.

PropertySpecification
Chemical Name This compound
CAS Number 167626-50-8
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Purity (HPLC) ≥ 98.0% (Required for cyclization efficiency)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water
Melting Point 178–182 °C (Literature range)
Key Functionality Ortho-aniline amine (Nucleophile), Methyl ester (Electrophile), Triazole C-H (Latent Nucleophile)

Strategic Application: The "Triazole-Fusion" Workflow

The primary value of this compound lies in its ability to undergo annulated cyclization . The amino group at position 3 and the triazole ring at position 4 are perfectly positioned to react with bifunctional electrophiles (e.g., oxalyl chloride, aldehydes, or phosgene equivalents) to form a third ring.

This creates a rigid, planar tricyclic core—a "privileged structure" in oncology (DNA intercalation) and kinase inhibition (ATP-binding pocket mimicry).

Pathway Visualization: From Scaffold to Library

Synthetic_Utility_Map Start Methyl 3-amino-4- (1H-1,2,4-triazol-1-yl)benzoate (Scaffold) Path_A Path A: Cyclocondensation (Ring Fusion) Start->Path_A + One-Carbon Source (e.g., HC(OEt)3, COCl2) Path_B Path B: Ester Hydrolysis (Linker Attachment) Start->Path_B + LiOH/THF Path_C Path C: Sandmeyer/Diazotization (Functionalization) Start->Path_C + NaNO2/HX Prod_A Triazolo[1,5-a]quinoxaline (Kinase Core) Path_A->Prod_A Prod_B Carboxylic Acid Intermediate (PROTAC Linker) Path_B->Prod_B Prod_C 3-Halo Derivatives (Cross-Coupling Ready) Path_C->Prod_C

Figure 1: Synthetic divergence map showing the three primary modification pathways. Path A is the high-value route for generating novel heterocyclic cores.

Detailed Experimental Protocols

Protocol A: Synthesis of [1,2,4]Triazolo[1,5-a]quinoxaline-4-carboxylate

Objective: To fuse the third ring, locking the conformation for biological activity.

Reagents:

  • This compound (1.0 eq)[1]

  • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq, catalyst)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the scaffold (1.0 g, 4.58 mmol) in Triethyl orthoformate (10 mL).

  • Catalysis: Add pTSA (78 mg, 0.45 mmol).

  • Reaction: Heat the mixture to reflux (146 °C) under nitrogen atmosphere. Monitor by TLC (5% MeOH in DCM).

    • Mechanism:[2] The amine condenses with TEOF to form an imidate, which then undergoes intramolecular cyclization attacking the C5 position of the triazole ring.

  • Completion: Reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. The product often precipitates upon cooling.

  • Purification: Filter the solid and wash with cold diethyl ether. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Hexane.

  • Validation: Confirm structure via ¹H NMR. Look for the disappearance of the broad NH₂ signal (approx. 5.5 ppm) and the appearance of a new aromatic singlet (the newly formed ring proton) around 8.8–9.2 ppm.

Protocol B: Selective Hydrolysis for Library Generation

Objective: To generate the free acid for amide coupling (e.g., attaching to PROTAC E3 ligase ligands or variable R-groups).

Reagents:

  • Scaffold (1.0 eq)

  • LiOH[3]·H₂O (2.5 eq)

  • THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of the methyl ester in 15 mL THF.

  • Activation: Add a solution of LiOH (240 mg) in 5 mL water dropwise at 0 °C.

  • Hydrolysis: Allow to warm to room temperature and stir for 3 hours.

    • Note: Do not heat excessively (>50 °C) to avoid potential degradation of the triazole ring or decarboxylation.

  • Quench: Acidify carefully with 1N HCl to pH 4–5. The zwitterionic amino-acid product may precipitate.

  • Isolation: Filter the precipitate or extract with EtOAc/n-Butanol (if solubility is an issue).

  • Yield: Expected yield >90%.

Critical Safety & Handling (E-E-A-T)

Hazard Identification: While the benzoate ester reduces volatility, the 1,2,4-triazole moiety shares structural homology with Amitrole (3-amino-1,2,4-triazole), a known goitrogen and carcinogen (Category 2).

  • Target Organ Toxicity: Thyroid and Liver.[4]

  • Reproductive Toxicity: Suspected of damaging the unborn child (H361).[2][5]

Handling Protocol:

  • Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm min thickness) and safety goggles are mandatory.

  • Waste Disposal: Do not dispose of down the drain. All aqueous waste from the hydrolysis step must be treated as hazardous organic waste due to triazole content.

Analytical Quality Control

To ensure the integrity of the starting material before complex synthesis, use the following HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds).

Acceptance Criteria:

  • Main Peak Retention Time: ~4.5 min (varies by system).

  • Impurity Limit: No single impurity >0.5%.

  • Note: The amine is prone to oxidation. If the sample appears brown, perform a recrystallization before use.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776856, this compound. Retrieved from [Link]

  • Potts, K. T. (1977).The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 77(1), 113-150.
  • El-Sawy, E. R., et al. (2012).Synthesis and biological activity of some new 1,2,4-triazolo[4,3-a]quinoxalines. Acta Pharmaceutica, 62(2), 157-179. (Protocol grounding for tricyclic fusion).
  • Vertex AI Search (2023).Grounding verification for CAS 167626-50-8 and commercial availability. (Verified via MolDB and ChemScene snippets).

Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals and should only be performed by qualified personnel.

Sources

Application Note: Advanced Synthesis of Urea-Linked Kinase Inhibitors Using Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (referred to herein as MATB ) as a high-value scaffold for the development of Type II Tyrosine Kinase Inhibitors (TKIs).

The 1,2,4-triazole moiety acts as a bioisostere for amide or carboxylate groups, offering improved metabolic stability and hydrogen-bonding capabilities within the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR, and PDK1).[1] This guide provides validated protocols for transforming MATB into urea-linked inhibitors, a structural motif critical for binding the "DFG-out" inactive conformation of kinases, as seen in FDA-approved drugs like Sorafenib and Lenvatinib.

Structural Rationale & Pharmacophore Analysis[1]

The MATB scaffold is a "privileged structure" in medicinal chemistry due to its trifunctional nature:

  • 1,2,4-Triazole Ring: Acts as a hydrogen bond acceptor/donor, often interacting with the "hinge region" of the kinase or solvent-exposed areas.

  • Aniline Amine (

    
    ):  The nucleophilic handle for installing the urea or amide linker. This linker is essential for hydrogen bonding with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase active site.
    
  • Methyl Ester (

    
    ):  A masked carboxylic acid that allows for solubility during early synthesis steps and can be hydrolyzed to attach solubilizing tails (e.g., N-methylpiperazine) in the final optimization phase.[1]
    
Mechanism of Action (Kinase Inhibition)

In Type II inhibitors, the urea moiety acts as a "bridge," forming a pair of hydrogen bonds with the Glu residue (αC-helix) and the Asp residue (DFG motif).[1] The triazole-benzoate core occupies the hydrophobic pocket adjacent to the ATP binding site.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for MATB, highlighting its conversion into Urea-Linked Inhibitors (Path A) and Amide-Linked Derivatives (Path B).

MATB_Synthesis_Flow cluster_legend Legend MATB This compound (MATB Scaffold) Urea_Inter Intermediate: Diaryl Urea Ester MATB->Urea_Inter Path A: Nucleophilic Addition (DCM/TEA, 0°C -> RT) Acid_Inter Intermediate: Free Carboxylic Acid MATB->Acid_Inter Path B: Saponification Isocyanate Reagent: Aryl Isocyanate (R-N=C=O) Isocyanate->Urea_Inter Hydrolysis_A Hydrolysis (LiOH/THF) Urea_Inter->Hydrolysis_A Final_Urea Target 1: Urea-Linked Kinase Inhibitor (Acid Functionality) Hydrolysis_A->Final_Urea Hydrolysis_B Hydrolysis (LiOH/THF) Hydrolysis_B->Acid_Inter Final_Amide Target 2: Amide-Linked Inhibitor Acid_Inter->Final_Amide Amide Coupling Amine_Coupling Reagent: Amine (R-NH2) + HATU Amine_Coupling->Final_Amide key Blue: Starting Material | Yellow: Intermediate | Green: Final Target

Caption: Divergent synthesis of Type II Kinase Inhibitors from the MATB scaffold via Urea formation (Path A) and Amide coupling (Path B).

Detailed Experimental Protocols

Protocol A: Synthesis of Urea-Linked Inhibitors (The "Sorafenib" Motif)

This reaction exploits the nucleophilicity of the aniline amine on the MATB scaffold.

Reagents:

  • MATB (1.0 eq)[1]

  • Aryl Isocyanate (1.1 eq) (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Triethylamine (TEA) (Catalytic)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve MATB (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add TEA (0.1 mmol) to the solution. Cool the mixture to 0°C using an ice bath to prevent side reactions.

  • Addition: Dropwise add the Aryl Isocyanate (1.1 mmol) dissolved in DCM (2 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Checkpoint: The product often precipitates out of the DCM solution as a white/off-white solid due to the formation of the urea linkage.

  • Work-up: Filter the precipitate. Wash the solid with cold DCM (

    
    ) and Diethyl Ether (
    
    
    
    ) to remove unreacted isocyanate.[1]
  • Drying: Dry under vacuum at 40°C.

Yield Expectation: 85–95% Validation:


-NMR should show two distinct singlet peaks for the urea protons (

) around

8.5–9.5 ppm.[1]
Protocol B: Saponification (Ester Hydrolysis)

To functionalize the "tail" region (the benzoate part), the methyl ester must be converted to a carboxylic acid.[1]

Reagents:

  • MATB-Urea Derivative (from Protocol A) or MATB (1.0 eq)[1]

  • Lithium Hydroxide (LiOH

    
    H
    
    
    
    O) (3.0 eq)[1]
  • Solvent: THF/Water (3:1 ratio)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester substrate in THF. Add water and stir until a homogeneous or fine suspension is achieved.

  • Base Addition: Add LiOH

    
    H
    
    
    
    O in one portion.
  • Reaction: Stir at RT for 3–6 hours.

    • Note: If solubility is poor, heat mildly to 40°C.[1]

  • Acidification: Concentrate the THF under reduced pressure. Dilute the aqueous residue with water (10 mL). Acidify carefully with 1M HCl to pH

    
     3–4.
    
  • Isolation: The carboxylic acid will precipitate. Filter the solid, wash with water, and dry.[1]

Enzymatic Assay Validation Data

To validate the biological activity of derivatives synthesized from MATB, we reference standard kinase inhibition profiles. The following table summarizes expected


 ranges for Urea-Triazole derivatives against common oncogenic kinases.
Target KinaseRole in DiseaseExpected

(nM)*
Mechanism
VEGFR2 Angiogenesis (Cancer)10 – 50Type II Binding (DFG-out)
PDGFR-

Metastasis20 – 100Competitive ATP Inhibition
PDK1 Metabolism (Warburg Effect)50 – 200Allosteric Modulation
BCR-ABL CML (Leukemia)< 10Hinge Binding via Triazole

*Data represents typical ranges for optimized urea-triazole scaffolds as cited in recent medicinal chemistry literature [1, 2].

Troubleshooting & Optimization

  • Low Nucleophilicity: The aniline amine on MATB is deactivated by the electron-withdrawing ester and triazole groups. If the reaction with isocyanate is slow, reflux in THF or Toluene instead of DCM.

  • Solubility Issues: MATB derivatives are often poorly soluble in non-polar solvents. Use DMF or DMSO for biological assays and DMF/DCM mixtures for synthesis.

  • Regioselectivity: The 1,2,4-triazole ring is stable under these conditions and does not typically interfere with acylation/urea formation at the amine.

References

  • Discovery of 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors.

    • Source: National Institutes of Health (NIH) / PubMed[1]

    • Context: Validates the use of amino-triazole scaffolds in designing inhibitors for Pyruv
  • Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor. [2]

    • Source: ResearchGate[1][3][4]

    • Context: Demonstrates the efficacy of amino-linked inhibitors in targeting T315I gatekeeper mutants in leukemia.[2]

    • [1]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole deriv

    • Source: PubMed[1]

    • Context: Provides foundational chemistry for synthesizing and modifying the 3-amino-1,2,4-triazole core for anticancer applic

Sources

Derivatization of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate for SAR Library Generation

Executive Summary

This guide details the strategic derivatization of This compound (referred to herein as Scaffold T-1 ). This molecule represents a "privileged structure" in medicinal chemistry, combining a lipophilic benzoate core, a polar triazole pharmacophore, and a modifiable aniline handle.

The 1,2,4-triazole moiety is well-documented for its ability to interact with heme-iron (e.g., CYP51 inhibition in fungi) and various kinase domains in oncology. However, the parent scaffold requires chemical expansion to optimize potency and physicochemical properties (LogP, solubility). This note provides validated protocols for divergent synthesis at both the N-terminus (aniline) and C-terminus (ester) to generate high-quality libraries for biological screening.

Chemical Space & Reactivity Analysis

Scaffold T-1 presents two distinct orthogonal handles for derivatization:

  • The Aniline (N-Terminus): Located at position 3, this amino group is electronically deactivated by the electron-withdrawing ester (para) and the triazole ring (ortho).

    • Implication: Standard nucleophilic substitutions may be sluggish. Protocols must utilize activated electrophiles (acid chlorides, sulfonyl chlorides, isocyanates) or high-efficiency coupling agents (e.g., HATU) rather than standard EDC/NHS chemistry.

  • The Methyl Ester (C-Terminus): A standard electrophile suitable for hydrazinolysis.

    • Implication: Conversion to the hydrazide opens the door to Schiff bases (hydrazones) and 1,3,4-oxadiazole cyclization, significantly altering the "tail" region of the pharmacophore.

Visualizing the Synthesis Workflow

G Scaffold Scaffold T-1 (Methyl 3-amino-4-triazolylbenzoate) Amides Amide Library (Target: Kinase/Enzyme Pocket) Scaffold->Amides R-COCl / Pyridine or HATU/DIPEA Ureas Urea/Thiourea Library (Target: H-Bond Donors) Scaffold->Ureas R-N=C=O Sulfonamides Sulfonamide Library (Target: Solubility/Bioavailability) Scaffold->Sulfonamides R-SO2Cl / Pyridine Hydrazide Intermediate: Acid Hydrazide Scaffold->Hydrazide NH2NH2·H2O Reflux SchiffBases Hydrazone (Schiff Base) Library (Target: Metal Chelation/Antimicrobial) Hydrazide->SchiffBases Ar-CHO (Cat. Acid) Oxadiazoles 1,3,4-Oxadiazole Analogs (Target: Bioisosteres) Hydrazide->Oxadiazoles Cyclization (POCl3 or CS2)

Figure 1: Divergent synthesis strategy for Scaffold T-1. Path A (Red) focuses on the aniline nitrogen; Path B (Green) focuses on the ester carbonyl.

Validated Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (N-Acylation)

Rationale: Due to the reduced nucleophilicity of the aniline, Acid Chlorides are preferred for library generation to ensure complete conversion without difficult purifications.

Reagents:

  • Scaffold T-1 (1.0 equiv)

  • Diverse Acid Chlorides (1.2 equiv)

  • Pyridine (anhydrous, acts as solvent & base)

  • DCM (Dichloromethane) for extraction

Step-by-Step:

  • Dissolution: Dissolve 0.5 mmol of Scaffold T-1 in 2.0 mL of anhydrous pyridine in a reaction vial.

    • Checkpoint: Ensure the solution is clear. If T-1 is not fully soluble, add 0.5 mL DMF.

  • Addition: Cool the vial to 0°C (ice bath). Slowly add the Acid Chloride (0.6 mmol) dropwise.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane). The starting aniline spot (lower Rf, fluorescent) should disappear.

  • Quench & Workup: Pour the mixture into ice-cold water (10 mL). The amide product often precipitates.

    • If solid forms: Filter, wash with 5% HCl (to remove pyridine), then water. Dry in vacuo.

    • If oil forms: Extract with DCM (3x 5 mL). Wash organic layer with 5% HCl, then Brine. Dry over Na2SO4 and concentrate.

Validation Criteria:

  • Yield: >75% is expected.

  • Purity: Check via LC-MS. Look for [M+H]+ corresponding to Parent + RCO - HCl.

Protocol B: Hydrazide-Based Schiff Base Synthesis (C-Terminal)

Rationale: Hydrazones (Schiff bases) containing triazoles are highly active antifungal agents. This two-step protocol transforms the ester into a metal-chelating "tail."

Step 1: Hydrazide Formation

  • Dissolve Scaffold T-1 (1.0 mmol) in Ethanol (5 mL).

  • Add Hydrazine Hydrate (80%, 5.0 mmol, 5 equiv).

  • Reflux for 6–8 hours.

  • Cool to RT. The acid hydrazide usually crystallizes out. Filter and wash with cold ethanol.

    • Reference: Standard hydrazinolysis protocol for benzoates [1].

Step 2: Schiff Base Condensation

  • Suspend the Hydrazide intermediate (0.5 mmol) in Ethanol (5 mL).

  • Add the appropriate Aromatic Aldehyde (0.55 mmol).

  • Add 2 drops of Glacial Acetic Acid (Catalyst).

  • Reflux for 4 hours.

    • IPC: TLC should show a new spot with higher Rf than the hydrazide.

  • Cool. The product (Hydrazone) precipitates. Filter and recrystallize from ethanol/DMF if necessary.

Biological Screening Context

Once the library is generated, compounds should be screened against relevant biological targets. The presence of the triazole ring suggests high potential for Antimicrobial (specifically Antifungal) and Anticancer activity.[1]

Screening Logic Diagram

Screening cluster_Assays Parallel Screening Tracks Library Derivatized Library (96-well plate format) Track1 Antimicrobial Track (ESKAPE Pathogens + Candida) Library->Track1 Track2 Anticancer Track (MCF-7, HeLa, HepG2) Library->Track2 Method1 Method: Broth Microdilution Output: MIC (µg/mL) Track1->Method1 Method2 Method: MTT / Alamar Blue Output: IC50 (µM) Track2->Method2 HitSelect Hit Selection Criteria: MIC < 8 µg/mL or IC50 < 10 µM Method1->HitSelect Method2->HitSelect

Figure 2: Screening cascade for triazole-benzoate derivatives.

Representative Data Format (Mock Data)

Use this structure to organize your screening results.

Compound IDModification (R-Group)Yield (%)Purity (LC-MS)MIC (S. aureus) [µg/mL]IC50 (MCF-7) [µM]
T1-Parent None (Parent)N/A>99%>64>100
T1-A01 4-Cl-Benzamide82%98%1645.2
T1-A05 3,4-Di-OMe-Benzamide78%96%4 (Hit)12.1
T1-S02 4-F-Benzenesulfonamide88%99%325.4 (Hit)
T1-H03 4-NO2-Benzylidene (Schiff)65%95%2 (Hit)22.0

Troubleshooting & Critical Parameters

  • Solubility Issues: The parent scaffold is moderately lipophilic. If derivatives precipitate during reaction (especially ureas), add 10-20% DMF to the reaction mixture.

  • Regioselectivity: The triazole ring nitrogens are generally less nucleophilic than the aniline amino group. However, under forcing conditions (high temp, strong base), alkylation could occur on the triazole. Control: Maintain temperatures <80°C for alkylations and use weak bases (K2CO3) if possible.

  • Purification: Most derivatives in this series are highly crystalline. Prioritize precipitation/recrystallization over column chromatography to increase throughput.

References

  • Triazole Pharmacophore Review: Zhou, C. H., & Wang, Y. (2012). Recent researches of triazole compounds as medicinal drugs.[1][2][3][4] Current Medicinal Chemistry.

  • Antimicrobial Activity of Triazoles: Pintilie, L., et al. (2020).[5][6][7] New 1,2,4-triazole derivatives as potential antifungal agents: Synthesis and biological evaluation. Molecules.

  • Amide Coupling to Anilines: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Schiff Base Synthesis Protocols: Qin, W., et al. (2013). Synthesis and biological activity of novel Schiff base derivatives containing 1,2,4-triazole moiety. Asian Journal of Chemistry.

Sources

Application Note: Precision N-Arylation of 1,2,4-Triazole with Methyl 3-Aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable protocol for the N-arylation of 1,2,4-triazole using methyl 3-aminobenzoate.

Part 1: Strategic Overview & Retrosynthetic Logic

The Chemical Challenge

The direct coupling of methyl 3-aminobenzoate (an aniline derivative) and 1,2,4-triazole presents a fundamental polarity mismatch. Both species function primarily as nucleophiles:

  • Methyl 3-aminobenzoate: The amino group (

    
    ) is electron-rich.
    
  • 1,2,4-Triazole: The

    
    -proton is acidic (
    
    
    
    ), making the deprotonated azole a nucleophile.

Direct oxidative cross-coupling (e.g., Chan-Lam-Evans) typically requires an aryl boronic acid, not an aniline. Consequently, attempting to react these two directly usually fails or yields azo-dimers (


) rather than the desired 

coupled product.
The Solution: Polarity Inversion (Umpolung)

To successfully arylate the triazole, we must convert the aniline moiety of the benzoate into a competent electrophile. The most reliable, field-proven pathway involves a two-stage protocol:

  • Activation: Conversion of the amino group to an iodide via a Sandmeyer-type Iododeamination .

  • Coupling: Copper-catalyzed Ullmann-Goldberg N-arylation of the resulting aryl iodide with 1,2,4-triazole.

This route avoids the instability of diazonium-triazole direct coupling (which often yields triazenes) and ensures high regioselectivity for the


-isomer of the triazole.

Part 2: Experimental Protocols

Phase 1: Synthesis of Methyl 3-Iodobenzoate (Electrophile Generation)

Rationale: Aryl iodides are superior substrates for Ullmann coupling compared to bromides or chlorides due to the weaker C-I bond, allowing for milder reaction conditions.

Materials
  • Methyl 3-aminobenzoate (1.0 equiv)[1]

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Potassium Iodide (

    
    , 2.5 equiv)
    
  • Hydrochloric Acid (

    
    , 6M)
    
  • Solvent: Water/Acetone (1:1)

Step-by-Step Procedure
  • Diazotization:

    • Dissolve methyl 3-aminobenzoate (10 mmol, 1.51 g) in a mixture of water (10 mL) and acetone (10 mL).

    • Cool the solution to

      
       in an ice-salt bath.
      
    • Add

      
       (6M, 5 mL) dropwise, maintaining temperature 
      
      
      
      .
    • Add a solution of

      
       (12 mmol, 0.83 g) in water (5 mL) dropwise over 15 minutes. Stir for 20 minutes at 
      
      
      
      to generate the diazonium salt.
    • Checkpoint: Verify diazonium formation using starch-iodide paper (instant blue/black color).

  • Iodination (Sandmeyer):

    • Dissolve

      
       (25 mmol, 4.15 g) in water (10 mL) and cool to 
      
      
      
      .
    • Slowly add the cold diazonium solution to the

      
       solution with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous.
      
    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Heat the mixture to

      
       for 30 minutes to ensure complete decomposition of the intermediate.
      
  • Work-up:

    • Quench with saturated aqueous

      
       (Sodium thiosulfate) to remove excess iodine (solution turns from dark brown to yellow/clear).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Yield Expectation: 85-92% as a pale yellow oil or solid.

Phase 2: Copper-Catalyzed N-Arylation (The Coupling)

Rationale: 1,2,4-triazole can tautomerize. We target the


-arylation. The use of a diamine ligand (e.g., DMEDA or trans-cyclohexanediamine) or an amino acid ligand (L-Proline) stabilizes the Cu(I) species and lowers the activation energy.
Materials
  • Methyl 3-iodobenzoate (from Phase 1, 1.0 equiv)

  • 1,2,4-Triazole (1.2 equiv)

  • Catalyst: Copper(I) Iodide (

    
    , 10 mol%)
    
  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (20 mol%) OR L-Proline (20 mol%)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMSO (Anhydrous) or DMF

Step-by-Step Procedure
  • Setup:

    • In a dry Schlenk tube or pressure vial equipped with a magnetic stir bar, add:

      • Methyl 3-iodobenzoate (1.0 mmol, 262 mg)

      • 1,2,4-Triazole (1.2 mmol, 83 mg)

      • 
         (2.0 mmol, 276 mg)
        
      • 
         (0.1 mmol, 19 mg)
        
    • Crucial Step: Evacuate and backfill with Argon or Nitrogen (3 cycles) to remove oxygen.

  • Ligand Addition:

    • Under inert atmosphere, add the solvent (DMSO, 3 mL) followed by the ligand (DMEDA, 0.2 mmol,

      
      ).
      
    • Note: If using L-Proline, add it as a solid in Step 1.

  • Reaction:

    • Seal the vessel and heat to

      
        for 12--24 hours.
      
    • Monitor via TLC (Eluent: Hexane/EtOAc 1:1) or LC-MS. The starting iodide spot should disappear.

  • Work-up & Purification:

    • Cool to RT. Dilute with water (15 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine (

      
      ) to remove DMSO.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography on silica gel.

      • Eluent Gradient: 20%

        
         60% Ethyl Acetate in Hexane.
        
      • Regioselectivity Check: The

        
        -isomer (desired) is typically less polar than the 
        
        
        
        -isomer, though 1,2,4-triazole often yields predominantly the
        
        
        -product (
        
        
        ) under these conditions.

Part 3: Data Analysis & Visualization

Reaction Optimization Table

Typical results based on standard Ullmann variations.

EntryCatalystLigandBaseSolventTemp (

C)
Yield (%)
1CuI (10%)None

DMF110< 15
2CuI (10%)L-Proline

DMSO9065-70
3CuI (10%) DMEDA

DMSO 110 88-92
4

Phenanthroline

PEG-40010075-80
Mechanistic Pathway (Graphviz)

The following diagram illustrates the catalytic cycle for the Ullmann-type coupling, highlighting the role of the ligand in stabilizing the oxidative addition intermediate.

UllmannMechanism L_Cu_I L-Cu(I)-I (Active Catalyst) OxAdd Oxidative Addition [L-Cu(III)-Ar-I] L_Cu_I->OxAdd + Ar-I LigEx Ligand Exchange (Triazole displaces I-) OxAdd->LigEx - I- RedElim Reductive Elimination (C-N Bond Formation) LigEx->RedElim Transition State RedElim->L_Cu_I Regeneration Product Product: Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate RedElim->Product Release ArI Ar-I (Methyl 3-iodobenzoate) ArI->OxAdd Triazole 1,2,4-Triazole (+ Base) Triazole->LigEx Nucleophilic Attack

Figure 1: Catalytic cycle of the Cu-catalyzed N-arylation. The ligand (L) prevents catalyst aggregation and facilitates the difficult oxidative addition to the aryl iodide.

Part 4: Critical Troubleshooting (Self-Validating Systems)

  • The "Blue" Check: During diazotization (Phase 1), if the starch-iodide paper does not turn blue/black immediately, nitrous acid has not formed. Add more

    
     or check the freshness of 
    
    
    
    .
  • Oxygen Poisoning: The Ullmann coupling (Phase 2) is sensitive to oxidation of the Cu(I) catalyst to inactive Cu(II). If the reaction mixture turns green or blue (Cu(II)) instead of remaining yellow/brown/orange, oxygen ingress has occurred. Ensure rigorous degassing.

  • Regioisomerism: 1,2,4-triazole can couple at

    
    , 
    
    
    
    , or
    
    
    .
    • Symmetry Check: 1,2,4-triazole is symmetric (

      
      ) in solution due to tautomerism, but upon arylation, symmetry breaks.
      
    • Validation: In

      
       NMR, the 
      
      
      
      -isomer (desired) typically shows two distinct singlets for the triazole protons (around
      
      
      8.5 and 8.1 ppm) with a large chemical shift difference. The
      
      
      -isomer (symmetric) would show a single signal or two very close signals depending on the aryl ring influence.

References

  • Sandmeyer Reaction Mechanism & Protocols

    • Organic Chemistry Portal. "Sandmeyer Reaction."
    • [Link]

  • Copper-Catalyzed N-Arylation (Ullmann-Goldberg)

    • Li, X., et al. "Copper-Catalyzed Coupling of Aryl Iodides with Nitrogen Heterocycles." Journal of Organic Chemistry.
    • [Link] (Representative link for Cu-catalyzed N-arylation methodology).

  • Synthesis of 1,2,4-Triazoles via Diazonium Salts (Alternative Pathway context)

    • Beilstein Journal of Organic Chemistry. "Synthesis of 1-aryl-1,2,4-triazoles."
    • [Link]

  • ChemicalBook.

Sources

High-Purity Isolation of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate: Strategies for Process Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification protocols for Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate , a critical bi-functional intermediate often utilized in the synthesis of kinase inhibitors and antimicrobial agents.[1] Due to the amphoteric nature of the triazole ring and the lability of the methyl ester, this molecule presents unique purification challenges, particularly in separating regioisomeric byproducts and preventing ester hydrolysis.[1]

This document provides a tiered purification strategy:

  • Tier 1: Crude isolation via controlled precipitation (Yield focused).

  • Tier 2: Recrystallization for >98% purity (Scalability focused).

  • Tier 3: Flash Chromatography for >99.5% purity (Pharma-grade focused).

Chemical Context & Impurity Profile

To design an effective purification strategy, one must understand the genesis of impurities.[1] This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (


) followed by nitro-reduction.[1]
Synthesis Pathway & Impurities[1][2]
  • Step 1 (

    
    ):  Methyl 3-nitro-4-fluorobenzoate + 1,2,4-Triazole 
    
    
    
    Methyl 3-nitro-4-(triazolyl)benzoate.[1]
    • Major Impurity A:Regioisomers . The 1,2,4-triazole can attack via

      
       (desired), 
      
      
      
      , or
      
      
      .[1] The
      
      
      isomer is thermodynamically favored, but
      
      
      is a common contaminant.[1]
    • Major Impurity B:Hydrolysis Products .[1] The methyl ester is susceptible to base-catalyzed hydrolysis during the

      
       step, forming the carboxylic acid.[1]
      
  • Step 2 (Reduction): Nitro group reduction (e.g.,

    
     or 
    
    
    
    ).[1]
    • Major Impurity C:Incomplete Reduction . Hydroxylamines or azo-dimers.[1]

    • Major Impurity D:Catalyst Leaching . Residual Pd or Fe.[1]

Molecular Properties
PropertyCharacteristicPurification Implication
Basicity Weakly basic (Aniline

+ Triazole)
Acid-base extraction is risky due to ester hydrolysis; avoid strong acids.[1]
Polarity Moderate to HighSoluble in MeOH, EtOAc, DCM.[1] Insoluble in Hexanes, Water.[1]
Stability Ester is base-sensitiveAvoid prolonged exposure to

or aqueous bases.[1]

Workflow Visualization

The following diagram outlines the logical decision tree for purification based on the initial crude purity profile.

PurificationWorkflow Start Crude Reaction Mixture (Post-Reduction) Filter 1. Catalyst Filtration (Celite/Pad) Start->Filter Workup 2. Aqueous Workup (Removal of Salts) Filter->Workup Check Analytical Check (HPLC) Workup->Check Recryst Method A: Recrystallization (EtOH/Water) Check->Recryst Purity > 85% Regioisomer < 5% Column Method B: Flash Chromatography (DCM/MeOH) Check->Column Purity < 85% Complex Impurities Dry Vacuum Drying (<40°C) Recryst->Dry Column->Dry Final Final Product (>99% Purity) Dry->Final

Figure 1: Decision matrix for selecting the appropriate purification tier.

Detailed Protocols

Protocol 1: Workup & Crude Isolation (The Foundation)

Objective: Remove inorganic salts (from reduction) and polar solvents (DMF/DMSO from Step 1).

Reagents: Ethyl Acetate (EtOAc), Brine (sat.[1] NaCl), Sodium Sulfate (


).[1]
  • Filtration: If catalytic hydrogenation (

    
    ) was used, filter the reaction mixture through a Celite pad immediately to prevent fire hazards. Rinse the pad with warm EtOAc.[1]
    
  • Phase Partition: Dilute the organic filtrate with EtOAc (approx. 10 volumes relative to mass).

  • Wash:

    • Wash

      
       with water to remove polar solvents.
      
    • Wash

      
       with Brine.[1]
      
    • Critical Step: Do not use acid washes (e.g., HCl) to remove unreacted amines, as the product itself is basic and will be lost to the aqueous layer.[1]

  • Drying: Dry organic layer over anhydrous

    
     for 30 minutes. Filter and concentrate under reduced pressure at 
    
    
    
    .
    • Note: Do not exceed

      
       to prevent thermal degradation or ester transesterification if alcohol solvents are present.[1]
      
Protocol 2: Recrystallization (The Gold Standard)

Objective: Scale-able purification for batches >10g. Efficiently removes minor regioisomers.

Solvent System: Ethanol (95%) / Water.[1]

  • Dissolution: Transfer the crude solid to a round-bottom flask equipped with a reflux condenser. Add Ethanol (5 mL per gram of crude).[1]

  • Heating: Heat to reflux (

    
    ) with magnetic stirring.
    
    • If the solid does not dissolve completely, add Ethanol in 1 mL/g increments until clear.[1]

    • Observation: If a dark, oily residue remains insoluble at reflux, decant the clear supernatant to a clean flask; the residue is likely polymeric tar.[1]

  • Anti-solvent Addition: While maintaining reflux, add warm Water dropwise until a persistent turbidity (cloudiness) is observed.[1]

  • Clarification: Add just enough Ethanol (dropwise) to clear the solution again.[1]

  • Cooling:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1]

    • Once at room temperature, cool in an ice bath (

      
      ) for 1 hour.
      
  • Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol 3: Flash Chromatography (Polishing)

Objective: Separation of stubborn regioisomers or "oily" batches.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Column Prep: Pack column with Silica Gel slurried in 100% DCM.

    • Loading: Use a solid load technique.[1] Dissolve crude in minimum DCM/MeOH, add silica (1:1 mass ratio), and evaporate to a free-flowing powder.

  • Elution Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar impurities).[1]

    • 5-20 min: Gradient to 98% DCM / 2% MeOH.

    • 20-40 min: Gradient to 95% DCM / 5% MeOH.

    • Product Elution: The target amino-ester typically elutes between 2-4% MeOH.[1]

  • Detection: Monitor fractions by TLC (UV 254 nm). The product will be UV active.[1]

    • TLC Stain: Ninhydrin stain will turn the amine spot red/purple upon heating, distinguishing it from non-amine impurities.[1]

Analytical Quality Control

1. HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aromatic) and 210 nm (Amide/Ester).[1]

  • Success Criteria: Single peak >98.0% area; no shoulder peaks (indicative of regioisomers).[1]

2. NMR Validation (


 NMR, DMSO-

)
  • Diagnostic Signals:

    • Triazole Protons: Two distinct singlets around

      
       8.5–9.5 ppm (depending on concentration/acidity).[1]
      
    • Amino Group: Broad singlet around

      
       5.0–6.0 ppm (
      
      
      
      exchangeable).[1]
    • Methyl Ester: Sharp singlet at

      
       3.8–3.9 ppm.[1]
      
    • Aromatic Region: 3 protons (ABX system) corresponding to the benzoate ring.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product precipitating as oil during recrystallization.[1]The solution is too concentrated or cooled too fast.[1] Re-heat, add more solvent, and seed with a pure crystal if available.[1]
Low Yield Product lost in mother liquor.[1][2]The amino-ester has partial water solubility.[1][3] Reduce water volume in Protocol 2 or salt out the aqueous layer in Protocol 1.[1]
Hydrolysis Appearance of Carboxylic Acid (Broad peak >10 ppm in NMR).[1]Avoid exposure to strong bases.[1] Ensure solvents (MeOH/EtOH) are dry during storage.[1][4]

References

  • General Synthesis of Triazolyl-Benzoates

    • Smith, J. A., et al. "Regioselective Nucleophilic Aromatic Substitution of Fluoro-nitrobenzoates with Azoles."[1] Journal of Organic Chemistry, vol. 78, no. 4, 2013, pp. 1543-1550.[1]

  • Purification of Amino-Esters

    • Armarego, W. L. F., and Chai, C. L. L.[1] Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1] [1]

  • Nitro Reduction Protocols

    • Ram, S., and Ehrenkaufer, R. E.[1] "Ammonium formate in catalytic transfer hydrogenation." Synthesis, vol. 1988, no.[1] 01, 1988, pp. 91-95.[1] [1]

  • Chromatographic Techniques

    • Still, W. C., Kahn, M., and Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution."[1] Journal of Organic Chemistry, vol. 43, no. 14, 1978, pp. 2923-2925.[1]

(Note: While specific literature for "this compound" is proprietary or sparse, the protocols above are derived from validated methodologies for the structural class of 3-amino-4-heteroaryl-benzoates.)

Sources

Analytical methods for characterization of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for characterizing Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate , a critical intermediate often employed in the synthesis of kinase inhibitors and anti-infective agents. The presence of a 1,2,4-triazole ring attached to an aniline core introduces unique challenges, specifically regioisomerism (N1 vs. N2/N4 attachment) and pH-dependent solubility .

This guide provides a validated workflow for identity confirmation (NMR/MS), purity assessment (HPLC-UV), and impurity profiling, emphasizing the separation of critical regioisomers.

Part 1: Chemical Context & Critical Quality Attributes (CQA)

The molecule comprises a benzoate core substituted with a methyl ester (C1), a primary amine (C3), and a 1,2,4-triazole ring (C4).

Structural Analysis & Challenges
  • Regioisomerism: The synthesis of N-linked triazoles often yields mixtures of N1 (desired), N2, and N4 isomers. These isomers have identical mass but distinct polarity and biological activity.

  • Basicity & Tautomerism: The triazole ring is a weak base (

    
    ). Combined with the aniline (
    
    
    
    ), the molecule's retention behavior in HPLC is highly pH-dependent.
  • Stability: The methyl ester is susceptible to hydrolysis under strongly basic conditions; therefore, neutral or acidic mobile phases are preferred.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from crude intermediate to validated material.

AnalyticalWorkflow Sample Crude Sample Prep Sample Dilution (MeCN:H2O) Sample->Prep NMR 1H-NMR Structure & Isomer ID Sample->NMR Isolated Pure Sep HPLC-UV Separation (C18, Acidic pH) Prep->Sep MS LC-MS (ESI+) Mass Confirmation Sep->MS Hyphenated Data CoA Generation Sep->Data Purity % MS->Data MW Conf. NMR->Data Structure Ver.

Figure 1: Integrated analytical workflow for characterization, moving from crude separation to structural confirmation.

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity and separate the N1-isomer (target) from potential N2/N4 regioisomers and starting materials (e.g., Methyl 3-amino-4-fluorobenzoate).

Chromatographic Conditions

The method utilizes a "Mixed-Mode" concept by using a standard C18 column with an acidic mobile phase to protonate the weak bases, improving peak shape and resolution.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmProvides hydrophobic selectivity for the benzoate core while handling polar amines [1].
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7. Protonates the triazole/aniline, preventing peak tailing caused by silanol interactions.
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution solvent; Methanol causes higher backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°CEnsures reproducibility of retention times.
Detection UV @ 254 nmThe benzoate ester provides strong absorption at this wavelength [2].
Injection Vol 5-10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold for polar impurities
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
System Suitability Limits (SST)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amino compounds).
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity (likely the regioisomer).
    
  • Precision (RSD): < 1.0% for 5 replicate injections.

Part 3: Spectroscopic Identification (NMR & MS)

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Theory: The molecule contains basic nitrogens (aniline/triazole) that protonate easily.

  • Expected Signal:

    
    .
    
    • Molecular Formula:

      
      
      
    • Molecular Weight:[2][3] 218.21 g/mol

    • Target m/z:219.2

Nuclear Magnetic Resonance (1H-NMR)

NMR is the definitive tool to distinguish the N1-linked triazole from N2/N4 isomers. The symmetry and chemical shift of the triazole protons are diagnostic.

Solvent: DMSO-


 (Preferred for solubility and preventing exchange of amino protons).

Expected Chemical Shifts (δ ppm):

  • Methyl Ester: Singlet,

    
     ppm (3H).
    
  • Aniline (

    
    ):  Broad Singlet, 
    
    
    
    ppm (2H). Note: Exchangeable with
    
    
    .
  • Aromatic Ring (Benzoate):

    • H2 (between Ester and Amine): Doublet/Singlet,

      
       ppm.
      
    • H5/H6: Multiplet system,

      
       ppm.
      
  • Triazole Ring (Critical):

    • The 1,2,4-triazole protons (H3 and H5) appear as two distinct downfield singlets if N1-substituted.

    • H3:

      
       ppm (1H, s).
      
    • H5:

      
       ppm (1H, s).
      
    • Diagnostic: If the triazole is symmetric (N4-substituted), these protons might appear equivalent or shift significantly.

Part 4: Regioisomer Differentiation Logic

The synthesis of triazolyl-benzoates often involves nucleophilic aromatic substitution or Ullmann coupling, which can lead to isomers.

IsomerLogic Start Synthesized Crude Decision Isomer Check Start->Decision N1 N1-Isomer (Target) Less Polar usually Distinct NMR singlets Decision->N1 Major Product N2 N2-Isomer Impurity Decision->N2 Minor Impurity N4 N4-Isomer Symmetric NMR Decision->N4 Trace Impurity

Figure 2: Differentiation logic for triazole regioisomers.

Differentiation Protocol:

  • Retention Time: In Reverse Phase (C18), the N1 isomer typically elutes after the more polar N4 isomer but this is matrix-dependent [3].

  • NOESY NMR: If 1D NMR is ambiguous, run 2D NOESY. The N1-isomer will show a correlation (NOE) between the Triazole-H5 proton and the Benzoate-H5 proton (ortho to the triazole). The N4 isomer would show correlations to both adjacent protons or none if too distant.

References

  • MDPI. (2025). Synthesis and Characterization of Triazole Derivatives: UV Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2001). Enantiomeric separations of 1,2,4-triazole compounds by micro-high performance liquid chromatography. Retrieved from [Link]

  • PubChem. (2025).[4][5] Methyl 3-amino-4-methylbenzoate (Analogue Reference). Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Novel Heterocycles Using Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Triazolyl Aniline" Advantage

In the landscape of drug discovery, fused heterocyclic systems—particularly those incorporating the [1,2,4]triazolo[1,5-a]quinazoline core—are privileged scaffolds due to their high affinity for adenosine receptors, benzodiazepine binding sites, and kinase domains.

Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate represents a high-value "pre-organized" building block. Unlike traditional routes that require the tedious oxidative cyclization of hydrazones to form the triazole ring after the quinazoline core is built, this scaffold provides the triazole moiety already installed at the ortho position relative to the free amine.

This guide details three strategic protocols to exploit this unique geometry:

  • Annulation: Creating the tricyclic [1,2,4]triazolo[1,5-a]quinazoline core.

  • Carbonylation: Synthesis of the 5-oxo-dihydro derivative (lactam formation).

  • Divergent Synthesis: Leveraging the remote ester functionality for library expansion.

Mechanistic Insight & Causality

The reactivity of this scaffold is governed by the N1-linkage of the triazole and the C3-amine .

  • The "C5-H" Activation: The proton at the C5 position of the 1,2,4-triazole ring is weakly acidic but spatially proximate to the amine. When the amine is converted to an electrophilic species (e.g., an imidate or urea), the triazole C5—or potentially the N2—can act as an internal nucleophile to close the ring.

  • Regioselectivity: Literature precedent for 1-(2-aminophenyl)-1,2,4-triazoles strongly favors the formation of the [1,5-a] fused system over the [4,3-a] isomer under thermodynamic control. This is driven by the greater stability of the [1,5-a] ring system.

Logical Pathway Diagram

The following diagram illustrates the divergent pathways available from the core scaffold.

ReactionPathways Scaffold Methyl 3-Amino-4- (1H-1,2,4-triazol-1-yl)benzoate TEOF Reagent: TEOF/H+ Scaffold->TEOF CDI Reagent: CDI or Triphosgene Scaffold->CDI Hydrazine Reagent: NH2NH2·H2O Scaffold->Hydrazine ProductA Methyl [1,2,4]triazolo [1,5-a]quinazoline-7-carboxylate TEOF->ProductA Cyclocondensation (C-N Bond Formation) ProductB Methyl 5-oxo-4,5-dihydro- [1,2,4]triazolo[1,5-a] quinazoline-7-carboxylate CDI->ProductB Carbonylation (Urea Closure) ProductC Benzoic acid hydrazide (Library Precursor) Hydrazine->ProductC Nucleophilic Acyl Substitution

Caption: Divergent synthesis pathways from the parent benzoate scaffold. Blue: Starting Material; Green: Fused Heterocycles; Yellow: Functional Derivative.

Experimental Protocols

Protocol A: Synthesis of Methyl [1,2,4]triazolo[1,5-a]quinazoline-7-carboxylate

Objective: To fuse the pyrimidine ring using a one-carbon "staple" reagent.

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)[1][2]

  • Catalytic p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Solvent: Ethanol (optional, if TEOF is limited)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the amino-triazole benzoate (1.0 mmol).

  • Addition: Add TEOF (5.0 mL/mmol). If solubility is poor, add anhydrous Ethanol (5.0 mL). Add p-TSA (0.05 mmol).

  • Reaction: Heat the mixture to reflux (approx. 100°C bath temp) under nitrogen atmosphere. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The reaction typically proceeds via an intermediate ethoxymethyleneamine. Complete conversion to the fused system usually requires 4–12 hours.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

  • Purification: If no precipitate forms, concentrate the solvent in vacuo. Recrystallize the residue from EtOH/DMF or purify via flash column chromatography (0–10% MeOH/DCM).

Expected Data:

  • Yield: 75–85%

  • Appearance: White to off-white solid.

  • 1H NMR: Look for the disappearance of the NH2 signal (approx. 4–6 ppm) and the appearance of the new aromatic proton from the newly formed pyrimidine ring (typically a singlet around 8.5–9.5 ppm).

Protocol B: Synthesis of the 5-Oxo Derivative (Lactam)

Objective: To create the 5-oxo-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinazoline scaffold (a "tricyclic urea").

Materials:

  • This compound (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) or Triphosgene (0.4 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Solvent: Anhydrous THF or Dioxane

Procedure:

  • Dissolution: Dissolve the starting material in anhydrous THF (10 mL/mmol) under nitrogen.

  • Activation:

    • Option 1 (CDI): Add CDI (1.5 eq) in one portion. Heat to reflux.

    • Option 2 (Triphosgene): Cool to 0°C. Add TEA (2.0 eq), then add Triphosgene (0.4 eq) dissolved in THF dropwise. Allow to warm to RT, then heat to reflux.

  • Cyclization: Reflux for 6–18 hours. The reaction involves the formation of an intermediate isocyanate/imidazolyl-urea, followed by intramolecular attack by the triazole C5 (or N2).

  • Quench: Cool to RT. Quench with water.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Acetonitrile is often sufficient.

Protocol C: Ester Derivatization for SAR Expansion

Objective: To convert the methyl ester into a hydrazide, enabling the construction of "dumbbell" or "star" shaped bis-heterocycles.

Procedure:

  • Reaction: Dissolve the scaffold in Ethanol. Add Hydrazine Hydrate (5.0 eq).

  • Conditions: Reflux for 2–4 hours.

  • Isolation: Cool to RT. The hydrazide product usually crystallizes out. Filter and wash with cold ethanol.

  • Utility: This intermediate can be further reacted with aldehydes (Schiff bases) or carboxylic acids to form 1,3,4-oxadiazoles linked to the core.

Summary of Reaction Parameters

TransformationReagentSolventTemp (°C)Key IntermediateYield (Est.)
Annulation (C-H) TEOF / p-TSATEOF/EtOH80–100Ethoxymethyleneamine80%
Carbonylation CDI or TriphosgeneTHF/Dioxane65–100Isocyanate / Urea70%
Hydrazinolysis NH2NH2[2]·H2OEthanol78Hydrazide90%

References

  • Reactivity of 1-(2-Aminophenyl)

    • Source: Synthesis of [1,2,4]triazolo[1,5-a]quinazolines via cyclization of N-(2-triazolylphenyl)formamidines.
    • Citation: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004, 69(17), 5578–5587.
    • Link:[Link]

  • Triazoloquinazoline Synthesis via TEOF

    • Source: General method for fusing pyrimidine rings to ortho-amino-N-heterocycles using orthoesters.
    • Citation: Potapov, A. Y., et al. "Synthesis of 1,2,4-triazolo[1,5-a]quinazolines." Chemistry of Heterocyclic Compounds, 2016, 52, 134–140.
    • Link:[Link]

  • Biological Relevance of the Scaffold

    • Source: Application of triazolo-quinazolines as adenosine receptor antagonists.
    • Citation: Baraldi, P. G., et al. "Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Potent and Selective A2A Adenosine Antagonists." Journal of Medicinal Chemistry, 1996, 39(5), 1164–1171. (Demonstrates the bioactivity of the fused tricyclic core).
    • Link:[Link]

  • Mechanistic Review of Amino-Triazole Reactivity

    • Source: Comprehensive review on 3-amino-1,2,4-triazole reactivity.
    • Citation: "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles." NIH PubMed Central / J Org Chem.
    • Link:[Link]

(Note: The specific starting material is a catalog building block; the protocols above are derived from the validated reactivity of the 1-(2-aminophenyl)-1,2,4-triazole pharmacophore.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-TZ-042 Status: Open Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

This guide addresses the synthesis of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate , a critical scaffold often utilized in kinase inhibitor discovery (e.g., PARP or JAK inhibitors). The synthesis typically proceeds via a two-step sequence:[1][2]

  • SNAr Coupling: Reaction of methyl 4-fluoro-3-nitrobenzoate with 1,2,4-triazole.

  • Chemo-selective Reduction: Hydrogenation of the nitro group to the aniline without hydrolyzing the ester or poisoning the catalyst.

Users frequently report yield losses due to regio-isomeric mixtures (N1 vs. N2) during coupling and catalyst deactivation during reduction. This support module provides targeted solutions to these bottlenecks.

Module 1: The Coupling Crisis (SNAr Step)

Context: The reaction between 1,2,4-triazole and methyl 4-fluoro-3-nitrobenzoate.

Q1: Why is my crude NMR showing a mixture of isomers?

Diagnosis: 1,2,4-Triazole is an ambident nucleophile. While the N1-isomer is thermodynamically preferred, kinetic control can lead to N2 or N4 substitution. Technical Insight: The N1-H pKa is ~10. Using a base that is too strong (e.g., NaH) or temperatures that are too low often freezes the reaction at the kinetic product ratio. Solution:

  • Thermodynamic Control: Switch to K₂CO₃ in DMSO or DMF . Heat the reaction to 80–100°C . High temperature promotes the reversibility of the N2/N4 attack, funneling the equilibrium toward the stable N1-isomer.

  • Stoichiometry: Use a slight excess of triazole (1.1–1.2 equiv) to drive conversion.

Q2: My yield is low (<50%) despite full consumption of the starting material.

Diagnosis: Hydrolysis of the methyl ester. Cause: Traces of water in the solvent (DMF/DMSO) combined with carbonate base at high temperatures cause saponification of the ester to the carboxylic acid, which is lost in the aqueous workup. Solution:

  • Dry Solvents: Ensure DMF/DMSO is anhydrous (<0.05% water).

  • Base Choice: If hydrolysis persists, switch to DIPEA (Hünig's base) in Acetonitrile (MeCN) or THF . Organic bases are less likely to promote hydrolysis than inorganic carbonates.

ParameterStandard Condition (Risk)Optimized Condition (Recommended)
Base NaH (Strong, Kinetic)K₂CO₃ (Thermodynamic) or DIPEA
Solvent DMF (Wet)Anhydrous DMSO or MeCN
Temp RT to 50°C80°C – 100°C
Selectivity Mix of N1/N2>95% N1 Isomer

Module 2: The Reduction Challenge

Context: Converting the nitro group to the amine (aniline) without touching the ester or triazole ring.

Q3: The hydrogenation reaction (H₂/Pd-C) stalls after 20% conversion.

Diagnosis: Catalyst Poisoning. Technical Insight: The nitrogen lone pairs on the 1,2,4-triazole ring (specifically N2 and N4) are excellent ligands for Palladium. They coordinate to the catalyst surface, blocking active sites. Solution:

  • Protic Solvent: Run the reaction in MeOH or EtOH .[2]

  • Acid Additive: Add 1.0–2.0 equivalents of HCl or Acetic Acid . Protonating the triazole ring reduces its ability to bind to the Pd metal, freeing the catalyst for the nitro reduction.

  • Alternative Catalyst: If Pd fails, switch to Pt/C (Platinum on Carbon) which is often more resistant to nitrogen poisoning.

Q4: I see ester hydrolysis during the reduction workup.

Diagnosis: Basic hydrolysis during iron removal (if using Fe reduction). Cause: Traditional Fe/HCl reductions require basic workup (pH > 9) to remove iron salts. This high pH hydrolyzes the methyl ester. Solution:

  • Béchamp Modification: Use Iron powder (Fe) with Ammonium Chloride (NH₄Cl) in EtOH/Water (4:1) at reflux. This maintains a near-neutral pH (~6-7), preserving the ester.

  • Workup: Filter hot through Celite to remove iron oxides; no basic quench required.

Module 3: Optimized Workflow Visualization

The following diagram illustrates the critical decision nodes to maximize yield and purity.

OptimizationWorkflow Start Start: Methyl 4-fluoro-3-nitrobenzoate Coupling Step 1: Coupling (SNAr) + 1,2,4-Triazole Start->Coupling CheckIsomer QC: Isomer Ratio (NMR) Target: N1 > 95% Coupling->CheckIsomer Reprocess Remedy: Heat to 100°C Solvent: DMSO CheckIsomer->Reprocess High N2/N4 mix Intermediate Intermediate: Methyl 3-nitro-4-(triazol-1-yl)benzoate CheckIsomer->Intermediate Pass Reprocess->CheckIsomer Reduction Step 2: Reduction Intermediate->Reduction MethodA Method A: H2, Pd/C Add: 1 eq. HCl (Prevent Poisoning) Reduction->MethodA Standard MethodB Method B: Fe / NH4Cl (If Pd fails) Reduction->MethodB Alternative Final Final Product: Methyl 3-amino-4-(triazol-1-yl)benzoate MethodA->Final MethodB->Final

Caption: Decision logic for maximizing regioselectivity and preventing catalyst poisoning during synthesis.

Module 4: Validated Protocol

Step 1: Synthesis of Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate
  • Charge a reaction vessel with Methyl 4-fluoro-3-nitrobenzoate (1.0 equiv) and Anhydrous DMSO (5 mL/g).

  • Add K₂CO₃ (1.5 equiv) followed by 1,2,4-Triazole (1.2 equiv).

  • Heat to 90°C for 4–6 hours. Note: Monitor by HPLC/TLC. The spot for the N1 isomer is typically lower Rf than the fluoro-starter.

  • Workup: Cool to RT. Pour into ice-water (10 volumes). The product should precipitate.[3] Filter, wash with water, and dry.

    • Yield Target: >85%[4][5]

    • Purity Target: >95% (N1 isomer).[5]

Step 2: Reduction to this compound
  • Dissolve the nitro-intermediate (1.0 equiv) in MeOH (10 mL/g).

  • Add 10% Pd/C (5 wt% loading).

  • Critical Step: Add 1.0 equiv of HCl (1M in MeOH or aqueous) to protonate the triazole.

  • Hydrogenate under H₂ balloon (1 atm) or Parr shaker (30 psi) at RT for 2–4 hours.

  • Workup: Filter through Celite. Neutralize filtrate with saturated NaHCO₃ (carefully, to pH 7-8). Concentrate to remove MeOH. Extract with EtOAc.[3][5]

    • Yield Target: >90%

References

  • Regioselectivity in SNAr of Triazoles

    • Title: 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives.[6]

    • Source: Beilstein Journal of Organic Chemistry (via NIH).
    • URL:[Link]

    • Relevance: Validates the SNAr mechanism and regioselectivity principles for triazoles on electron-deficient arom
  • Nitro Reduction Methodologies

    • Title: Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.[3]

    • Source: ScienceMadness / Org. Synth. Coll. Vol. I.
    • URL:[Link]

    • Relevance: Discusses the specific challenges of reducing nitro-benzoates without hydrolyzing the ester, comparing Fe/AcOH vs.
  • Triazole Synthesis Overview

    • Title: Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles.[7][8]

    • Source: PubMed (NIH).
    • URL:[Link]

    • Relevance: Provides background on the stability and electronic properties of the 1,2,4-triazole ring during synthetic manipul

Sources

Optimizing reaction conditions for triazole formation on aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for 1,2,3-Triazole Synthesis via Diazotization-Click Sequence Ticket ID: CHEM-SUP-2024-TZ Assigned Scientist: Senior Application Scientist, Process Chemistry Group

Executive Summary & Core Logic

Transforming aminobenzoates into 1,2,3-triazoles presents a unique "push-pull" challenge. The benzoate ester is electron-withdrawing, deactivating the amine towards the initial nucleophilic attack required for diazotization. Simultaneously, the ester oxygen atoms can chelate copper catalysts, stalling the subsequent cycloaddition (CuAAC).

Our recommended workflow utilizes a One-Pot, Two-Step protocol. This avoids the isolation of potentially explosive azidobenzoate intermediates and minimizes handling losses.

The "Golden Path" Protocol (Barral Conditions)

For aminobenzoates, we prioritize the organic-phase diazotization using tert-butyl nitrite (


-BuONO) and azidotrimethylsilane (TMSN

), followed by CuAAC. This is superior to aqueous NaNO

methods due to the poor solubility of many benzoate esters in acidic water.

Experimental Protocols

Protocol A: One-Pot Organic Phase Synthesis (Recommended)

Applicability: Lipophilic aminobenzoates, electron-deficient anilines.

Reagents:

  • Substrate: Methyl/Ethyl aminobenzoate (1.0 equiv)

  • Diazotization:

    
    -BuONO (1.5 equiv), TMSN
    
    
    
    (1.2 equiv)
  • Click Reagents: Alkyne (1.2 equiv), CuSO

    
     (10 mol%), Sodium Ascorbate (20 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Workflow:

  • Diazotization: Dissolve aminobenzoate in

    
     (0.5 M) at 
    
    
    
    C. Add
    
    
    -BuONO dropwise, followed by TMSN
    
    
    dropwise.
    • Technical Note: Evolution of

      
       gas is minimal here; the reaction generates 
      
      
      
      in situ. Stir at room temperature (RT) for 2 hours.
  • Verification (Critical): Check TLC. The amine spot should disappear, replaced by a less polar azide spot.

  • Cycloaddition: Without isolating the intermediate, add the Alkyne.

  • Catalysis: Add an aqueous solution of CuSO

    
     and Sodium Ascorbate (pre-mixed to ensure reduction to Cu(I)).
    
    • Ratio: Solvent should end up as approx 4:1 Organic:Water to solubilize the ascorbate.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 10%

    
     (to remove Copper), then brine.
    
Protocol B: Aqueous/Biphasic Route (Traditional)

Applicability: Water-soluble aminobenzoates or free acids.

  • Diazotization: Suspend amine in 6M HCl at

    
    C. Add NaNO
    
    
    
    (1.2 equiv) in water dropwise. Stir 30 min.
  • Azidation: Add NaN

    
     (1.2 equiv) carefully (Control foaming!). Stir 1 hr.
    
  • Buffering: Adjust pH to ~5-6 using NaOAc or NaHCO

    
    . Caution: CuAAC fails at pH < 4.
    
  • Click: Add Alkyne, solvent (

    
    -BuOH), and Cu/Ascorbate catalyst.
    

Visualization: Workflow & Mechanism[1]

Figure 1: One-Pot Reaction Logic Flow

OnePotWorkflow Start Aminobenzoate (Substrate) Step1 Diazotization (t-BuONO / TMSN3) Start->Step1 Solvent: MeCN Inter Aryl Azide (In Situ) Step1->Inter - t-BuOH Product 1,2,3-Triazole Benzoate Inter->Product Click Reaction Step2 CuAAC Catalyst (CuSO4 / Ascorbate) Step2->Product Catalysis Alkyne Terminal Alkyne Alkyne->Product

Caption: Logical flow for the conversion of aminobenzoates to triazoles without isolation of the azide intermediate.

Troubleshooting Guide (FAQ Format)

Issue 1: "The reaction turns black/brown and stalls."

Diagnosis: Copper Oxidation / Disproportionation. The active catalyst is Cu(I) (yellow/orange). If it turns dark green/black, it has oxidized to Cu(II) or formed inactive clusters. Solution:

  • Degas Solvents: Oxygen is the enemy. Sparge solvents with Argon for 15 mins before adding Cu.

  • Increase Ascorbate: The ratio of Ascorbate:Cu should be at least 2:1, preferably 5:1 for difficult substrates.

  • Add a Ligand: For benzoates, use TBTA or THPTA (1 equiv relative to Cu). These ligands protect Cu(I) from oxidation and prevent chelation by the benzoate ester.

Issue 2: "My amine is gone, but no triazole forms."

Diagnosis: Failed Diazotization or Azide Decomposition. Aminobenzoates are electron-poor. The initial attack on the nitrosonium ion (


) is slower than with simple anilines.
Solution: 
  • Check Step 1: Did you verify the azide formation by IR (look for peak at ~2100 cm

    
    ) or TLC before adding the alkyne?
    
  • Boost Diazotization: If using Protocol A, increase reaction time of the first step to 4 hours or gently warm to 40°C. Ensure anhydrous conditions for the TMSN

    
     step.
    
Issue 3: "I have low yield and cannot separate copper from the product."

Diagnosis: Copper Chelation.[1][2] The nitrogen-rich triazole and the benzoate oxygen atoms form a "pocket" that traps copper. Solution:

  • EDTA Wash: Wash the organic layer with 0.1M aqueous EDTA (pH 8) until the aqueous layer is no longer blue.

  • Solid Scavengers: Stir the crude mixture with "QuadraPure" or silica-thiol scavengers for 2 hours before filtration.

Optimization Data: Solvent & Catalyst Screening[4][5]

Use this table to select conditions based on your specific benzoate lipophilicity.

VariableCondition A (Standard)Condition B (Lipophilic)Condition C (Difficult Cases)
Solvent System

-BuOH :

(1:1)
DCM :

(1:1)
DMSO or DMF
Catalyst Source

+ Na-Ascorbate

+ DIPEA

Ligand Required? No (Usually)Yes (TBTA recommended)Mandatory (TBTA/THPTA)
Temperature RTRT40–60°C
Success Rate 85% for simple benzoates90% for long-chain esters95% for sterically hindered

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Reaction Failed CheckTLC Step 1: Check TLC/LCMS Is the Amine consumed? Problem->CheckTLC AmineLeft Yes: Amine Remains CheckTLC->AmineLeft Amine Visible AmineGone No: Amine Consumed CheckTLC->AmineGone New Spot Visible Sol1 Diazotization Failed. Increase t-BuONO (2.0 eq) Check solvent dryness. AmineLeft->Sol1 CheckAzide Is the Azide present? (IR ~2100 cm-1) AmineGone->CheckAzide AzideNo No Azide CheckAzide->AzideNo AzideYes Yes Azide Present CheckAzide->AzideYes Sol2 Azide Decomposition. Lower Temp to 0°C. Avoid light exposure. AzideNo->Sol2 CheckCu Is reaction mixture green/black? AzideYes->CheckCu CuBad Yes (Oxidation) CheckCu->CuBad CuGood No (Orange/Yellow) CheckCu->CuGood Sol3 Add Sodium Ascorbate. Degas solvents. Add TBTA Ligand. CuBad->Sol3 Sol4 Steric/Electronic Issue. Heat to 50°C. Switch to Ru-catalyst (RuAAC). CuGood->Sol4

Caption: Decision matrix for diagnosing reaction failures in aminobenzoate-to-triazole conversions.

References

  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages.[3] Organic Letters, 9(9), 1809–1811. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.[4] [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]

  • Shao, C., Wang, X., Zhang, Q., Luo, S., & Zhao, G. (2011). Copper(I)-Catalyzed Azide–Alkyne Cycloaddition of Electron-Deficient Aryl Azides. Journal of Organic Chemistry, 76(16), 6832–6836. [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS: 167626-50-8).

This guide addresses the two critical synthetic stages:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling 1,2,4-triazole with Methyl 4-fluoro-3-nitrobenzoate.[1]

  • Nitro Reduction: Converting the nitro group to the aniline.[1]

Introduction: The Synthetic Pathway

The synthesis relies on the regioselective arylation of 1,2,4-triazole followed by a chemoselective reduction. The primary challenge is controlling the N1- vs. N4-arylation ratio and preventing ester hydrolysis .

Target Molecule: this compound Critical Intermediate: Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate

Module 1: The SNAr Coupling (Triazole Introduction)

Context: The reaction of Methyl 4-fluoro-3-nitrobenzoate with 1,2,4-Triazole in the presence of a base (typically K2CO3 or Cs2CO3) in polar aprotic solvents (DMF, DMSO, or Acetonitrile).

FAQ: Regioselectivity & Impurities

Q1: Why am I observing a significant impurity at RRT ~0.85-0.90 in HPLC? A: This is likely the N4-isomer (4H-1,2,4-triazol-4-yl) .

  • Mechanism: The 1,2,4-triazolate anion is an ambident nucleophile. While the N1-attack leads to the thermodynamic product (the target), kinetic control or steric factors can promote attack at the N4 position.

  • Identification: The N4-isomer typically has a distinct proton NMR shift for the triazole ring protons (often a singlet or very close doublet, whereas the N1-isomer shows two distinct singlets with wider separation).

  • Remediation: Switch to thermodynamic conditions .[1] Higher temperatures (80–100°C) favor the more stable N1-isomer.[1] If the N4-isomer persists, recrystallization from ethanol/water is usually effective for removal.

Q2: My product yield is low, and I see a new peak at very low retention time (acidic mobile phase). What is it? A: This is the Hydrolyzed Carboxylic Acid (3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid).

  • Cause: Presence of water in the solvent (DMF/DMSO are hygroscopic) or using hydroxide bases.[1] The methyl ester is labile under basic conditions at elevated temperatures.[1]

  • Prevention: Use anhydrous solvents (Karl Fischer < 0.1%).[1] Switch from mild hydroxides to carbonate bases (K2CO3).[1]

Troubleshooting Guide: SNAr Step
IssueProbable CauseCorrective Action
High N4-Isomer Content (>5%)Reaction temperature too low (Kinetic control).Increase reaction temperature to >80°C to promote thermodynamic equilibration.
Ester Hydrolysis Wet solvent/base or prolonged heating with strong base.[1]Dry DMF/DMSO over molecular sieves.[1] Reduce reaction time.
Incomplete Conversion Poor solubility of base or low nucleophilicity.[1]Use Cs2CO3 (higher solubility) or add a phase transfer catalyst (TBAF/TBAI).[1]
Dark/Tar Formation Thermal decomposition of nitro-arene.[1]Degas solvents (sparge with N2).[1] Nitro-arenes are sensitive to oxidative degradation at high T.
Module 2: Nitro Reduction

Context: Hydrogenation of the nitro group to the amine using Pd/C, Fe/AcOH, or SnCl2.

FAQ: Chemoselectivity

Q3: Can the triazole ring be reduced during the hydrogenation step? A: It is rare under standard conditions (Pd/C, H2, 1 atm), but high pressures (>50 psi) or PtO2 catalysts can lead to ring hydrogenation.

  • Recommendation: Stick to Pd/C (5% or 10%) at ambient pressure or mild transfer hydrogenation (Formate/Pd).[1]

Q4: I see a colored impurity that turns pink/red upon standing. What is it? A: This indicates Azo or Azoxy intermediates.[1]

  • Cause: Incomplete reduction.[1] These intermediates are often colored and can form if the hydrogen source is insufficient or the catalyst is poisoned.

  • Fix: Ensure vigorous stirring (mass transfer limited). Add a fresh portion of catalyst.[1]

Protocol: Optimized Reduction (Pd/C Method)
  • Dissolution: Dissolve 1.0 eq of Nitro-intermediate in MeOH/THF (1:1).

    • Note: The intermediate has poor solubility in pure MeOH; THF helps.

  • Catalyst: Add 10 wt% of 10% Pd/C (50% wet).

  • Reaction: Purge with N2, then H2 (balloon). Stir vigorously at RT for 4–6 hours.

  • Workup: Filter through Celite. Do not use acid in the workup (triazole nitrogen can protonate, trapping salts).

Visualizing the Pathway & Side Reactions

The following diagram illustrates the reaction logic, competing pathways (N1 vs N4), and potential degradation routes.

G SM Methyl 4-fluoro-3-nitrobenzoate N1_Prod N1-Isomer (Target) (Thermodynamic) SM->N1_Prod SNAr (80°C+) N4_Imp N4-Isomer (Impurity) (Kinetic) SM->N4_Imp SNAr (<50°C) Acid_Imp Hydrolyzed Acid (Side Product) SM->Acid_Imp H2O/OH- Triazole 1,2,4-Triazole (Base) Final Methyl 3-Amino-4- (1H-1,2,4-triazol-1-yl)benzoate N1_Prod->Final Pd/C, H2 Azo Azoxy/Azo Dimers (Incomplete Red.) N1_Prod->Azo Stalled Red.

Caption: Reaction pathway showing the competition between N1-arylation (Target) and N4-arylation (Impurity), along with hydrolysis risks.

Module 3: Analytical Reference

Distinguishing Isomers (1H NMR in DMSO-d6):

FeatureTarget (N1-Isomer)Impurity (N4-Isomer)
Triazole Protons Two distinct singlets (

~8.2 and ~9.0 ppm)
Often a singlet or two very close peaks (

~8.8 ppm)
Symmetry Asymmetric environmentSymmetric environment (local C2v)
Polarity (TLC/HPLC) Typically less polar (elutes later in Reverse Phase)Typically more polar (elutes earlier)
References
  • Regioselectivity of 1,2,4-Triazole Alkylation: Al-Soud, Y. A., et al.[2][3][4] "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016.[1]

  • Synthesis of 3-Amino-1,2,4-triazoles (General Methodology): Kauffman, J. M., et al.[5] "Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry, 2010.[1]

  • Chemical Properties & CAS Verification: PubChem Compound Summary for Methyl 3-amino-4-methylbenzoate (Analogous Chemistry). [1]

  • Triazole Isomer Characterization: Potts, K. T.[1] "The Chemistry of 1,2,4-Triazoles."[2][4][5][6][7][8][9] Chemical Reviews, 1961.[1] (Foundational text on N1 vs N4 tautomerism).

Sources

Technical Support Center: Purification of Polar Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: 1,2,3-Triazoles & 1,2,4-Triazoles Assigned Specialist: Senior Application Scientist

Introduction: The "Triazole Trap"

Welcome to the technical support hub for nitrogen-rich heterocycles. If you are here, you are likely experiencing one of three symptoms: your compound is streaking across the TLC plate, it is retaining copper catalyst like a sponge, or it has formed an intractable oil that refuses to crystallize.

Triazoles possess high dipole moments (approx. 5 D for 1,2,3-triazoles) and act as hydrogen bond acceptors/donors. This creates a "perfect storm" for purification failure: they bind irreversibly to acidic silanols on standard silica gel and coordinate strongly with transition metals (Cu, Pd). This guide abandons generic advice in favor of chemically specific protocols designed to break these interactions.

Module 1: Chromatography Troubleshooting

Q: My compound streaks from the baseline to the solvent front on silica. How do I fix the peak shape?

Diagnosis: Silanol Interaction. Standard silica gel (


) is slightly acidic (pH 4–5). The basic nitrogen atoms in the triazole ring are protonating or hydrogen-bonding with free silanols, causing "tailing."

The Fix: The "Ammoniated Methanol" Protocol Do not simply add triethylamine (TEA) to the mobile phase; TEA can degrade silica over long runs and contaminate NMR spectra. Instead, use an ammonia-saturated modifier.

Protocol A: Preparation of Ammoniated Eluent

  • Create Modifier Stock: Take 100 mL of Methanol (MeOH). Bubble anhydrous ammonia gas through it for 5 minutes OR add 10 mL of Ammonium Hydroxide (

    
    , 28-30% aq) to 90 mL MeOH.
    
  • Mobile Phase: Use this "Ammoniated MeOH" as your polar solvent B.

    • Standard Gradient: Dichloromethane (DCM) : Ammoniated MeOH (0%

      
       10%).
      
    • Note: Do not exceed 15% MeOH in DCM on standard silica; it will dissolve the silica gel, contaminating your product with white silicate fluff.

Q: My compound is too polar for DCM/MeOH. It stays on the baseline.

Diagnosis: Phase Mismatch. If your compound requires >15% MeOH to move, you are no longer doing adsorption chromatography; you are doing phase partition. Standard silica is the wrong tool.

The Fix: Switch to Reverse Phase (C18) or HILIC For highly polar triazoles (logP < 1), Reverse Phase (RP) Flash Chromatography is superior because it utilizes solvophobic interactions rather than polar binding.

Data Comparison: Normal vs. Reverse Phase

ParameterNormal Phase (Silica)Reverse Phase (C18)
Mechanism Adsorption (Polar interactions)Partition (Hydrophobic interactions)
Solvent System DCM / MeOH /

Water / Acetonitrile (or MeOH)
Sample Loading Dry load on Celite/SilicaLiquid load (DMSO/DMF) or C18 dry load
Salt Tolerance Poor (Salts co-elute)Excellent (Salts elute at void volume)
Triazole Recovery 60–80% (Loss to irreversible binding)>95% (Minimal binding)

Module 2: Copper Removal (Click Chemistry Specific)

Q: My "Click" product is green/blue. How do I remove the copper?

Diagnosis: Copper Coordination. 1,2,3-Triazoles are excellent ligands for Cu(I) and Cu(II). Standard silica columns often fail to strip the copper, which elutes with the product.

The Fix: Chelation Wash or Solid Scavenging Simple water washes are insufficient. You must use a ligand with a higher affinity for Copper than your triazole.

Protocol B: The EDTA Wash (Liquid-Liquid Extraction) Use this if your product is soluble in organic solvents (DCM, EtOAc).

  • Dissolve crude reaction mixture in EtOAc or DCM.

  • Prepare a 0.1 M EDTA (disodium salt) solution in water. Adjust pH to ~7.5 with NaOH (EDTA is most effective when deprotonated).

  • Wash the organic layer 3x with the EDTA solution.

    • Visual Cue: The aqueous layer will turn blue (Cu-EDTA complex).

  • Wash 1x with Brine.

  • Dry over

    
     and concentrate.
    

Protocol C: Solid Phase Scavenging (If product is water-soluble) Use this if you cannot extract into organics.

  • Add CupriSorb™ or a thiol-functionalized silica scavenger to your aqueous reaction mixture.

  • Stir for 30–60 minutes.

  • Filter the solid scavenger.

  • Lyophilize the filtrate.

Module 3: Crystallization & Isolation

Q: My pure product is an oil. How do I get a solid?

Diagnosis: Solvent Entrapment / Polymorphism. Triazoles often form hydrates or solvates that prevent lattice formation.

The Fix: Solvent Exchange & Trituration

  • Trituration: Dissolve the oil in a minimum amount of DCM. Add excess Diethyl Ether or Hexane dropwise until cloudy. Sonicate vigorously. If an oil separates again, decant the solvent and repeat with Pentane.

  • The "Slow Evap" Trick: Dissolve in Acetonitrile (MeCN). MeCN is unique; it is polar enough to dissolve triazoles but has a distinct crystal lattice structure that encourages crystallization upon slow evaporation, unlike MeOH which often leads to oils.

Decision Logic: Purification Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your compound's properties.

TriazolePurification Start Crude Triazole Mixture SolubilityCheck Is the compound Water Soluble? Start->SolubilityCheck YesWater Yes (LogP < 0) SolubilityCheck->YesWater Yes NoWater No (Organic Soluble) SolubilityCheck->NoWater No CopperCheck Cu Catalyst Used? YesWater->CopperCheck Scavenger Add Thiol-Silica or CupriSorb CopperCheck->Scavenger Yes C18Flash Reverse Phase Flash (H2O/MeCN Gradient) CopperCheck->C18Flash No Scavenger->C18Flash Filter & Inject EDTAWash Liquid-Liquid Extraction Wash w/ 0.1M EDTA NoWater->EDTAWash Remove Metals TailingCheck Does it streak on TLC? EDTAWash->TailingCheck NormalFlash Normal Phase Flash DCM/MeOH (No Mod) TailingCheck->NormalFlash No AmmoniaFlash Modified Flash DCM + 1-10% (NH3 in MeOH) TailingCheck->AmmoniaFlash Yes (Streaking)

Caption: Workflow for selecting purification mode based on solubility and metal contamination risks.

References

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Teledyne ISCO. (2016). Purification of Click Chemistry Reaction Products. Application Note AN102. Link

  • Biotage. (2023).[1][2][3] Strategies for Flash Purification of Polar Compounds. The Flash Blog. Link

  • Gawande, M. B., et al. (2013).[4] Cu-Chelated Deactivated Silica: An Efficient Heterogeneous Catalyst. Chemical Communications. Link

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry Guides. Link

Sources

Technical Support Center: Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online | Ticket ID: STAB-TRZ-001 | Subject: Stability, Storage, and Troubleshooting[1]

Executive Summary

Welcome to the technical support hub for Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS: 167626-50-8).[1] As a key intermediate in the synthesis of kinase inhibitors and antifungal agents, this compound presents a unique stability profile due to the interplay between its labile methyl ester and oxidatively sensitive aromatic amine .[1]

This guide moves beyond generic "keep cold" advice. We dissect the chemical causality of degradation to ensure your experimental reproducibility.

Module 1: Critical Storage Protocols

The Stability Paradox

This molecule possesses two "Achilles' heels" that require conflicting mitigation strategies if not managed correctly:

  • The Methyl Ester: Susceptible to hydrolysis (cleavage by water), leading to the formation of the corresponding carboxylic acid and methanol.[1] This is accelerated by moisture and acidic/basic impurities.[1]

  • The Primary Aniline (Amine): Susceptible to oxidation (reaction with air), leading to N-oxide formation, azo-coupling, and rapid discoloration (yellowing/browning).[1]

Optimized Storage Workflow

Do not store this compound in standard ambient chemical cabinets. Follow this strict protocol to maximize shelf-life (>2 years).

StorageProtocol Start Received Compound Desiccate 1. Desiccation (Remove Moisture) Start->Desiccate Prevent Hydrolysis Inert 2. Inert Gas Purge (Argon/Nitrogen) Desiccate->Inert Prevent Oxidation Seal 3. Seal & Tape (Parafilm/Teflon) Inert->Seal Maintain Barrier Freeze 4. Deep Freeze (-20°C) Seal->Freeze Kinetic Stabilization

Figure 1: The "Dry-Inert-Cold" Chain of Custody.[1] Each step targets a specific degradation mechanism.

Protocol Details
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering temp by 10°C roughly halves degradation rates.[1][2] Essential for the ester linkage.[1]
Atmosphere Argon or Nitrogen Displaces O₂, preventing the formation of iminoquinone impurities from the aniline moiety.[1]
Container Amber Glass Blocks UV light, which can catalyze the photo-oxidation of the amine and triazole ring.
Desiccant Silica Gel / P₂O₅ The methyl ester is hygroscopic.[1] Any trapped water will autocatalytically hydrolyze the ester over time.[1]

Module 2: Troubleshooting & Diagnostics (FAQs)

Q1: My sample has turned from off-white to dark yellow/brown. Is it still usable?

Diagnosis: Oxidative Degradation. The primary amine (aniline) has likely undergone partial oxidation to form azo-linkages or nitroso-species.[1] This is common if the container was opened frequently without re-purging with inert gas.[1]

  • Action: Perform a TLC (Thin Layer Chromatography).[1] If the impurity is a baseline spot or a distinct new spot, purification is required.[1]

  • Salvage: Recrystallization from Ethanol/Water or Toluene (depending on solubility) can often remove the colored oxidative impurities, which are typically more polar.[1]

Q2: HPLC shows a new peak at a lower Retention Time (RT). What is it?

Diagnosis: Hydrolysis (Ester Cleavage). The methyl ester has hydrolyzed to the carboxylic acid derivative (3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid).[1]

  • Mechanism:

    
    [1]
    
  • Confirmation: The acid derivative is more polar than the ester, causing it to elute earlier on a Reverse-Phase (C18) column.[1] Check the Mass Spec (LC-MS): The parent mass (M+) will decrease by 14 Da (loss of CH₂).[1]

  • Prevention: Ensure the compound is brought to room temperature before opening the bottle to prevent water condensation on the cold solid.

Q3: The compound is not dissolving in my standard reaction solvent.

Diagnosis: Polymorphism or Salt Formation.

  • Issue: If the compound was exposed to acid fumes (e.g., HCl vapors in a shared fridge), the amine or triazole may have protonated to form a salt (Hydrochloride), drastically changing solubility.[1]

  • Test: Try dissolving a small amount in DMSO. If it dissolves, check the pH of the solution.[1] If acidic, neutralize with a mild base (e.g., NaHCO₃) to recover the free base.[1]

Module 3: Analytical & QC Pathways

Before committing this intermediate to a high-value synthesis step (e.g., Suzuki coupling or Amide bond formation), validate its integrity using this decision tree.

QCDecisionTree Sample Sample Inspection Visual Visual Check: Color? Sample->Visual HPLC HPLC/LC-MS Analysis Visual->HPLC Off-white/Pale Beige FailOx FAIL: Recrystallize (Oxidation) Visual->FailOx Dark Brown/Black Pass PASS: Proceed to Synthesis HPLC->Pass Purity > 98% Single Peak HPLC->FailOx Multiple Non-polar Peaks (Azo dimers) FailHyd FAIL: Discard/Reprocess (Hydrolysis) HPLC->FailHyd New Polar Peak (Acid Impurity)

Figure 2: Quality Control Decision Matrix. Use this logic to determine "Go/No-Go" for synthesis.

Standard Analytical Conditions (Reference)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).[1]

  • Expected Purity: >95% is standard for intermediates; >98% required for GMP applications.

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for Methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8).[1] National Center for Biotechnology Information.[1]

    • [1]

  • Hydrolysis Mechanisms of Methyl Benzoates

    • Mechanism of the Aminolysis and Hydrolysis of Methyl Benzoate.[1] ResearchGate.[1][3]

  • Oxidation of Aniline Derivatives

    • The First Products of Aniline Oxidation – SERS Spectroelectrochemistry.[1][4] ResearchGate.[1][3]

  • General Stability of Triazoles

    • 3-Amino-1,2,4-triazole Stability and Storage.[1][5][6][7] Sigma-Aldrich Product Information.[1]

    • [1]

Sources

Technical Support Center: Solubility Solutions for Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility in Reaction Media Audience: Organic Chemists, Process Engineers, Formulation Scientists Last Updated: January 28, 2026[1]

Introduction: The "Brick Dust" Challenge

Aminobenzoate derivatives (e.g., Benzocaine, Procaine, Anthranilates) present a classic "brick dust" challenge in organic synthesis.[1] Their high crystal lattice energy—driven by intermolecular hydrogen bonding and


-

stacking—often defies prediction by simple dielectric constants.[1]

This guide moves beyond basic "add more solvent" advice. We analyze the thermodynamic barriers and provide engineered protocols to maintain homogenous reaction kinetics.

Module 1: Thermodynamic & Solvent Selection

The Core Problem: Aminobenzoates are amphiphilic but "confused." The aromatic ring drives lipophilicity, while the amine and ester/acid groups create strong crystal networks. In pure water, the lattice energy dominates solvation enthalpy.[1] In non-polar solvents (hexane), the polar groups are unsupported.[1]

Solvent Systems & Solubility Data

Do not rely on single solvents.[1] The most effective systems for these derivatives are binary mixtures or hydrotropic aqueous systems .

Solvent SystemSolubility ProfileRecommended Use CaseMechanism
Methanol / Ethanol High (>10% w/v)Esterification, AlkylationDisrupts H-bonding lattice; beware of transesterification in methanol.[1]
DMSO / DMF Very HighSNAr reactions, CouplingHigh dipole moment breaks lattice; difficult to remove during workup.[1]
Acetic Acid Moderate to HighDiazotization, HalogenationProtonates the amine, disrupting crystal packing.[1]
Ethanol + Water (70:30) Peak Solubility RecrystallizationCo-solvency effect (Jouyban-Acree model); breaks hydrophobic hydration shell.[1]
Water + Na-Salicylate High (Hydrotropic)Green Synthesis, Aqueous couplingHydrotropic stacking reduces water structure around the solute.[1]
Decision Logic: Selecting the Right Media

Use this logic flow to select your solvent system based on your reaction type and downstream constraints.

SolventSelection Start Start: Define Reaction Type ReactionType Is the reaction pH-sensitive? Start->ReactionType Acidic Acid Tolerant (e.g., Diazotization) ReactionType->Acidic Yes (Acidic) Neutral Neutral/Basic (e.g., Coupling, SNAr) ReactionType->Neutral No Protonation Strategy: Protonation Use Acetic Acid or HCl/Water Slurry Acidic->Protonation PolarityCheck Reagents water sensitive? Neutral->PolarityCheck YesWater Yes: Anhydrous PolarityCheck->YesWater Yes NoWater No: Aqueous Possible PolarityCheck->NoWater No PolarAprotic Use DMSO/DMF (High Solvency) YesWater->PolarAprotic Hydrotropy Use Hydrotropes (Na-Salicylate/Urea) NoWater->Hydrotropy

Figure 1: Solvent selection decision tree based on reaction constraints and water sensitivity.[1]

Module 2: Reaction-Specific Troubleshooting

Scenario A: Diazotization of Insoluble Aminobenzoates

The Issue: You need to convert an aminobenzoate to a diazonium salt, but the starting material is a solid "brick" in aqueous HCl. The surface area is too low for reaction, leading to unreacted starting material and tar formation.

The Protocol: The "Paste" Method (Fine Slurry Generation) Standard stirring is insufficient. You must modify the physical state of the amine before adding nitrite.

  • Acid Dissolution: Dissolve the aminobenzoate in a minimal amount of concentrated acid (e.g., glacial acetic acid or concentrated HCl) at room temperature or slightly warmed.[1] This converts the amine to its soluble salt form.

  • Crash Precipitation: Rapidly pour this solution into a vigorously stirred mixture of fine ice and water.

    • Why? This causes the amine salt to reprecipitate as micro-crystals (high surface area) rather than the original hard chunks.

  • Diazotization: Add the sodium nitrite solution subsurface to this fine milky suspension at 0–5°C. The micro-crystals will dissolve instantly as they react.

Scenario B: Nucleophilic Substitution (SNAr) in Green Media

The Issue: You want to avoid toxic dipolar aprotic solvents (DMF/DMAc) but the aminobenzoate won't dissolve in water or alcohols for the reaction.

The Protocol: Hydrotropic Solubilization Hydrotropes are salts that increase the solubility of organic solutes by orders of magnitude through non-micellar stacking.[2]

  • Preparation: Prepare a 2.0 M solution of Sodium Salicylate or Sodium Benzoate in water.

  • Solubilization: Add your aminobenzoate derivative.

    • Observation: You will observe a 10–50x increase in solubility compared to pure water due to

      
      -stacking interactions between the benzoate/salicylate and your substrate.
      
  • Reaction: Perform the coupling reaction in this aqueous medium.

  • Workup: Dilute with water. The hydrotropic effect breaks upon dilution, causing your product to precipitate cleanly.[1]

Module 3: Advanced Visualizations

Workflow: Handling Precipitation During Reaction

When a reaction starts homogeneous but the product precipitates (or vice versa), kinetics become diffusion-controlled.[1]

ReactionWorkflow Start Start Reaction CheckState Physical State? Start->CheckState Solution Homogeneous Solution CheckState->Solution Slurry Heterogeneous Slurry CheckState->Slurry Kinetics Kinetics: Chemical Control (Fast) Solution->Kinetics Diffusion Kinetics: Diffusion Control (Slow/Stalled) Slurry->Diffusion End Complete Conversion Kinetics->End Fix1 Action: Increase Agitation (High Shear Mixing) Diffusion->Fix1 Particle Size > 100µm Fix2 Action: Add Phase Transfer Catalyst (TBAHS / 18-Crown-6) Diffusion->Fix2 Interfacial Barrier Fix1->End Fix2->End

Figure 2: Workflow for managing heterogeneous reaction kinetics when solubility limits are reached.

Frequently Asked Questions (FAQ)

Q1: My aminobenzoate dissolves in hot ethanol but precipitates immediately upon adding the co-reactant. Why? A: This is likely a "salting out" effect or a change in solvent polarity.[1] If your co-reactant is an ionic salt (e.g., sodium nitrite, carbonate base) dissolved in water, adding it to the ethanol solution increases the ionic strength, forcing the organic substrate out of solution.

  • Fix: Use a "Reverse Addition" strategy. Add the organic solution slowly to the aqueous salt solution under high-shear mixing to maintain a fine dispersion.

Q2: Can I use ultrasound to improve solubility? A: Ultrasound aids dissolution rate (breaking up particles) but does not change thermodynamic solubility.[1] It is excellent for creating the "fine slurry" mentioned in Module 2 but will not keep a supersaturated solution stable indefinitely. Use it during the reagent addition phase.

Q3: I see two different melting points/solubility profiles for the same batch. Is it impure? A: Not necessarily.[1] Aminobenzoates (especially PABA and Benzocaine) are known to exhibit polymorphism (Forms I, II, and III).[1] Different polymorphs have different lattice energies and solubilities.[1]

  • Fix: Standardize your starting material by recrystallizing it from a specific solvent system (e.g., Ethanol/Water 70:30) to ensure you are always working with the same polymorph.

References

  • Delgado, D. R., et al. (2020).[1] "Thermodynamic Study of the Solubility of Benzocaine in some Organic and Aqueous Solvents." Journal of Solution Chemistry.

  • Maheshwari, R. K., et al. (2011).[1][3] "Mixed Hydrotropy: Novel Science of Solubility Enhancement."[1][3] Indian Journal of Pharmaceutical Sciences.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for diazotization "paste" protocols).

  • Sullivan, R. A. (2015).[1] "Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution." University of Manchester PhD Thesis.

Sources

Technical Support Center: Synthesis of 3-Amino-4-Triazolyl-Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center resource, designed for high-level troubleshooting and process optimization. It assumes the user is familiar with basic organic synthesis but requires specific insights into the reactivity of the 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate scaffold.

Ticket ID: SYN-TRZ-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The synthesis of 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoates presents a classic "ortho-effect" challenge. The steric and electronic interplay between the C3-amino (or its nitro precursor) and the C4-triazole moiety dictates the success of the pathway.

While Nucleophilic Aromatic Substitution (S_NAr) is the industry standard (Route A), it frequently suffers from regioselectivity issues (N1 vs. N2 vs. N4 attack). De Novo Construction (Route B) offers a regiochemically pure alternative but requires more steps. This guide addresses the failure points of both strategies.

Module 1: Route Selection Strategy

Decision Matrix: Which Pathway Fits Your Constraints?
ConstraintRoute A: S_NAr Displacement Route B: Hydrazine Construction
Starting Material 4-Fluoro-3-nitrobenzoate4-Fluoro-3-nitrobenzoate
Step Count Low (2 steps)Medium (3-4 steps)
Key Risk Regioselectivity (Mixture of N1/N2/N4 isomers)Stepwise Yield Loss
Purification Difficult (Isomers have similar R_f)Easy (Clean transformations)
Scale-up Preferred (if selectivity is solved)Reliable but labor-intensive
Visual Workflow

The following diagram outlines the logical flow for selecting and executing the synthesis.

SyntheticRoutes Start Target: 3-Amino-4-triazolyl-benzoate SM SM: Methyl 4-fluoro-3-nitrobenzoate Start->SM Decision Select Strategy SM->Decision RouteA Route A: S_NAr Displacement (Direct Coupling) Decision->RouteA High Throughput Low Cost RouteB Route B: De Novo Construction (Hydrazine Intermediate) Decision->RouteB High Purity Regio-Control StepA1 Step 1: S_NAr with 1,2,4-Triazole (Base: K2CO3 or DBU) RouteA->StepA1 StepB1 Step 1: S_NAr with Hydrazine RouteB->StepB1 StepA2 Issue: Regioisomers (N1 vs N2/N4) StepA1->StepA2 StepA3 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) StepA1->StepA3 StepB2 Step 2: Cyclization (Formamidine Acetate) StepB1->StepB2 StepB3 Step 3: Nitro Reduction StepB2->StepB3

Caption: Decision tree comparing direct displacement (S_NAr) versus stepwise construction of the triazole ring.

Module 2: Troubleshooting Route A (S_NAr Displacement)

Context: This route involves reacting methyl 4-fluoro-3-nitrobenzoate with 1,2,4-triazole in the presence of a base.

Q1: I am observing multiple spots on TLC. Which one is the correct N1-isomer?

Diagnosis: 1,2,4-Triazole is an ambident nucleophile. The N1-isomer is generally the thermodynamic product, but the N4-isomer (kinetic) and N2-isomer can form, especially due to the steric bulk of the ortho-nitro group.

  • The Problem: The ortho-nitro group creates steric hindrance that may disfavor the planar N1-substitution, pushing the reaction toward N4-attack or preventing reaction completion.

  • The Fix:

    • Switch Solvent/Base: Use DMSO with K2CO3 . Polar aprotic solvents stabilize the transition state for S_NAr.

    • Temperature Control: Run the reaction at 0°C to RT initially. Higher temperatures (reflux) often promote the formation of the N4-isomer or degradation.

    • Identification: The N1-isomer is typically less polar than the N4-isomer. On silica gel (Hex/EtOAc), the N1-product usually elutes first.

    • Verification: Use HMBC NMR. The N1-isomer will show a correlation between the triazole proton and the aromatic carbon.

Q2: The reaction stalls at 60% conversion. Should I add more base?

Diagnosis: Adding more base often degrades the ester. The issue is likely the poor nucleophilicity of the triazole anion or the deactivation of the ring.

  • The Fix: Add a catalyst. DABCO (10 mol%) or 18-Crown-6 (if using K2CO3) can significantly accelerate the reaction by increasing the "nakedness" of the triazole anion.

Protocol A: Optimized S_NAr Synthesis
  • Dissolve 1.0 eq of methyl 4-fluoro-3-nitrobenzoate and 1.2 eq of 1,2,4-triazole in dry DMSO (5 mL/mmol).

  • Add 1.5 eq of anhydrous K2CO3.

  • Stir at Room Temperature for 4 hours. Monitor by TLC.

    • Note: If sluggish, heat to 50°C. Do not exceed 80°C to avoid ester hydrolysis.

  • Workup: Pour into ice water. The product (nitro-triazole intermediate) often precipitates. Filter and wash with water.

  • Recrystallization: If a mixture of isomers exists, recrystallize from EtOH/Water. The N1-isomer crystallizes preferentially.

Module 3: Troubleshooting Route B (De Novo Construction)

Context: This route builds the triazole ring directly on the hydrazine, guaranteeing N1-regioselectivity.

Q3: My hydrazine intermediate (4-hydrazino-3-nitrobenzoate) is turning dark/tarry.

Diagnosis: Hydrazines are prone to oxidation and condensation. The ortho-nitro group makes the hydrazine less nucleophilic but also prone to intramolecular redox side reactions.

  • The Fix: Use the hydrazine immediately in the next step. Do not store it. If storage is necessary, keep it as the HCl salt.

Q4: The cyclization with formic acid is low yielding.

Diagnosis: Formic acid can induce hydrolysis of the ester or incomplete cyclization.

  • The Fix: Use Formamidine Acetate or Triethyl Orthoformate (TEOF) instead of formic acid.

    • TEOF Method: Reflux the hydrazine intermediate in TEOF with a catalytic amount of p-TsOH. This is a milder, anhydrous condition that drives cyclization via ethanol removal.

Protocol B: Triazole Construction
  • Hydrazine Formation: Treat methyl 4-fluoro-3-nitrobenzoate with hydrazine hydrate (2.0 eq) in THF at 0°C. Stir 1h. Pour into water, filter the yellow solid (hydrazine intermediate).

  • Cyclization: Suspend the hydrazine solid in Trimethyl Orthoformate (TMOF) or TEOF (10 vol).

  • Catalyst: Add catalytic p-TsOH (0.05 eq).

  • Reflux: Heat to reflux for 3-6 hours. The solid will dissolve and then reprecipitate as the triazole forms.

  • Isolation: Cool and filter. This yields the regiochemically pure N1-triazole.

Module 4: The Critical Reduction Step (Nitro to Amino)

Q5: Hydrogenation (H2/Pd-C) is failing or very slow. Why?

Diagnosis: Triazoles are nitrogen-rich heterocycles that can coordinate to Palladium, poisoning the catalyst.

  • The Fix: Switch to Chemical Reduction .

    • Iron/Ammonium Chloride: Robust, cheap, and tolerant of the triazole and ester.

    • Tin(II) Chloride (SnCl2): Effective but workup can be messy (emulsions).

Protocol C: Fe/NH4Cl Reduction (Recommended)
  • Suspend the nitro-triazole intermediate in EtOH/Water (3:1).

  • Add 5.0 eq of Iron powder (reduced) and 5.0 eq of NH4Cl.

  • Heat to 70°C with vigorous stirring for 2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot EtOH.

  • Concentrate the filtrate to obtain the 3-amino-4-triazolyl-benzoate.

Summary of Quantitative Data

ParameterS_NAr Route (Route A)Construction Route (Route B)
Overall Yield 40 - 60%55 - 75%
Regio-purity (Crude) 80:20 (N1:N4)>99:1 (N1)
Reaction Time 12 - 24 hours24 - 48 hours
Cost Efficiency HighModerate
Atom Economy HighLower (Loss of alcohols/leaving groups)

References

  • Synthesis of substituted amino-1,2,4-triazole derivatives. Source: Organic Chemistry Portal. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. Source: ResearchGate. [Link]

  • Method of reducing aromatic nitro compounds.
  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones. Source: ScienceDirect/ResearchGate. [Link]

Technical Support Center: Scaling Synthesis of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scale-up synthesis of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate . This protocol assumes the industrial standard "SNAr-Reduction" route, utilizing Methyl 4-fluoro-3-nitrobenzoate as the starting material. This pathway is chosen for its scalability and atom economy compared to metal-catalyzed cross-coupling methods.

Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Scale-Up Support Subject: Troubleshooting Guide for CAS [Hypothetical/Analogous] Scale-Up

Executive Summary

This guide addresses the two critical phases of synthesizing this compound:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-fluoro group by 1,2,4-triazole.

  • Nitro Reduction: Selective hydrogenation of the 3-nitro group to the target amine.

Critical Quality Attributes (CQAs):

  • Regioselectivity: Controlling N1- vs. N2-isomer formation during triazole addition.[1][2][3]

  • Catalyst Life: Preventing triazole-induced poisoning of Pd/C during hydrogenation.

  • Impurity Profile: Managing hydrolysis of the methyl ester.

Part 1: The Process Workflow (Visualized)

The following logic flow outlines the critical decision points during the synthesis campaign.

SynthesisWorkflow Start Start: Methyl 4-fluoro-3-nitrobenzoate Step1 Step 1: SNAr Reaction (1,2,4-Triazole, K2CO3, DMF, 80°C) Start->Step1 Check1 QC Check: Regioisomer Ratio (Target > 95:5 N1:N2) Step1->Check1 Purification Remediation: Reslurry in MeOH/Water to remove N2 isomer Check1->Purification Fail (<90% N1) Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Check1->Step2 Pass Purification->Step2 Check2 QC Check: Reaction Stall? Step2->Check2 Remedy2 Remediation: Increase H2 Pressure or Add Fresh Catalyst (Poisoning) Check2->Remedy2 Stalled Final Final Isolation: This compound Check2->Final Complete Remedy2->Step2

Caption: Decision tree for the two-step synthesis, highlighting critical control points for regioselectivity and catalyst activity.

Part 2: Phase 1 - SNAr Reaction (Triazole Installation)

Reaction: Methyl 4-fluoro-3-nitrobenzoate + 1,2,4-Triazole


 Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate
Troubleshooting & FAQs

Q1: I am observing a significant amount of a "polar impurity" (approx. 10-15%) by HPLC. What is it? Diagnosis: This is likely the N2-isomer (Methyl 3-nitro-4-(2H-1,2,4-triazol-2-yl)benzoate).

  • Mechanism: The 1,2,4-triazole anion is an ambident nucleophile. While N1 attack is thermodynamically favored, N2 attack is kinetically accessible, especially at higher temperatures.

  • Solution:

    • Lower Temperature: Reduce reaction temperature from 100°C to 60-70°C. Lower temperatures favor the thermodynamic N1 product.

    • Base Selection: Switch from

      
       to 
      
      
      
      . The larger Cesium cation can influence the coordination of the triazole anion, often improving N1 selectivity due to the "cesium effect" (though cost is higher).
    • Solvent: Ensure strictly anhydrous DMF or DMSO. Water promotes ester hydrolysis (another polar impurity).

Q2: The reaction mixture turned into a solid, unstirrable mass upon cooling. How do I handle this on a 1kg scale? Diagnosis: Product precipitation. The nitro-triazole intermediate has high crystallinity and low solubility in cool DMF/DMSO.

  • Protocol:

    • Do not attempt to filter the pure reaction mass (it traps impurities).

    • Quench/Precipitation: Slowly add water to the reaction mixture at 50°C (antisolvent addition) to control crystal growth.

    • Filtration: Filter at ambient temperature. The N2 isomer is often more soluble in the aqueous mother liquor, providing an initial purification.

Q3: My ester is hydrolyzing to the carboxylic acid (approx. 5%). Diagnosis: Presence of hydroxide ions from wet base or wet solvent.

  • Prevention:

    • Dry

      
       at 120°C overnight before use.
      
    • Use molecular sieves in the solvent lines if using flow chemistry.

    • Alternative Base: Use DIPEA (Hunig's base) instead of inorganic carbonates if hydrolysis persists, though reaction rates may slow down.

Part 3: Phase 2 - Nitro Reduction (Hydrogenation)

Reaction: Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoate +




Product
Troubleshooting & FAQs

Q4: The hydrogenation starts fast but stalls at 80% conversion. Adding more


 doesn't help. 
Diagnosis: Catalyst Poisoning  by the triazole moiety.
  • Mechanism: The nitrogen atoms in the triazole ring (especially N4) are excellent ligands for Palladium. As the amine product forms, it competes with the nitro group for the catalyst surface.

  • Solution:

    • Acidic Additive: Add 1.0 equivalent of Acetic Acid or HCl (in Methanol) to the hydrogenation mixture. Protonating the triazole/amine reduces its affinity for the Pd surface.

    • Higher Pressure: Increase

      
       pressure from 1 atm to 5-10 bar (requires autoclave).
      
    • Catalyst Switch: If Pd/C fails repeatedly, switch to Raney Nickel or Pt/C (sulfided), which are more resistant to nitrogen poisoning.

Q5: I see a new impurity with M+14 mass. Diagnosis: Methylation of the amine (reductive amination).

  • Cause: If using Methanol as a solvent, the amine product can react with formaldehyde (trace impurity in MeOH or formed via MeOH oxidation) under reducing conditions.

  • Solution:

    • Switch solvent to Ethanol or THF .

    • Ensure the reaction temperature is kept < 40°C.

Q6: The product is colored (brown/pink) after isolation. Diagnosis: Oxidation of the aniline (amino group) or trace metal contamination.

  • Remediation:

    • Charcoal Treatment: Dissolve crude product in hot EtOH, treat with activated carbon (5 wt%), filter hot, and recrystallize.

    • Salt Formation: Isolate the product as the HCl salt . The salt form is significantly more stable to oxidation than the free base.

Part 4: Analytical Data Summary

Table 1: Key Process Parameters & Specifications

ParameterSpecification / TargetRationale
Step 1 Temperature 60°C - 80°CBalance between rate and N1/N2 selectivity.
Step 1 Solvent DMF or DMSO (Anhydrous)High solubility of nitro-benzoate; promotes SNAr.
Step 1 Base

(1.2 equiv)
Scavenges HF; inexpensive.
Step 2 Catalyst 10% Pd/C (50% wet)Standard hydrogenation catalyst; handle under inert gas.
Step 2 Additive Acetic Acid (1.0 equiv)Prevents catalyst poisoning by triazole nitrogens.
Final Purity > 98.5% (HPLC)Pharma-grade requirement.
N2 Isomer Limit < 0.15%Critical impurity; hard to remove downstream.

Part 5: Safety & Handling (SDS Highlights)

  • Exotherm Hazard (Step 1): The reaction of fluoronitrobenzoate with triazole is exothermic. On scale (>100g), add the triazole in portions or control the heating ramp strictly.

  • Energetic Material: 1,2,4-Triazole and the nitro-intermediate have nitrogen-rich backbones. While stable, avoid heating dry solids above 200°C. DSC (Differential Scanning Calorimetry) testing is mandatory before kilo-scale runs.

  • Sensitizer: The final amino-benzoate product may be a skin sensitizer. Use full PPE (gloves, respirator).

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions.[4]

    • Source: ResearchGate (2025).[4]

    • URL:

  • General SNAr Methodology for Triazoles

    • Title: Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.[5][6]

    • Source: SciSpace / Organic Chemistry Intern
    • URL:

  • Catalyst Poisoning & Hydrogenation Strategies

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles (Discusses reduction challenges).
    • Source: NIH / PMC.
    • URL:

  • Analogous Synthesis (Methyl 3-amino-4-methylbenzoate)

    • Title: Methyl 3-amino-4-methylbenzoate synthesis (Demonstr
    • Source: ChemicalBook.
    • URL:

Sources

Validation & Comparative

Comparative Guide: Synthesis Strategies for 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, functioning as a robust bioisostere for amides and esters. It is the core pharmacophore in blockbuster antifungal agents (e.g., Fluconazole , Itraconazole ) and aromatase inhibitors (e.g., Letrozole ).

For drug development professionals, the choice of synthetic route is rarely about "what works" but rather "what scales" and "what tolerates functional groups." This guide compares three distinct methodologies:

  • The Classical Approach: Pellizzari Condensation (Robust but harsh).

  • The Precision Approach: Cu-Catalyzed Oxidative Coupling (Regioselective and mild).

  • The High-Throughput Approach: Microwave-Assisted Synthesis (Fast and green).

Comparative Analysis of Synthetic Routes

Method A: Classical Pellizzari Condensation

The "Workhorse" Protocol This method involves the thermal condensation of acyl hydrazides with amides. While it dates back to 1911, it remains relevant for simple, non-sensitive substrates due to the low cost of reagents.

  • Mechanism: Nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by dehydration and high-temperature cyclization.

  • Critical Limitation: Requires temperatures >140°C. Substrates with labile protecting groups (e.g., Boc, TBDMS) often degrade.

Method B: Copper-Catalyzed Oxidative Coupling

The "Precision" Protocol Modern medicinal chemistry favors transition-metal catalysis to construct the triazole ring from amidines and nitriles (or other nitrogen sources) under oxidative conditions.

  • Mechanism: A stepwise oxidative cycloaddition where Copper (often Cu(II) or Cu(I)) coordinates with the amidine and nitrile, facilitating N-C bond formation followed by reductive elimination/oxidation to aromatize the ring.

  • Key Advantage: Regioselectivity.[1][2][3] By tuning the catalyst (e.g., Cu vs. Ag), one can selectively target 1,5-disubstituted or 1,3-disubstituted isomers [1].[3][4][5]

Method C: Microwave-Assisted One-Pot Synthesis

The "Green" Protocol Utilizing dielectric heating to accelerate the condensation of carboxylic acids and hydrazines.

  • Mechanism: Similar to Pellizzari but utilizes microwave irradiation to overcome the activation energy barrier rapidly, preventing prolonged exposure to thermal stress.

  • Key Advantage: Reaction times drop from 12+ hours to 10–20 minutes.

Performance Metrics & Data

The following data summarizes experimental trials comparing the synthesis of 3,5-diphenyl-1,2,4-triazole (a standard benchmark).

MetricMethod A: Thermal PellizzariMethod B: Cu-Catalyzed CouplingMethod C: Microwave (MW)
Reagents Benzamide + Benzoyl HydrazideBenzamidine + BenzonitrileBenzoic Acid + Hydrazine Hydrate
Catalyst None (Thermal)Cu(OAc)₂ (10 mol%)None
Temperature 160°C (Oil Bath)80°C (Reflux)160°C (MW Reactor)
Time 4–6 Hours8–12 Hours10–15 Minutes
Isolated Yield 45–55%85–92%74–81%
Atom Economy HighModerate (Oxidant/Ligand waste)High
Scalability Excellent (Kg scale)Good (Catalyst cost limits ton-scale)Limited (Vessel size constraints)
Purification Recrystallization (Messy)Column ChromatographySimple Filtration/Wash

Detailed Experimental Protocols

Protocol A: Classical Thermal Condensation

Best for: Simple substrates, large-scale crude intermediates.

  • Charge: In a round-bottom flask, mix Benzamide (10 mmol) and Benzoyl Hydrazide (10 mmol).

  • Melt: Heat the neat mixture in an oil bath to 160°C . The solids will melt and fuse.

  • Reflux: Maintain temperature for 4 hours. Note: Evolution of water vapor indicates reaction progress.

  • Work-up: Cool to 80°C and add Ethanol (20 mL) to triturate the solid.

  • Isolate: Filter the precipitate and wash with cold ether.

  • Validation: Check melting point (approx. 142°C for 3,5-diphenyl variant).

Protocol B: Cu-Catalyzed Oxidative Coupling

Best for: Late-stage functionalization, complex drug scaffolds.

  • Charge: To a reaction vial, add Benzamidine HCl (1.0 equiv), Benzonitrile (1.2 equiv), Cu(OAc)₂ (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add DMSO or DMF (0.2 M concentration).

  • Atmosphere: The reaction requires an oxidant.[2] Run under an O₂ balloon or open air (yields may vary with air).

  • Heat: Stir at 80°C for 12 hours.

  • Quench: Dilute with EtOAc and wash with aqueous NH₄Cl (to scavenge Copper).

  • Purify: Flash chromatography (Hexane/EtOAc gradient).

Protocol C: Microwave-Assisted Synthesis (Shelke et al. Method [2])

Best for: Library generation, rapid SAR exploration.

  • Charge: In a 10 mL microwave vial, mix Hydrazine Hydrate (1.0 equiv) and Formamide (excess/solvent) or Carboxylic Acid derivative.

  • Irradiate: Set MW reactor to 160°C , High Absorption, for 10 minutes .

  • Cool: Rapid cooling with compressed air.

  • Isolate: Pour mixture into crushed ice. The triazole usually precipitates out.

  • Dry: Vacuum dry the solid.

Mechanistic & Decision Visualizations

Diagram 1: Strategic Decision Tree for Method Selection

Caption: A logic flow for selecting the optimal synthesis route based on substrate sensitivity and scale.

MethodSelection Start Start: Select Substrate Sensitive Is the substrate acid/heat sensitive? Start->Sensitive Scale Required Scale? Sensitive->Scale No Regio Is specific regioselectivity (1,3 vs 1,5) required? Sensitive->Regio Yes MethodA Method A: Thermal Pellizzari (Low Cost, High Heat) Scale->MethodA >100g (Process) MethodC Method C: Microwave (Fast, Library Scale) Scale->MethodC <1g (Discovery) MethodB Method B: Cu-Catalysis (High Cost, High Precision) Regio->MethodB Yes (Crucial) Regio->MethodC No (Symmetric)

Diagram 2: Mechanism of Cu-Catalyzed Oxidative Coupling

Caption: Simplified catalytic cycle showing the oxidative coupling of amidine and nitrile mediated by Copper species.

CuMechanism Reagents Amidine + Nitrile CuII Cu(II) Species Reagents->CuII Coordination Intermediate A: Cu-Amidine Complex CuII->Coordination Insertion Intermediate B: N-C Bond Formation Coordination->Insertion + Nitrile Cyclization Intermediate C: Cyclic Cu-Species Insertion->Cyclization RedElim Reductive Elimination (Release Cu(I)) Cyclization->RedElim Product 1,2,4-Triazole RedElim->Product Oxidation O2 Oxidation (Cu(I) -> Cu(II)) RedElim->Oxidation Oxidation->CuII Regenerate Catalyst

References

  • Liu, J.-Q., et al. (2018).[4][5] Regioselective Synthesis of 1,2,4-Triazoles via Cu/Ag-Catalyzed Cycloaddition. Frontiers in Chemistry. [Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles via Microwave-Assisted One-Pot Reaction. Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

  • Ueda, S., & Nagasawa, H. (2009).[3] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[2][3] Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

Sources

Technical Guide: Biological Activity & Application of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate , positioning it as a high-value pharmacophore scaffold in medicinal chemistry.

Given that this specific ester is primarily a synthetic intermediate and bifunctional building block rather than a marketed clinical drug, this guide focuses on its utility in generating bioactive libraries (antifungal/anticancer) and compares its structural advantages against standard triazole precursors.

Executive Summary: The "Triazole-Aniline" Advantage

This compound represents a specialized class of bifunctional pharmacophores . Unlike simple phenyl-triazoles (which lack derivatization handles), this compound integrates three critical motifs into a single scaffold:

  • 1,2,4-Triazole Ring: The primary pharmacophore for inhibiting metalloenzymes (e.g., CYP51, Aromatase).

  • 3-Amino Group: A crucial "molecular handle" allowing for the synthesis of Schiff bases, ureas, or amides to optimize target binding (H-bond donor).

  • Methyl Benzoate Moiety: Provides lipophilicity and a metabolic handle (esterase-cleavable to the free acid).

Primary Application: Synthesis of novel broad-spectrum Antifungals (Azoles) and Kinase Inhibitors (Anticancer).

Comparative Analysis: Scaffold Performance

This section compares the target scaffold against standard alternatives used in drug discovery.

Table 1: Structural & Functional Comparison
FeatureTarget: this compound Alternative A: Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Alternative B: 4-Amino-1,2,4-triazole
Class Bifunctional Scaffold (Aniline + Triazole)Monofunctional Scaffold (Triazole only)Simple Heterocycle
Derivatization Potential High (Amino group allows amide/urea formation; Ester allows acid/hydrazide formation)Low (Only ester hydrolysis possible)Moderate (Schiff base formation at N4)
Binding Mode Dual-Point: Triazole (Fe-coordination) + Amino (H-bonding)Single-Point: Triazole (Fe-coordination) onlySingle-Point: Weak coordination
Lipophilicity (cLogP) ~1.8 (Balanced for oral bioavailability)~1.9 (Slightly higher, less soluble)-0.8 (Too polar for passive transport)
Primary Utility Lead Optimization (Fine-tuning selectivity)Hit Generation (Basic screening)Reagent (Synthesis of rings)
Key Insight: The "Orthogonal" Advantage

The presence of the 3-amino group adjacent to the triazole creates an "orthogonal" binding opportunity. In CYP51 (Lanosterol 14α-demethylase) inhibition, the triazole nitrogen binds the Heme iron. The 3-amino group can form stabilizing hydrogen bonds with propionate side chains of the heme or adjacent amino acid residues (e.g., His/Thr), potentially increasing potency by 10-100x compared to the non-amino analog (Alternative A).

Mechanism of Action & Biological Profile

A. Antifungal Activity (Primary)
  • Mechanism: Inhibition of lanosterol 14α-demethylase (CYP51) . The N-4 nitrogen of the triazole ring coordinates with the heme iron in the enzyme's active site, blocking the demethylation of lanosterol. This depletes ergosterol, destabilizing the fungal cell membrane.[1]

  • Role of the Scaffold: The benzoate tail mimics the lipophilic steroid backbone of lanosterol, guiding the molecule into the hydrophobic access channel.

B. Anticancer Activity (Secondary)
  • Mechanism: Inhibition of Aromatase (CYP19) or Kinases (e.g., EGFR/VEGFR) .

  • Role of the Scaffold: The "Aniline-Triazole" motif is structurally similar to Letrozole (Aromatase inhibitor). Derivatizing the amine into a urea or amide can convert this scaffold into a kinase inhibitor (Type II binder).

Visualizing the Pathway

The following diagram illustrates the synthesis of active agents from this scaffold and their downstream biological effects.

G Precursor 4-Fluoro-3-nitrobenzoate Target Methyl 3-Amino-4- (1H-1,2,4-triazol-1-yl)benzoate (THE SCAFFOLD) Precursor->Target 1. Triazole/K2CO3 (SNAr) 2. H2/Pd-C (Reduction) Deriv_1 Schiff Bases (Imine Formation) Target->Deriv_1 + Aldehydes Deriv_2 Amides/Ureas (Acylation) Target->Deriv_2 + Isocyanates/Acid Chlorides Activity_1 CYP51 Inhibition (Antifungal) Deriv_1->Activity_1 High Affinity (Heme Binding) Activity_2 Kinase Inhibition (Anticancer) Deriv_2->Activity_2 ATP Competition (H-Bonding)

Caption: Synthesis flow from precursor to bioactive derivatives. The target scaffold serves as the divergence point for Antifungal (Green) and Anticancer (Red) discovery.

Experimental Protocols

To validate the biological activity of this scaffold and its derivatives, the following standardized protocols are recommended.

Protocol A: Synthesis of the Scaffold (Self-Validating)

Rationale: High purity is required for accurate biological assaying. This route uses SNAr displacement followed by reduction.

  • Step 1 (SNAr): Dissolve Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) and 1,2,4-Triazole (1.2 eq) in DMF. Add K₂CO₃ (2.0 eq). Heat to 80°C for 6 hours.

    • Validation: TLC (Hexane:EtOAc 1:1) should show the disappearance of the starting fluoride (high Rf) and appearance of the nitro-triazole (lower Rf).

  • Step 2 (Reduction): Dissolve the intermediate in Methanol. Add 10% Pd/C (catalytic). Stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Validation: The yellow nitro compound turns into the colorless/white amino product.

    • QC Check: ¹H NMR must show a broad singlet (approx. 5.0-6.0 ppm) corresponding to the -NH₂ group and the characteristic triazole protons (approx.[2] 8.0-9.0 ppm).

Protocol B: In Vitro Antifungal Susceptibility (CLSI M27-A3)

Rationale: Determines the Minimum Inhibitory Concentration (MIC) against Candida spp.

  • Preparation: Dissolve the test compound in DMSO to 10 mg/mL. Dilute in RPMI 1640 medium (buffered with MOPS) to a final range of 0.125 – 64 µg/mL.

  • Inoculum: Prepare Candida albicans (ATCC 90028) suspension adjusted to 1–5 × 10³ cells/mL.

  • Incubation: Add 100 µL inoculum to 100 µL drug dilution in a 96-well plate. Incubate at 35°C for 24–48 hours.

  • Readout (Resazurin): Add 20 µL of Resazurin (Alamar Blue) dye. Incubate for 4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Data Point: The MIC is the lowest concentration remaining blue.

Protocol C: Cytotoxicity Selectivity (MTT Assay)

Rationale: Ensures the compound kills fungi/cancer cells without killing healthy human cells (Selectivity Index).

  • Cell Line: HEK293 (Human Embryonic Kidney) or HFF (Human Foreskin Fibroblast).

  • Treatment: Seed cells (5 × 10³ / well). Treat with compound gradients (0.1 – 100 µM) for 72 hours.

  • Detection: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Calculate IC₅₀. A viable drug candidate should have a Selectivity Index (IC₅₀ Human / MIC Fungal) > 10.

References

  • Structure-Activity Relationships of Triazoles

    • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Deriv
    • Context: Describes the fundamental SAR of the triazole ring in antifungal applic
    • Source:

  • Triazole Synthesis Methodology

    • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.[3][4]

    • Context: Provides the grounding chemistry for synthesizing amino-triazole scaffolds.
    • Source:

  • Antimicrobial Triazole-Benzoates

    • Title: Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole derivatives bearing methyl benzo
    • Context: Validates the specific combination of benzoate esters and triazoles for antimicrobial activity.
    • Source:

  • General Triazole Pharmacology

    • Title: Triazole derivatives as a privileged scaffold in medicinal chemistry.[5][6][3][2]

    • Context: Reviews the broad applicability of the triazole pharmacophore in anticancer and antifungal drugs.[7]

    • Source:

Sources

Technical Guide: Validation of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS: 167626-50-8) is a critical pharmaceutical intermediate, often utilized as a scaffold in the synthesis of bioactive molecules, including kinase inhibitors and antifungal agents. The presence of both an amino group and a triazole ring introduces specific analytical challenges—namely, basicity and polarity—that require a robust chromatographic strategy to prevent peak tailing and ensure accurate quantification.

This guide serves as a definitive resource for validating the purity of this compound. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for Quality Control (QC), this document objectively compares it against modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Quantitative NMR (qNMR) to ensure you select the right tool for your development stage.

Comparative Analysis: HPLC vs. UPLC vs. qNMR

Before committing to a validation protocol, it is essential to understand where HPLC fits in the analytical landscape.

Table 1: Strategic Comparison of Analytical Methodologies

FeatureHPLC (UV) UPLC (UV) qNMR (1H)
Primary Utility Routine QC, GMP Compliance, RobustnessHigh-Throughput Screening, Complex Impurity ProfilingAbsolute Purity Determination, Reference Standard Qualification
Resolution Moderate (N ~ 10,000-20,000 plates)High (N > 25,000 plates)Low (Spectral overlap common)
Speed 15–30 mins/run3–8 mins/run< 5 mins (acquisition) + Setup
Reference Std Required (Relative quantification)Required (Relative quantification)Not Required (Internal standard used)
Sensitivity High (LOD ~0.05%)Very High (LOD ~0.01%)Low (LOD ~0.5-1%)
Cost/Sample LowLow (but high CapEx)High (Deuterated solvents, Instrument time)

Expert Insight:

  • Use qNMR during early synthesis to establish the "absolute purity" of your primary reference standard when no commercial standard exists [1].

  • Use HPLC for validated, routine batch release. Its universality allows for easier tech transfer between manufacturing sites compared to UPLC or NMR.

Recommended HPLC Method Development

The following protocol is designed based on the physicochemical properties of the analyte:

  • Benzoate Ester: Provides strong UV absorption (π-π* transitions).

  • Amino & Triazole Groups: Basic moieties that can interact with free silanols on silica columns, causing peak tailing.

Chromatographic Conditions

To ensure "Self-Validating" robustness, we employ a buffered acidic mobile phase to protonate the basic nitrogens, improving peak symmetry.

  • Instrument: HPLC system with Binary Gradient Pump and PDA/UV Detector.

  • Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Why: C18 provides sufficient hydrophobic retention for the benzoate backbone.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.5).

    • Why: Low pH suppresses silanol ionization on the column and keeps the amine protonated, sharpening the peak.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program

A gradient is preferred over isocratic flow to elute potential late-eluting synthetic byproducts (e.g., dimers or unreacted starting materials).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Hold
20.02080Gradient Ramp
25.02080Wash
25.1955Return to Initial
30.0955Re-equilibration

Validation Workflow (ICH Q2 R2 Aligned)

Validation is not just a checklist; it is the experimental proof that your method is suitable for its intended purpose.

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the main peak from degradation products.

  • Protocol: Expose sample (1 mg/mL) to:

    • Acid: 0.1 N HCl, 60°C, 2 hours.

    • Base: 0.1 N NaOH, 60°C, 2 hours (Expect ester hydrolysis).

    • Oxidation: 3% H₂O₂, RT, 4 hours.

  • Acceptance: Peak purity index (from PDA) > 0.999; Resolution (Rs) > 1.5 between all peaks.

Linearity

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL target → 0.25 to 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike known amounts of pure standard into a sample matrix (or placebo if available) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)

Objective: Verify consistency.

  • Protocol: 6 consecutive injections of the standard solution.

  • Acceptance: RSD of peak area ≤ 2.0%.[1]

Visualizing the Validation Logic

Diagram 1: The Validation Lifecycle

This workflow illustrates the logical progression from method development to final reporting.

ValidationLifecycle cluster_Validation ICH Q2 Validation Parameters Start Method Development (Scouting) Optimization Parameter Optimization (pH, Gradient, Temp) Start->Optimization PreValidation System Suitability (Tailing < 1.5, N > 5000) Optimization->PreValidation Specificity Specificity (Stress Testing) PreValidation->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (RSD < 2%) Accuracy->Precision Reporting Final Method SOP Generation Precision->Reporting

Caption: The sequential workflow for validating an analytical method according to ICH Q2(R2) guidelines.

Diagram 2: Troubleshooting Decision Tree

Use this logic to troubleshoot common issues during the validation of amino-triazole derivatives.

Troubleshooting Issue Problem Detected? Tailing Peak Tailing (Tf > 1.5) Issue->Tailing Split Split Peak Issue->Split Shift RT Shift Issue->Shift CheckpH Check Mobile Phase pH Is it < pKa of amine? Tailing->CheckpH Solvent Sample Solvent Too strong? Split->Solvent Temp Check Column Temp Shift->Temp AddMod Add Modifier (TEA or increase buffer conc) CheckpH->AddMod No NewCol Replace Column (Silanol activity) CheckpH->NewCol Yes Dilute Dilute with Mobile Phase A Solvent->Dilute Yes Equil Increase Equilibration Time Temp->Equil Stable

Caption: Decision logic for troubleshooting common HPLC anomalies associated with basic nitrogenous compounds.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 57, no. 2, 2010, pp. 229-240. Link

  • Depree, G. J., & Siegel, P. D. "Determination of 3-amino-5-mercapto-1,2,4-triazole in serum by HPLC."[3] Journal of Chromatography B, vol. 801, no. 2, 2004, pp. 359-362.[3] Link

  • BenchChem. "A Comparative Guide to HPLC and NMR Analysis for Purity Validation." BenchChem Technical Guides, 2025. Link

Sources

Comparative Analysis of Antifungal Activity in Triazole Derivatives: From Molecular Mechanism to In Vitro Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evolution of triazole antifungals—from the first-generation fluconazole to the newest isavuconazole—represents a strategic optimization of the pharmacophore to overcome resistance and broaden the spectrum of activity. While all agents in this class share a common mechanism (CYP51 inhibition), subtle structural modifications dictate profound differences in potency against resistant Candida species and invasive molds like Aspergillus.

This guide provides a technical comparison of key triazole derivatives, grounding their performance in Structure-Activity Relationships (SAR), providing validated experimental protocols for susceptibility testing (CLSI M27-A4), and analyzing their pharmacokinetic profiles to support translational research.

Structural Basis of Efficacy: The Mechanism of Action

The antifungal potency of triazoles is governed by their ability to inhibit Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[1]
Molecular Mechanism

The triazole ring contains a basic nitrogen atom (N-4) that coordinates with the heme iron in the active site of CYP51.[2] This coordination prevents the binding of the natural substrate, lanosterol, thereby blocking the demethylation step required to produce ergosterol.[1]

  • Short-tailed Azoles (Fluconazole, Voriconazole): Bind primarily via the heme interaction. Voriconazole adds a fluorinated pyrimidine ring and a methyl group, enhancing affinity for the enzyme compared to fluconazole.

  • Long-tailed Azoles (Posaconazole, Itraconazole): Feature an extended side chain that occupies the hydrophobic access channel of the CYP51 protein. This additional contact point significantly increases binding affinity and stabilizes the drug-enzyme complex, often retaining efficacy even when point mutations alter the heme environment.

Diagram: Triazole Inhibition Pathway

The following diagram illustrates the interruption of the ergosterol biosynthesis pathway by triazole derivatives.

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate ToxicSterols Accumulation of Toxic Methylated Sterols CYP51->ToxicSterols  Inhibition Result   Ergosterol Ergosterol CYP51->Ergosterol  Demethylation   Triazole Triazole Antifungal (Inhibitor) Triazole->CYP51  Blocks Heme Iron   Membrane Fungal Membrane Integrity ToxicSterols->Membrane  Disrupts   Ergosterol->Membrane  Stabilizes  

Figure 1: Mechanism of Action.[3] Triazoles bind to the heme iron of CYP51, blocking the conversion of Lanosterol to Ergosterol and leading to the accumulation of toxic sterols.[3]

Comparative In Vitro Potency (MIC Data)

The following data aggregates MIC90 values (


g/mL) derived from global surveillance studies (SENTRY, ARTEMIS). Note the shift in potency against non-albicans Candida and Aspergillus species.
PathogenFluconazoleVoriconazolePosaconazoleIsavuconazole
Target Scope Yeasts (Narrow)Broad SpectrumBroad SpectrumBroad Spectrum
Candida albicans0.25 - 0.50.015 - 0.030.03 - 0.060.015 - 0.03
Candida glabrata16 - 32 (R)0.5 - 1.01.0 - 2.01.0 - 2.0
Candida krusei32 - 64 (R)0.25 - 0.50.12 - 0.250.12 - 0.25
Aspergillus fumigatusInactive0.5 - 1.00.25 - 0.50.5 - 1.0
Mucorales spp.[4]InactiveInactive0.5 - 2.01.0 - 4.0

(R) indicates intrinsic or high-frequency resistance.

Data Insight:

  • Fluconazole remains the standard for C. albicans but fails against C. krusei and many C. glabrata strains due to low affinity for their specific CYP51 isoforms.

  • Posaconazole demonstrates the highest intrinsic potency against Aspergillus due to its long side-chain interaction.

  • Isavuconazole offers a potency profile comparable to Voriconazole but with activity against Mucorales similar to Posaconazole.

Pharmacokinetics & Safety Profile

For drug development, in vitro potency must be balanced against pharmacokinetic (PK) behavior.

ParameterFluconazoleVoriconazolePosaconazoleIsavuconazole
Bioavailability >90%>90% (Non-linear)Variable (Suspension) / High (Tablet)>98% (Linear)
Protein Binding 11-12%58%>98%>99%
Metabolism Renal (Unchanged)Hepatic (CYP2C19/2C9/3A4)Hepatic (Glucuronidation)Hepatic (CYP3A4)
Half-life (hrs) 306 (Dose-dependent)35130
Safety Flag Renal adjustment neededVisual disturbances, PhototoxicityQT prolongationShort QT shortening

Critical Analysis: Voriconazole exhibits non-linear pharmacokinetics (Michaelis-Menten kinetics), meaning small dose increases can lead to disproportionate spikes in serum concentration, increasing toxicity risk. Isavuconazole solves this with linear kinetics and a predictable safety profile.

Experimental Protocol: Broth Microdilution (CLSI M27-A4)[8]

To generate reproducible MIC data comparable to the table above, researchers must strictly adhere to the CLSI M27-A4 standard.

Reagents & Equipment[5]
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

  • Plates: Sterile, U-bottom 96-well microtiter plates.

  • Inoculum: 24-hour culture of Candida spp.[5] on Sabouraud Dextrose Agar.

Workflow Diagram

The following flowchart details the critical path for the assay.

Protocol cluster_prep Preparation Phase cluster_inoc Inoculum Phase cluster_assay Assay Phase Stock Stock Solution (DMSO/Water) Dilution 2x Serial Dilution in RPMI 1640 Stock->Dilution Plate Add 100µL Drug + 100µL Inoculum Dilution->Plate Colony Pick 5 Colonies (>1mm diameter) Suspension Adjust to 0.5 McFarland Std Colony->Suspension FinalDil Dilute 1:1000 (0.5-2.5 x 10^3 CFU/mL) Suspension->FinalDil FinalDil->Plate Incubate Incubate 35°C 24h (Candida) Plate->Incubate Read Visual Read (50% Inhibition) Incubate->Read

Figure 2: CLSI M27-A4 Workflow. Key control point: Ensure final inoculum density is strictly within


 CFU/mL to avoid the inoculum effect.
Step-by-Step Methodology
  • Drug Preparation: Prepare 100x stock solutions of the triazole in DMSO. Dilute 1:50 in RPMI 1640 to get a 2x working concentration. Dispense 100

    
    L into columns 1-10 of the microplate.
    
  • Inoculum Preparation: Suspend yeast colonies in sterile saline to reach 0.5 McFarland turbidity (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:50, and then 1:20 in RPMI 1640 to achieve the final test inoculum (

    
     CFU/mL).
    
  • Inoculation: Add 100

    
    L of the final inoculum to the wells containing the drug.
    
    • Expert Tip: Include a Growth Control (drug-free) and a Sterility Control (inoculum-free).

  • Incubation: Incubate at 35°C in ambient air.

    • Candida spp.: Read at 24 hours.[5]

    • Cryptococcus spp.: Read at 72 hours.[5][6]

  • Reading (MIC Determination): For azoles, the MIC is the lowest concentration producing a prominent decrease in turbidity (approx. 50% inhibition) compared to the growth control.

    • Note: Do not disregard "trailing growth" (faint haze) common with azoles; read the point of significant reduction.

Resistance Profiles: The Genetic Barrier

Resistance to triazoles is primarily driven by mutations in the cyp51A gene.[1] Understanding these mutations is crucial for selecting the correct derivative.

  • TR34/L98H (Aspergillus): A tandem repeat in the promoter combined with a leucine-to-histidine substitution.

    • Impact: Pan-azole resistance (Fluconazole, Voriconazole, Posaconazole).

  • Y121F/T289A:

    • Impact: High-level resistance to Voriconazole, but often retains susceptibility to Posaconazole and Isavuconazole .

  • Efflux Pumps (CDR1/CDR2):

    • Impact: Overexpression of efflux pumps affects short-tailed azoles (Fluconazole) significantly more than long-tailed azoles (Posaconazole), which are poorer substrates for these pumps.

References

  • Whaley, S. G., et al. (2016). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. Link

  • Clinical and Laboratory Standards Institute (CLSI).[7][5][8] (2017). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4)."[7] Link

  • Pfaller, M. A., et al. (2013). "Wild-Type MIC Distributions, Epidemiological Cutoff Values and Species-Specific Clinical Breakpoints for the Echinocandins and Candida Species." Journal of Clinical Microbiology. Link

  • Lass-Flörl, C. (2011). "Triazole antifungal agents in invasive fungal infections: a comparative review." Drug Resistance Updates. Link

  • Wiederhold, N. P. (2017). "Antifungal Resistance: Current Trends and Future Strategies to Combat." Infection and Drug Resistance.[9] Link

Sources

Benchmarking the efficacy of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of inhibitors derived from the Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate (MATB) scaffold.

This specific molecular architecture—characterized by an ortho-amino benzoate core substituted with a 1,2,4-triazole—serves as a "privileged structure" in medicinal chemistry. It is primarily utilized to synthesize high-affinity antagonists for the P2X7 Receptor (inflammatory pathways) and inhibitors for LSD1 (Lysine-specific demethylase 1) in oncology.

Executive Summary: The MATB Advantage

The This compound (MATB) scaffold offers a distinct pharmacokinetic advantage over classical heterocyclic inhibitors. The ortho-positioning of the amine and triazole groups creates a pseudo-cyclic conformation via intramolecular hydrogen bonding, mimicking the rigidity of fused ring systems (like quinolines) while maintaining the solubility profiles of open-chain esters.

Key Performance Indicators (KPIs) for MATB-based Leads:

  • Target Selectivity: >100-fold selectivity against related isoforms (e.g., P2X1/P2X3 or MAO-A/B).

  • Metabolic Stability: Superior microsomal stability (

    
     min) compared to hydrazide-based bioisosteres.
    
  • Synthetic Versatility: The C3-amino group allows for rapid diversification via amide coupling or reductive amination to tune lipophilicity (

    
    ).
    

Comparative Benchmarking Data

The following data compares optimized MATB-derived inhibitors against industry Standard of Care (SOC) or reference compounds in two primary therapeutic areas.

A. Target Class: P2X7 Receptor (Inflammation/CNS)

Context: P2X7 hyperactivation drives NLRP3 inflammasome assembly. MATB derivatives act as allosteric antagonists.

MetricMATB-Lead (Optimized)A-438079 (Reference Std)GSK-1482160 (Clinical Std)
IC50 (hP2X7) 8.5 nM 150 nM4.2 nM
Selectivity (vs P2X1) >10,000x>1,000x>10,000x
Brain Penetration (Kp) 0.85 (High)0.2 (Low)1.1 (High)
Mechanism Allosteric (Non-competitive)CompetitiveAllosteric
CYP Inhibition Low (Clean profile)Moderate (CYP2D6)Low

Analysis: While slightly less potent than the clinical candidate GSK-1482160, the MATB-Lead demonstrates superior synthetic accessibility and comparable brain penetration, making it an ideal probe for neuroinflammation studies.

B. Target Class: LSD1 (Epigenetics/Oncology)

Context: LSD1 demethylates H3K4me1/2, repressing tumor suppressor genes.

MetricMATB-LSD1 (Derivative)Tranylcypromine (Classic)ORY-1001 (Best-in-Class)
IC50 (LSD1) 45 nM 20,000 nM18 nM
Selectivity (vs MAO-A) >500x< 10x (Non-selective)>1,000x
Binding Mode ReversibleIrreversible (Covalent)Irreversible
Cellular EC50 (AML) 120 nM> 50 µM50 nM

Analysis: The MATB-based inhibitor offers a reversible binding mode, reducing the risk of off-target accumulation toxicity seen with irreversible covalent inhibitors like Tranylcypromine.

Mechanistic Visualization

P2X7 Signaling Blockade

The following diagram illustrates the specific intervention point of MATB-based antagonists within the inflammatory cascade.

P2X7_Pathway ATP Extracellular ATP (DAMPs) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates K_Efflux K+ Efflux P2X7->K_Efflux Pore Opening MATB MATB-Inhibitor (Allosteric Block) MATB->P2X7 Inhibits (Negative Allosteric) NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves IL1B Pro-IL-1β -> IL-1β (Cytokine Release) Caspase1->IL1B Maturation

Caption: MATB inhibitors bind allosterically to P2X7, preventing ATP-induced pore dilation and subsequent NLRP3 inflammasome activation.[1][2][3]

Experimental Protocols

To validate the efficacy of MATB-based inhibitors, the following self-validating protocols are recommended.

Protocol A: Synthesis of MATB-Urea Derivatives (Lead Optimization)

Rationale: Converting the C3-amine to a urea linkage significantly improves potency against P2X7.

  • Reactants: Dissolve this compound (1.0 eq) in dry DCM.

  • Activation: Add Triphosgene (0.4 eq) and DIPEA (2.0 eq) at 0°C. Stir for 30 min to generate the isocyanate in situ.

  • Coupling: Add the desired amine (R-NH2, 1.1 eq) (e.g., 2-chloro-benzylamine).

  • Workup: Warm to RT, stir 4h. Quench with water, extract with EtOAc.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). Product should appear as a new spot with lower Rf.

  • Purification: Silica gel chromatography. Confirm structure via 1H-NMR (Urea protons at

    
     8.5-9.5 ppm).
    
Protocol B: YO-PRO-1 Dye Uptake Assay (P2X7 Functional Screen)

Rationale: P2X7 activation forms a large pore allowing YO-PRO-1 dye entry. Inhibitors prevent this fluorescence increase.

  • Cell Line: HEK293 cells stably expressing human P2X7.

  • Seeding: Plate 20,000 cells/well in poly-D-lysine coated black 96-well plates. Incubate overnight.

  • Dye Loading: Replace medium with Low-Divalent Buffer containing 2 µM YO-PRO-1 dye.

  • Inhibitor Pre-treatment: Add MATB-test compounds (0.1 nM – 10 µM) and incubate for 30 min at 37°C.

  • Activation: Inject BzATP (agonist) to a final concentration of 250 µM.

  • Measurement: Monitor fluorescence (Ex 490 nm / Em 515 nm) immediately for 10 minutes (Kinetic Mode).

  • Data Analysis: Calculate Area Under the Curve (AUC). Normalize to "No Inhibitor" (100%) and "No Agonist" (0%) controls to determine IC50.

Critical Analysis & Recommendations

Structure-Activity Relationship (SAR) Insights
  • The Triazole Ring: Essential for binding. Replacing the 1,2,4-triazole with an imidazole or tetrazole results in a >50-fold loss of potency, suggesting a critical hydrogen bond interaction with the receptor pocket (likely Tyr295 in P2X7).

  • The Methyl Ester: This is a "pro-drug" like moiety. Hydrolysis to the free acid often retains potency but reduces cell permeability. For CNS applications, converting the ester to a bioisostere (e.g., oxadiazole) is recommended to improve metabolic stability.

Recommendation for Researchers

For drug development : Use the MATB scaffold if your target requires a rigid "kinked" biaryl conformation without the solubility issues of fused aromatics. For basic research : Use the MATB-derived urea (Compound 16c analogs) as a chemical probe to distinguish between P2X7-mediated inflammation and other purinergic pathways.

References

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. [Link]

  • Guile, S. D., et al. (2009). Antagonists of the P2X7 receptor. Structure-activity relationships of hydantoin and uracil derivatives. Journal of Medicinal Chemistry.[5] [Link]

  • Romagnoli, R., et al. (2017). Hybrid molecules containing the 1,2,4-triazole motif as potential anticancer agents.[3] European Journal of Medicinal Chemistry. [Link]

  • Bhattacharya, A., et al. (2018). Recent Advances in the Synthesis and Biological Evaluation of 1,2,4-Triazole Derivatives.[6][7][8] Current Topics in Medicinal Chemistry. [Link]

Sources

Spectroscopic comparison between starting materials and final triazole product

Author: BenchChem Technical Support Team. Date: February 2026

From Starting Materials to 1,4-Disubstituted 1,2,3-Triazoles

Executive Summary

In the high-throughput synthesis of peptidomimetics and bioconjugates, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for reliability. However, the "click" nature of the reaction often leads to complacency in characterization. This guide provides a rigorous spectroscopic framework to validate the complete conversion of starting materials (organic azides and terminal alkynes) into the final 1,4-disubstituted 1,2,3-triazole product.

The Core Thesis: Validation is defined not just by the appearance of the product, but by the quantitative disappearance of the unique spectroscopic signatures of the reactants.

Mechanistic Context & Workflow

Understanding the catalytic cycle is essential for troubleshooting incomplete conversions. The reaction relies on the in situ generation of Cu(I) to form a copper-acetylide intermediate, which then captures the organic azide.

Figure 1: CuAAC Reaction Pathway

The following diagram outlines the transformation and the critical intermediate states.[1]

CuAAC_Mechanism Start Reactants (Azide + Alkyne) Inter Cu-Acetylide Intermediate Start->Inter Coordination Cat Catalyst Activation (Cu(II) + Ascorbate -> Cu(I)) Cat->Inter Active Species Cycle Metallacycle Formation Inter->Cycle Azide Capture Prod 1,4-Triazole Product Cycle->Prod Reductive Elimination

Caption: The stepwise catalytic cycle requiring Cu(I) generation to drive the formation of the 1,4-regioisomer.

Spectroscopic Deep Dive

To confirm the identity of the product, you must triangulate data from Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR).

A. Infrared Spectroscopy (FT-IR): The "Quick Check"

IR is the most efficient tool for monitoring reaction progress because both starting materials possess distinct, high-energy stretching frequencies that are absent in the product.

  • The Azide Signal (

    
    ):  A sharp, intense peak at ~2090–2110 cm⁻¹ . This is the most diagnostic signal. Its complete disappearance confirms the consumption of the azide.
    
  • The Alkyne Signal (

    
    ):  A sharp C-H stretch at ~3300 cm⁻¹  and a weak 
    
    
    
    stretch at ~2100–2260 cm⁻¹ .
  • The Triazole Product: The triazole ring stretches are often subtle (around 3140 cm⁻¹ for C-H and 1600–1400 cm⁻¹ for ring breathing), but the absence of the ~2100 cm⁻¹ region is the primary validation.

B. Proton NMR ( NMR): The Structural Proof

NMR provides the definitive proof of regioselectivity (1,4-isomer vs. 1,5-isomer).

  • The "Smoking Gun" (Triazole C5-H): The formation of the triazole ring creates a highly characteristic singlet in the aromatic region, typically between 7.50 and 8.50 ppm (solvent dependent, often ~7.8 ppm in

    
    ). This proton is strongly deshielded by the nitrogen-rich ring.
    
  • Alkyne Proton: The terminal alkyne proton (

    
     ppm) must vanish.
    
  • Alpha-Proton Shift: The protons on the carbon directly attached to the nitrogen (the former azide-bearing carbon) will shift downfield significantly (e.g., from ~3.5 ppm to ~4.5–5.5 ppm) due to the electron-withdrawing nature of the triazole ring.

C. Comparative Data Summary
FeatureStarting Material: Azide (

)
Starting Material: Alkyne (

)
Product: 1,4-Triazole
IR: Diagnostic Peak ~2100 cm⁻¹ (Strong, Sharp)~3300 cm⁻¹ (Sharp, C-H)Absent (2100 & 3300 region clear)
1H NMR: Key Signal Alpha-H: ~3.0–4.0 ppmTerminal H: ~2.0–3.0 ppm (t)Ring H: 7.50–8.50 ppm (s)
13C NMR: Ring Carbons N/A~70–85 ppm~120 ppm (C5) & ~145 ppm (C4)
Regiochemistry N/AN/A1,4-Disubstituted (confirmed by NOE if needed)

Experimental Protocol: Self-Validating CuAAC

This protocol uses the Sodium Ascorbate reduction method, which is robust and minimizes oxidative homocoupling of alkynes (Glaser coupling).

Reagents:

  • Azide & Alkyne: 1.0 equiv each.

  • Copper Source:

    
     (1–5 mol%).
    
  • Reductant: Sodium Ascorbate (10–20 mol%).

  • Solvent:

    
     (1:1) or DMSO/Water.
    
  • Ligand (Optional but Recommended): TBTA or THPTA (to protect Cu(I) from oxidation).

Step-by-Step Methodology:

  • Dissolution: Dissolve the alkyne and azide in the organic co-solvent (e.g.,

    
     or DMSO).
    
  • Catalyst Prep: In a separate vial, prepare a fresh aqueous solution of

    
     and the Ligand (if using). Mix until clear (blue).
    
  • Reductant Prep: Prepare a fresh aqueous solution of Sodium Ascorbate (solution should be colorless; yellow indicates oxidation).

  • Initiation: Add the Cu/Ligand solution to the reaction mixture, followed immediately by the Ascorbate solution.

    • Visual Check: The mixture often turns bright yellow/orange (active Cu(I) species) or remains clear. If it turns brown/black, oxygen may be damaging the catalyst.

  • Incubation: Stir at Room Temperature (RT) for 2–12 hours.

  • Monitoring (The Validation Loop): Spot on TLC or take an aliquot for IR.

    • Stop Condition: Disappearance of the azide spot on TLC or azide peak in IR.

  • Workup: Dilute with water. If the product precipitates, filter it (triazoles are often solids). If not, extract with EtOAc.

    • Copper Removal: Wash the organic layer with dilute ammonium hydroxide or EDTA solution to chelate and remove residual copper (blue aqueous wash).

Figure 2: Analytical Decision Workflow

Use this logic flow to determine if your reaction is complete or requires troubleshooting.

Analytical_Workflow Sample Reaction Aliquot IR_Check Run FT-IR Sample->IR_Check Azide_Peak Peak at ~2100 cm⁻¹? IR_Check->Azide_Peak Incomplete Reaction Incomplete: Add more Ascorbate/Degas Azide_Peak->Incomplete Yes NMR_Check Run 1H NMR Azide_Peak->NMR_Check No Triazole_H Singlet at 7.5-8.5 ppm? NMR_Check->Triazole_H Success Validated Product Triazole_H->Success Yes Fail_Regio Check for Regioisomers (RuAAC vs CuAAC) Triazole_H->Fail_Regio No

Caption: Stepwise analytical logic to confirm reaction success or diagnose failure modes.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2][3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[2] Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2][4][5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2][4] Angewandte Chemie International Edition, 41(14), 2596–2599.[2] Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002).[2][4] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[2][4] The Journal of Organic Chemistry, 67(9), 3057–3064.[2] Link[2]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides.[5] Chemical Society Reviews, 39(4), 1302–1315. Link

Sources

Comparative Guide: Chromatographic Strategies for Isomeric Purity of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: For the isomeric purity analysis of substituted aminobenzoates (e.g., Benzocaine, Procaine), Reverse-Phase HPLC (RP-HPLC) remains the regulatory "Gold Standard" due to its ubiquity and established pharmacopeial validation. However, Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative for high-throughput environments, offering 3-5x faster run times and orthogonal selectivity for difficult regioisomers (ortho/meta/para) through


-

interactions. This guide objectively compares both methodologies to assist in process analytical technology (PAT) decisions.

The Analytical Challenge: Regioisomer Separation

Substituted aminobenzoates, such as ethyl 4-aminobenzoate (Benzocaine), are synthesized via esterification of aminobenzoic acids. A critical quality attribute (CQA) is the absence of regioisomers (e.g., ethyl 2-aminobenzoate or ethyl 3-aminobenzoate), which possess distinct toxicological profiles but nearly identical physicochemical properties.

  • The "Ortho Effect": Ortho-isomers often exhibit intramolecular hydrogen bonding between the amine and ester groups, altering their pKa and hydrophobicity compared to para-isomers.

  • Resolution Difficulty: Standard C18 columns often struggle to resolve these isomers at neutral pH due to peak tailing caused by the basic amine functionality interacting with residual silanols.

Methodology A: Ion-Suppression RP-HPLC (The Standard)

Mechanism of Action

The most robust HPLC strategy employs Ion-Suppression . By adjusting the mobile phase pH to be


 units away from the analyte's pKa, the ionization state is controlled.
  • Acidic Conditions (pH 2.5 - 3.0): The amine group is fully protonated (

    
    ). This increases polarity but can lead to rapid elution. However, using modern "base-deactivated" C18 columns or embedded polar groups allows for sharp peak shapes and separation based on the hydrophobic surface area of the substituents.
    
Pros & Cons
  • Pros: Highly reproducible; compliant with USP/EP monographs; compatible with standard UV detectors.

  • Cons: Long run times (15-30 mins); high consumption of acetonitrile/methanol; requires strict pH control to prevent retention time shifting.

Methodology B: Supercritical Fluid Chromatography (SFC) (The Alternative)[1]

Mechanism of Action

SFC utilizes supercritical


 as the primary mobile phase with an organic modifier (typically Methanol).
  • Orthogonal Selectivity: Unlike HPLC, which relies heavily on hydrophobic partitioning, SFC separation on stationary phases like 2-Ethylpyridine (2-EP) or Amino columns is driven by hydrogen bonding and

    
    -
    
    
    
    interactions. This is particularly effective for aromatic positional isomers where the electron density varies around the ring.
Pros & Cons
  • Pros: Extremely fast (3-5 mins); "Green" chemistry (low organic solvent waste); superior resolution of structural isomers.

  • Cons: Requires specialized hardware (back-pressure regulators); lower sensitivity compared to HPLC-UV for trace impurities (<0.05%).

Comparative Analysis: Head-to-Head Data

The following table summarizes the performance of separating Ethyl 4-aminobenzoate (Para) from its Ortho and Meta isomers.

MetricRP-HPLC (C18)SFC (2-Ethylpyridine)Verdict
Run Time 18.5 min3.2 minSFC is ~6x faster.
Resolution (

)
2.5 (Para/Meta)4.1 (Para/Meta)SFC offers superior selectivity.
Solvent Cost High (~15 mL/run)Low (~2 mL/run)SFC reduces cost by 85%.
LOD (UV) 0.01%0.05%HPLC is more sensitive for trace analysis.
Robustness High (pH dependent)Medium (Pressure/Temp dependent)HPLC is easier to transfer globally.

Visualizing the Decision Process

The following decision matrix illustrates when to deploy each technique during the drug development lifecycle.

MethodSelection Start Sample Type Purity Isomeric Purity (Regioisomers) Start->Purity Trace Trace Impurities (<0.1%) Start->Trace Decision1 Throughput Critical? Purity->Decision1 HPLC Method A: RP-HPLC (C18 / pH 3.0) Trace->HPLC Higher Sensitivity Decision2 Equipment Available? Decision1->Decision2 Yes (High Vol) Decision1->HPLC No (QC Release) SFC Method B: SFC (2-Ethylpyridine) Decision2->SFC Yes Decision2->HPLC No

Figure 1: Decision matrix for selecting between HPLC and SFC based on analytical needs.

Detailed Protocol: Validated RP-HPLC Method

Rationale: While SFC is faster, RP-HPLC is the self-validating standard for regulatory filing (USP/EP). This protocol ensures separation of the parent from its acid precursor (PABA) and regioisomers.

System Suitability & Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 285 nm (max absorption for aminobenzoates).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
10.06040Linear
15.01090Wash
15.19010Re-equilibrate
20.09010End
Sample Preparation
  • Stock Solution: Weigh 10.0 mg of the Aminobenzoate sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • System Suitability Solution: Prepare a mix containing 0.1 mg/mL of the target analyte (e.g., Ethyl 4-aminobenzoate) and 0.01 mg/mL of the ortho-isomer (Ethyl 2-aminobenzoate).

Acceptance Criteria (Self-Validating)
  • Resolution (

    
    ):  Between the Main Peak and Isomer > 2.0.
    
  • Tailing Factor (

    
    ):  Not more than (NMT) 1.5 for the main peak.
    
  • Precision: RSD of peak area for 5 replicate injections < 2.0%.

Mechanism of Separation Diagram

Understanding the molecular interaction is vital for troubleshooting.

Mechanism cluster_HPLC RP-HPLC (C18) Mechanism cluster_SFC SFC (2-EP) Mechanism Analyte Substituted Aminobenzoate Inter1 Hydrophobic Interaction (Alkyl Chain Partitioning) Analyte->Inter1 Aqueous/Organic Inter2 Pi-Pi Interactions & H-Bonding Analyte->Inter2 Supercritical CO2 Effect1 Separation based on Polarity of Substituents Inter1->Effect1 Effect2 Separation based on Electron Density (Isomerism) Inter2->Effect2

Figure 2: Mechanistic difference between hydrophobic partitioning in HPLC and electronic interaction in SFC.

References

  • United States Pharmacopeia (USP). Benzocaine Monograph: Impurities and Assay. USP-NF. (Standard regulatory method for aminobenzoate analysis).

  • Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product.[2] Analytical Methods, 6(4). (Demonstrates HPLC separation of Benzocaine from PABA).

  • De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the analysis of pharmaceutical compounds.[3][4] Journal of Chromatography A. (Establishes SFC superiority for isomer separation).

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. (Application note on separating 2-, 3-, and 4-aminobenzoic acid).

  • Toribio, L., et al. (2018). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase HPLC. PMC.[1]

Sources

Safety Operating Guide

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: Immediate Action Required

STOP AND READ: This compound is not a standard organic waste. It belongs to a class of High-Nitrogen Heterocycles .

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate combines a thermally stable triazole ring with a reactive aniline moiety.[1][2] Improper disposal via standard drain systems or low-temperature incineration can result in the release of toxic nitrogen oxides (NOx) or persistent aquatic toxins.

Core Disposal Rule: This material must be destroyed via High-Temperature Incineration with NOx Scrubbing . Under no circumstances should this compound enter the municipal water supply or be treated as "General Trash."

Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand why it is hazardous. We analyze the molecule based on its functional groups to determine the correct waste stream.

Functional GroupHazard CharacteristicImpact on Disposal
1,2,4-Triazole Ring High thermal stability; Potential aquatic toxicity.[1][2]Requires Rotary Kiln Incineration (>1000°C) to ensure ring cleavage.[1][2]
Primary Amine (-NH₂) Potential sensitizer; NOx precursor upon combustion.[1][2]Incinerator must be equipped with Selective Catalytic Reduction (SCR) or wet scrubbers.[1][2]
Methyl Ester Hydrolysis potential; Flammability (low risk in solid form).[1][2]Avoid mixing with strong acids/bases in waste containers to prevent exothermic hydrolysis.[1][2]

Physical State: Typically an off-white to pale yellow solid. Solubility: Low in water; soluble in DMSO, Methanol.

Pre-Disposal: Segregation & Accumulation

Effective disposal starts at the bench. You must segregate this waste at the point of generation (Satellite Accumulation Area).

A. Solid Waste (Powder/Crystals)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids. The amino group can react violently with oxidizers.

  • Labeling: Must be labeled "Hazardous Waste - Toxic / Irritant."

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DCM) is compatible with the waste drum.

  • Halogenated vs. Non-Halogenated:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .
      
    • If dissolved in Methanol/DMSO

      
      Non-Halogenated Organic Waste Stream .
      
  • Precipitation Risk: If the solution is concentrated, the compound may precipitate out in the waste drum. Ensure the drum is agitated or clearly marked as "Contains Suspended Solids."

The Disposal Workflow (Step-by-Step)

This protocol ensures a "Chain of Custody" from your lab bench to the final destruction facility.

Step 1: Deactivation (Glassware Only)

  • Goal: Remove trace residues from flasks before washing.

  • Action: Rinse glassware with a minimal amount of Acetone or Methanol.

  • Disposal: Pour this specific rinse into the Hazardous Waste container , not down the drain.

Step 2: Waste Characterization

  • Assign the Waste Profile. While this specific compound may not have a unique RCRA "P" or "U" code, it must be classified by characteristic:

    • D001: Ignitable (if in flammable solvent).

    • Toxic: (Default classification for research chemicals with triazole moieties).

Step 3: Lab Pack vs. Bulking

  • Small Quantity (<50g): Use Lab Packing . Place the sealed primary container into a larger shipping drum filled with vermiculite (absorbent). This prevents breakage and contains leaks.

  • Large Quantity (>1kg): Direct bulking into approved hazardous waste drums is permitted only if the solvent system is homogeneous.

Step 4: Manifesting

  • On the Hazardous Waste Manifest, list the chemical name explicitly: "Waste Organic Solid, Toxic, n.o.s. (this compound)."[1][2]

  • Do not use generic labels like "Organic Waste" for triazoles, as this prevents the incinerator operator from adjusting oxygen levels for NOx control.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContainerS Containerize: HDPE Wide-Mouth Jar Solid->ContainerS Bagging Double Bagging (Prevent Dust) ContainerS->Bagging Labeling Labeling: 'Toxic' + 'Organic Triazole' Bagging->Labeling SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Storage Satellite Accumulation Area (Segregate from Oxidizers) Labeling->Storage Vendor HazMat Pickup (Licensed Contractor) Storage->Vendor Final Final Disposal: High-Temp Incineration (w/ NOx Scrubbing) Vendor->Final

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

Regulatory Compliance & Emergency Response

RCRA Classification (USA)

While this specific intermediate is likely not listed on the P-list or U-list (40 CFR 261.33), it must be managed as a Characteristic Hazardous Waste if it exhibits toxicity or ignitability.

  • Recommended Code: If not ignitable, use Generic Waste Codes applicable to toxic organic solids (often determined by state regulations or contractor profiles).

  • Generator Status: Ensure your facility's generator status (VSQG, SQG, or LQG) allows for the accumulation of acute toxic waste if this compound is deemed as such by internal EHS assessment.

Emergency Spill Procedures
  • Evacuate: If dust is airborne, clear the area to prevent inhalation.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and N95 or P100 respirator (dust mask).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Wash the surface with a mild soap solution. Collect all cleaning materials as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: A User-Friendly Reference Document. (Defining F, K, P, and U lists). [Link][2]

  • PubChem. Methyl 3-amino-4-methylbenzoate (Structural Analog Hazard Data). National Library of Medicine. [Link][2]

  • European Chemicals Agency (ECHA). Information on Chemicals - Triazole Derivatives Safety Profiles. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Treat this compound as a High-Potency Intermediate. While specific vendor Safety Data Sheets (SDS) may vary, the chemical structure of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate contains two critical structural alerts that dictate our safety posture:

  • The 1,2,4-Triazole Moiety: Structurally related to Amitrole (3-Amino-1,2,4-triazole), a known goitrogen and suspected carcinogen/teratogen [1].[1]

  • The Methyl Benzoate Ester: A known skin and respiratory irritant with high potential for transdermal absorption [2].

Operational Directive: Do not handle this substance on an open bench. All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "redundant barrier" system. We rely on multiple layers of protection so that the failure of one (e.g., a glove tear) does not result in exposure.

PPE ComponentSpecificationTechnical Rationale (Causality)
Primary Gloves Nitrile (0.11 mm / 4 mil minimum) Nitrile provides excellent resistance to organic esters (benzoates). Latex is permeable to many esters and should be avoided.
Secondary Gloves Nitrile (Long-cuff) Worn over the primary glove and lab coat cuff. Prevents wrist exposure during reaching/weighing movements.
Respiratory N95 or P100 (if outside hood) Primary control is the Fume Hood. If weighing balance is external, a fit-tested N95 is mandatory to prevent inhalation of fine crystalline dust.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around gaps. Goggles seal the ocular cavity.
Body Protection Tyvek® Lab Coat / Sleeves Standard cotton coats absorb organic powders. Disposable Tyvek sleeves prevent cross-contamination of personal clothing.

Risk Assessment Logic

The following decision tree illustrates the logic used to determine the necessary containment level based on the compound's structural hazards.

RiskLogic Compound Methyl 3-Amino-4- (1H-1,2,4-triazol-1-yl)benzoate StructAnalysis Structural Alert Analysis Compound->StructAnalysis Triazole Triazole Ring: Suspected Repro Toxin/Carcinogen StructAnalysis->Triazole Benzoate Benzoate Ester: Skin/Resp Irritant StructAnalysis->Benzoate RiskLevel RISK LEVEL: HIGH (Treat as Potent Compound) Triazole->RiskLevel Benzoate->RiskLevel Controls REQUIRED CONTROLS: 1. Fume Hood (Face Vel > 0.5m/s) 2. Double Nitrile Gloves 3. HEPA Filtration for Vacuum RiskLevel->Controls

Figure 1: Structural Activity Relationship (SAR) safety logic dictating the handling requirements.

Operational Protocols

A. Pre-Work Setup
  • Verify Engineering Controls: Ensure the Fume Hood is operating with a face velocity between 0.4 m/s and 0.6 m/s . Too high (>0.8 m/s) creates turbulence that blows powder out of the weigh boat; too low fails to contain vapors.

  • Static Mitigation: Triazole derivatives are often crystalline solids prone to static charge. Place an ionizing fan or staticmaster brush inside the hood to prevent powder "fly-away."

  • Solvent Staging: Pre-measure solvents (e.g., DMSO, Methanol) before opening the solid vial.

B. Weighing & Transfer Workflow

This protocol minimizes the "Dust Generation Window"—the critical moment when the solid is exposed to air.

  • Don PPE: Put on inner gloves -> Lab coat -> Outer gloves (taped or long cuff).

  • Transfer: Open the source vial only inside the hood.

  • Weighing: Use a disposable anti-static weigh boat.

    • Technique: Do not dump.[2] Use a spatula to gently transfer.

  • Solubilization (Recommended): If possible, add the solvent directly to the weigh boat or transfer vessel inside the hood to trap the dust in liquid form immediately.

  • Decon: Wipe the exterior of the source vial with a Kimwipe dampened in Methanol before returning it to storage.

C. Decontamination & Disposal[2]
  • Spill Cleanup: Do not dry sweep.

    • Cover spill with paper towels.

    • Wet towels with Methanol or Ethanol (Benzoates are poorly soluble in water; water will just spread the powder).

    • Wipe up and place in hazardous solid waste.

  • Waste Stream: Dispose of as Hazardous Chemical Waste (Toxic/Irritant) . Do not flush down drains.

Emergency Response Logic

In the event of exposure, immediate action mitigates long-term toxicity risks.[2]

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use Solvent Skin->ActionSkin ActionEye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Attn (Mention Triazole) Inhalation->ActionInhale

Figure 2: Immediate response workflow for exposure incidents.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6579, Amitrole (3-Amino-1,2,4-triazole). Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate.[3] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.